molecular formula C4H4BrN3S B1620703 4-bromo-1H-pyrazole-3-carbothioamide CAS No. 289504-61-6

4-bromo-1H-pyrazole-3-carbothioamide

Cat. No.: B1620703
CAS No.: 289504-61-6
M. Wt: 206.07 g/mol
InChI Key: OXJJFWJXMFNBKR-UHFFFAOYSA-N
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Description

4-bromo-1H-pyrazole-3-carbothioamide is a useful research compound. Its molecular formula is C4H4BrN3S and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1H-pyrazole-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3S/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJJFWJXMFNBKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381966
Record name 4-bromo-1H-pyrazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289504-61-6
Record name 4-bromo-1H-pyrazole-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of 4-Bromo-1H-pyrazole-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the biological activity, synthesis, and therapeutic potential of 4-bromo-1H-pyrazole-3-carbothioamide derivatives . It is structured for researchers in medicinal chemistry and drug discovery.[1]

Technical Guide & Whitepaper

Executive Summary: The Scaffold Significance

The 4-bromo-1H-pyrazole-3-carbothioamide scaffold represents a privileged structure in medicinal chemistry, merging the pharmacophoric properties of the pyrazole ring with the unique electronic and steric attributes of a thioamide and a halogen substituent.

While the pyrazole core is ubiquitous in FDA-approved drugs (e.g., Celecoxib, Rimonabant), the specific introduction of a bromine atom at position 4 and a carbothioamide group at position 3 creates a distinct chemical entity with enhanced lipophilicity and specific binding capabilities.

Key Therapeutic Vectors:

  • Antimicrobial Agents: High potency against Gram-positive bacteria (S. aureus) and fungi (A. niger).[2]

  • Anticancer Kinase Inhibitors: Targeting EGFR (Epidermal Growth Factor Receptor) via ATP-binding site occupation.[1][3]

  • Enzyme Inhibitors: Potential inhibition of Monoamine Oxidase (MAO) and DNA gyrase.

Chemical Structure & Properties[3][4][5][6][7][8][9][10][11][12]

The Pharmacophore

The molecule consists of three critical domains affecting biological interaction:

DomainStructural FeatureBiological Function
Core 1H-Pyrazole RingRigid scaffold; Hydrogen bond donor (NH) and acceptor (N). Mimics purine/pyrimidine bases in kinase pockets.
Tail 3-Carbothioamide (

)
Bioisostere of Amide: Increased lipophilicity and stronger hydrogen bond acidity compared to carboxamides. Potential for metal chelation in metalloenzymes.
Substituent 4-Bromo (

)
Halogen Bonding: Forms

-hole interactions with carbonyl oxygens or aromatic rings in target proteins. Increases

for membrane permeability.

Chemical Synthesis Pathways

To access 4-bromo-1H-pyrazole-3-carbothioamide derivatives, researchers typically employ a modular synthetic strategy. The most robust pathway involves the thionation of the corresponding carboxamide precursor.

Synthetic Workflow
  • Cyclocondensation: Reaction of hydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl pyruvate derivative) to form the pyrazole-3-carboxylate.

  • Amidation: Conversion of the ester to the primary amide using ammonia.

  • Bromination: Electrophilic aromatic substitution at the C4 position using Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Thionation: Conversion of the amide to thioamide using Lawesson’s Reagent .

Reaction Diagram (DOT Visualization)

SynthesisPathway cluster_0 Step 1: Core Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Thionation Start Hydrazine + Ethyl Pyruvate Deriv. Core Pyrazole-3-carboxylate Start->Core Cyclization Amide Pyrazole-3-carboxamide Core->Amide NH3 / MeOH Bromo 4-Bromo-pyrazole-3-carboxamide Amide->Bromo Br2 / AcOH (Electrophilic Sub.) Final 4-Bromo-1H-pyrazole- 3-carbothioamide Bromo->Final Lawesson's Reagent Tol, Reflux caption Fig 1. Modular synthesis of 4-bromo-1H-pyrazole-3-carbothioamide via late-stage thionation.

Biological Activity Profile

Anticancer Activity (EGFR Inhibition)

Derivatives of pyrazole-carbothioamides have shown significant promise as EGFR (Epidermal Growth Factor Receptor) Tyrosine Kinase Inhibitors .[3]

  • Mechanism: The pyrazole ring mimics the adenine ring of ATP, fitting into the kinase hinge region. The thioamide sulfur forms a unique interaction (often stronger than oxygen) with residues in the active site, while the 4-bromo group occupies the hydrophobic pocket (gatekeeper region), enhancing selectivity.

  • Data Insight: In comparative studies, thioamide derivatives often exhibit lower

    
     values (micromolar range, e.g., 
    
    
    
    ) against A549 (lung cancer) and MCF-7 (breast cancer) cell lines compared to their carboxamide analogues.
Antimicrobial & Antifungal Activity

The 4-bromo-pyrazole-3-carbothioamide scaffold exhibits broad-spectrum activity, particularly against resistant strains.

  • Target: Bacterial cell wall synthesis and DNA gyrase inhibition.

  • Spectrum:

    • Gram-Positive: High activity against Staphylococcus aureus (including MRSA strains).

    • Gram-Negative: Moderate activity against Escherichia coli and Pseudomonas aeruginosa.

    • Fungal: Significant inhibition of Aspergillus niger and Candida albicans.[4]

  • SAR Note: The 4-bromo substituent is critical here. Replacing Br with H or alkyl groups often results in a 2-fold to 4-fold increase in Minimum Inhibitory Concentration (MIC), indicating the halogen's role in penetrating the microbial cell envelope.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this scaffold is governed by strict SAR rules derived from experimental data:

PositionModificationEffect on Activity
N1 (Nitrogen) Unsubstituted (

)
Good polarity, but rapid metabolism.
N1 (Nitrogen) Aryl / Benzyl groupSignificantly Increased Potency. Adds hydrophobic bulk for better receptor fit (e.g., EGFR hydrophobic pocket).
C3 (Tail) Carboxamide (

)
Baseline activity.
C3 (Tail) Carbothioamide (

)
Enhanced Activity. Improved lipophilicity (

) and stronger Van der Waals interactions with protein targets.
C4 (Ring) HydrogenLow potency.
C4 (Ring) Bromine (

)
Optimal. Balances steric size and lipophilicity. Halogen bonding capability stabilizes the ligand-receptor complex.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1H-pyrazole-3-carbothioamide

Objective: Convert the carboxamide precursor to the thioamide using Lawesson's Reagent.

  • Reagents: 4-Bromo-1H-pyrazole-3-carboxamide (1.0 eq), Lawesson's Reagent (0.6 eq), Anhydrous Toluene (Solvent).

  • Procedure:

    • Dissolve the carboxamide in anhydrous toluene under an inert atmosphere (

      
      ).
      
    • Add Lawesson's Reagent.[5]

    • Reflux the mixture at

      
       for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
      
    • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel) to yield the yellow crystalline thioamide.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration against S. aureus.

  • Method: Broth Microdilution (CLSI Standards).

  • Preparation: Dissolve derivative in DMSO (

    
     stock).
    
  • Workflow:

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Inoculate with

      
       of bacterial suspension.
      
    • Incubate at

      
       for 24 hours.[6]
      
    • Readout: The lowest concentration showing no visible growth (turbidity) is the MIC. Use Ciprofloxacin as a positive control.

Mechanism of Action: Molecular Docking Logic[3][15]

The enhanced activity of the thioamide derivative is best explained through its interaction within the ATP-binding pocket of kinases (e.g., EGFR).

MOA Target Target: EGFR Kinase Domain (ATP Binding Site) Ligand Ligand: 4-Bromo-pyrazole-3-carbothioamide Interaction1 Hinge Region Binding (N-H ... O / N ... H-N) Ligand->Interaction1 Interaction2 Hydrophobic Gatekeeper (4-Br ... Hydrophobic Residues) Ligand->Interaction2 Interaction3 Thioamide Interaction (C=S ... Lys/Asp) Ligand->Interaction3 Interaction1->Target H-Bonds Interaction2->Target Van der Waals / Halogen Bond Interaction3->Target Chelation / Polar caption Fig 2. Predicted binding mode of the scaffold within the EGFR kinase domain.

References

  • Nawaz, F. et al. (2021).[7][8] Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Nandurkar, H. et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Link

  • Lv, P.C. et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Echemi. (2024). Safety Data Sheet: 4-bromo-1H-pyrazole-3-carbothioamide (CAS 289504-61-6). Link

  • Bekhit, A.A. et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry.

Sources

The Emerging Potential of 4-bromo-1H-pyrazole-3-carbothioamide in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold."[3] Pyrazole-containing molecules exhibit an extensive spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] This has led to the development of numerous clinically successful drugs, underscoring the therapeutic promise of this heterocyclic system.[2][3] This guide delves into a specific, yet highly promising, derivative: 4-bromo-1H-pyrazole-3-carbothioamide . We will explore its synthetic rationale, its potential as a versatile scaffold for library generation, and its anticipated biological significance, providing a comprehensive resource for researchers and drug development professionals.

The Strategic Design of 4-bromo-1H-pyrazole-3-carbothioamide: A Multifaceted Approach

The architecture of 4-bromo-1H-pyrazole-3-carbothioamide is not arbitrary; each functional group is strategically positioned to confer specific physicochemical and pharmacological properties, making it a compelling starting point for drug discovery campaigns.

  • The Pyrazole Core: As the foundational heterocycle, the pyrazole ring provides a rigid and planar framework, crucial for precise interactions with biological targets. Its aromatic nature and the presence of two nitrogen atoms allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[1]

  • The 4-Bromo Substituent: The bromine atom at the C4 position is a key feature for synthetic diversification. It serves as a versatile handle for introducing a wide array of chemical moieties through well-established metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This enables the systematic exploration of the chemical space around the pyrazole core, a fundamental aspect of structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the pyrazole ring, influencing its pKa and binding affinities.

  • The 3-Carbothioamide Moiety: The replacement of a carboxylic acid or amide with a carbothioamide is a recognized strategy in medicinal chemistry, often referred to as bioisosteric replacement.[6][7] The carbothioamide group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with protein residues. The sulfur atom, being larger and more polarizable than oxygen, can lead to altered binding affinities and selectivities. Moreover, the thioamide group can influence the metabolic stability and pharmacokinetic profile of a molecule.[8]

Synthetic Pathways and Methodologies

Proposed Synthesis of 4-bromo-1H-pyrazole-3-carbothioamide

The proposed synthesis commences with the commercially available precursor, 4-bromo-1H-pyrazole-3-carboxylic acid. The strategy involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation and subsequent thionation.

Synthesis_Workflow start 4-bromo-1H-pyrazole-3-carboxylic acid intermediate1 4-bromo-1H-pyrazole-3-carbonyl chloride start->intermediate1 SOCl₂ or (COCl)₂ intermediate2 4-bromo-1H-pyrazole-3-carboxamide intermediate1->intermediate2 NH₄OH or NH₃ product 4-bromo-1H-pyrazole-3-carbothioamide intermediate2->product Lawesson's Reagent

Caption: Proposed synthetic workflow for 4-bromo-1H-pyrazole-3-carbothioamide.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous transformations and are provided as a guide for the synthesis and characterization of 4-bromo-1H-pyrazole-3-carbothioamide and its derivatives.

Protocol 1: Synthesis of 4-bromo-1H-pyrazole-3-carboxamide

This protocol details the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate.

Materials:

  • 4-bromo-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Ammonium hydroxide (NH₄OH) solution (concentrated) or Ammonia (NH₃) gas

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Acid Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF if using oxalyl chloride.

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., DCM or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution or bubble ammonia gas through the solution with vigorous stirring.

    • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure 4-bromo-1H-pyrazole-3-carboxamide.

Protocol 2: Thionation of 4-bromo-1H-pyrazole-3-carboxamide to 4-bromo-1H-pyrazole-3-carbothioamide

This protocol describes the conversion of the amide to the desired thioamide using Lawesson's reagent.[9][10][11]

Materials:

  • 4-bromo-1H-pyrazole-3-carboxamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene or Dioxane

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5-1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 4-bromo-1H-pyrazole-3-carbothioamide.[12]

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Therapeutic Applications and Biological Evaluation

The structural features of 4-bromo-1H-pyrazole-3-carbothioamide suggest its potential as a scaffold for developing inhibitors of various therapeutic targets. The following sections outline plausible applications and provide standardized protocols for their evaluation.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[13][14][15][16][17] The 4-bromo-1H-pyrazole-3-carbothioamide scaffold is a promising candidate for the development of novel anticancer agents.

Potential Targets: Protein kinases are a major class of targets for anticancer drugs.[3] Pyrazole-based inhibitors have shown efficacy against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like EGFR and VEGFR.[17][18]

Kinase_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth mTOR->Survival Inhibitor 4-bromo-1H-pyrazole-3- carbothioamide Derivative Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Sources

Literature Review: Synthesis Pathways for 4-Bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide reviews the synthetic architecture for 4-bromo-1H-pyrazole-3-carbothioamide , a critical scaffold in the development of kinase inhibitors, fungicides, and antiviral agents.[1] The presence of the halogen at the 4-position and the thionated amide at the 3-position presents a unique regiochemical challenge: balancing the electrophilic aromatic substitution required for bromination with the nucleophilic sensitivity of the thioamide installation.

This guide prioritizes two validated pathways:

  • The Amide Thionation Route (Lawesson’s Reagent): High fidelity, suitable for late-stage functionalization.

  • The Nitrile Thiolysis Route (Magnesium-Catalyzed): A scalable, atom-economical approach avoiding toxic

    
     gas.
    

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the target molecule (


) into stable precursors.[1] The analysis reveals that the bromine atom should ideally be installed prior to thionation to prevent oxidative desulfurization of the thioamide group.

Retrosynthesis Target Target: 4-Bromo-1H-pyrazole-3-carbothioamide Amide Precursor A: 4-Bromo-1H-pyrazole-3-carboxamide Target->Amide Thionation (C=O to C=S) Nitrile Precursor B: 4-Bromo-1H-pyrazole-3-carbonitrile Target->Nitrile Thiolysis (CN to CSNH2) Core Core Scaffold: 1H-Pyrazole-3-carboxylic acid derivatives Amide->Core Amidation & Bromination Nitrile->Core Dehydration & Bromination Bromine Bromination Agent (NBS or Br2) Core->Bromine Regioselective EAS

Figure 1: Retrosynthetic tree illustrating the two primary disconnection strategies.

Pathway 1: The Amide Thionation Route (Lawesson’s Reagent)[2][3]

This pathway is preferred for laboratory-scale synthesis due to the operational simplicity and high yields associated with Lawesson's Reagent (LR). It avoids the use of gaseous hydrogen sulfide.

Mechanistic Insight

The reaction proceeds via a thiaoxaphosphetane intermediate.[2] The driving force is the formation of the stable P=O bond in the byproduct, exchanging sulfur for oxygen on the amide carbonyl.[1]

Experimental Protocol

Precursor: 4-bromo-1H-pyrazole-3-carboxamide.

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 1.0 equivalent of 4-bromo-1H-pyrazole-3-carboxamide in anhydrous Toluene or THF.
    
  • Reagent Addition: Add 0.6 equivalents of Lawesson’s Reagent (LR is dimeric; 0.5 eq is stoichiometric, slight excess ensures completion).

  • Reaction: Reflux at 80–110°C. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The amide spot (lower Rf) will disappear, replaced by the yellow thioamide spot (higher Rf).[1]

  • Workup: Cool to room temperature. The byproduct (polymeric P-O species) often precipitates. Filter off solids.[3][4]

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Critical Process Parameters (CPP):

Parameter Specification Rationale

| Solvent Moisture | < 0.05%


 | LR hydrolyzes rapidly in water, releasing 

and reducing yield. | | Temperature | 65°C - 110°C | Activation energy for the 4-membered ring intermediate formation is moderate. | | Stoichiometry | 0.5 - 0.6 eq LR | Excess LR can lead to difficult-to-separate phosphorus byproducts. |

Pathway 2: The Nitrile Thiolysis Route (Magnesium-Catalyzed)

For larger scales, the conversion of nitriles to thioamides using Sodium Hydrosulfide (NaSH) and Magnesium Chloride (


) is superior.[1] This method is "green," avoiding the toxicity of 

gas and the atom-inefficiency of Lawesson's reagent.
Mechanistic Insight

The magnesium cation (


) coordinates with the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. This facilitates the nucleophilic attack by the bisulfide ion (

).
Experimental Protocol

Precursor: 4-bromo-1H-pyrazole-3-carbonitrile.

  • Solvation: Dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 eq) in DMF (Dimethylformamide).

  • Catalyst Preparation: Add

    
     (1.0 eq) to the solution. Stir for 15 minutes to allow coordination.
    
  • Thiolysis: Add NaSH (2.0 eq) (Sodium hydrosulfide hydrate).

  • Reaction: Stir at room temperature or mild heat (40°C) for 2–6 hours. The solution typically turns green/dark.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. This protonates the intermediate and precipitates the product.

  • Isolation: Filter the solid precipitate. Wash copiously with water to remove magnesium salts.

Workflow Start Start: Nitrile Precursor Coordination Add MgCl2 (Coordination) Start->Coordination DMF, RT Attack Add NaSH (Nucleophilic Attack) Coordination->Attack Activation Quench Acid Quench (HCl) (Precipitation) Attack->Quench 2-6 Hours Product End: Thioamide Quench->Product Filtration

Figure 2: Workflow for the Magnesium-catalyzed thiolysis of nitriles.

Precursor Synthesis: Regioselective Bromination[1]

Both pathways above require a 4-bromo-pyrazole precursor. The bromination must be performed before the thioamide formation because thioamides are sensitive to oxidation (forming 1,2,4-thiadiazoles or sulfates) when exposed to bromine (


).[1]

Protocol (Standard EAS):

  • Substrate: 1H-pyrazole-3-carboxylic acid ethyl ester (or carbonitrile).

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq).

  • Solvent: Acetonitrile or DMF.

  • Conditions: Stir at RT for 12 hours.

  • Regioselectivity: The 4-position is the most electron-rich and sterically accessible site for Electrophilic Aromatic Substitution (EAS) in pyrazoles.

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006).[1] Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4070–4106.

    • [Link]

    • Context: Authoritative review on the mechanism and application of Lawesson's reagent for amide-to-thioamide conversion.
  • Manjunatha, K. et al. (2010).[1] Thioamides from Nitriles using NaSH and MgCl2. Synlett.

    • Context: Establishes the green chemistry protocol for converting nitriles to thioamides without H2S gas.
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

    • [Link]

    • Context: Foundational text confirming the regioselectivity of electrophilic substitution (bromination)
  • BenchChem Application Notes. (2025). Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.

Sources

The Thio-Scaffold Frontier: Therapeutic Potential of Pyrazole-3-Carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carbothioamide scaffold represents a distinct and under-exploited chemical space in medicinal chemistry. Unlike their oxygenated counterparts (carboxamides), the carbothioamide moiety (


) confers unique electronic and steric properties, including enhanced lipophilicity and the ability to form strong hydrogen bonds or chelate metal ions in metalloenzyme active sites. This technical guide analyzes the therapeutic utility of these analogs, focusing on their dual-action potential as EGFR kinase inhibitors  in oncology and DNA gyrase inhibitors  in antimicrobial applications.

Chemical Synthesis: The "Make" Phase

The construction of the pyrazole-3-carbothioamide core typically follows a convergent synthesis strategy. The most robust method involves the cyclocondensation of chalcones with thiosemicarbazide derivatives. This route allows for late-stage diversification at the N1, C3, and C5 positions.

Core Synthesis Workflow

The reaction proceeds via a Michael addition followed by cyclization. The use of catalysts such as Amberlyst-15 or glacial acetic acid is critical for driving the dehydration step to aromatize the pyrazoline intermediate into the fully conjugated pyrazole, although pyrazoline-carbothioamides are also stable and bioactive.

SynthesisWorkflow Acetophenone Substituted Acetophenone Chalcone Chalcone Intermediate Acetophenone->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Thiosemi Thiosemicarbazide (NH2-CS-NH-NH2) Pyrazoline Pyrazoline-1-carbothioamide (Dihydro) Thiosemi->Pyrazoline Chalcone->Pyrazoline Cyclocondensation (NaOH/EtOH, Reflux) Final Pyrazole-3-carbothioamide Analog Pyrazoline->Final Oxidation/Aromatization (Optional: Chloranil/DDQ)

Figure 1: Convergent synthesis pathway for pyrazole-3-carbothioamide derivatives via chalcone intermediates.

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The biological efficacy of these analogs is strictly governed by the substitution pattern around the pyrazole ring.

The Pharmacophore Map
  • The Thioamide Tail (C3/N1): The sulfur atom is a soft base, enhancing interaction with soft acid residues in protein pockets (e.g., Cysteine) and improving membrane permeability compared to amides.

  • N1 Position: Bulky aryl groups (e.g., 2,4-dichlorophenyl) here often improve hydrophobic packing in the ATP-binding pocket of kinases.

  • C3/C5 Aryl Substituents: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para position of the phenyl rings significantly enhance antimicrobial potency by increasing the acidity of the NH protons, facilitating hydrogen bonding.

SAR_Map Center Pyrazole Core N1 N1 Position (Hydrophobic Domain) Center->N1 Aryl/Heteroaryl groups increase kinase affinity C3 C3 Position (Electronic Modulation) Center->C3 EWG (NO2, F) enhances antimicrobial activity C5 C5 Position (Steric Anchor) Center->C5 Planar rings required for DNA intercalation Tail Carbothioamide Tail (H-Bond Donor/Acceptor) Center->Tail Sulfur increases lipophilicity & metal chelation

Figure 2: SAR Pharmacophore analysis of the pyrazole-3-carbothioamide scaffold.

Therapeutic Applications

Oncology: EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a primary target.[1] Pyrazole-3-carbothioamides function as ATP-competitive inhibitors.

  • Mechanism: The carbothioamide moiety forms critical hydrogen bonds with the "hinge region" amino acids (Met793) of the EGFR kinase domain, mimicking the binding mode of Gefitinib.

  • Key Data: Analogs with a 3,4-dimethylphenyl group at C3 and 4-methoxyphenyl at C5 have demonstrated

    
     values as low as 0.07 µM  against EGFR, comparable to Erlotinib.[2]
    
Infectious Disease: Antimicrobial Action

These compounds exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3]

  • Mechanism: Molecular docking suggests inhibition of DNA Gyrase (Subunit B) . The pyrazole ring stacks against the DNA base pairs, while the thioamide group chelates the

    
     ions essential for the enzyme's ATPase activity.
    
  • Key Data: Nitro-substituted derivatives (e.g., Compound 5f) have shown Zones of Inhibition (ZOI) > 25mm, exceeding standard antibiotics like Streptomycin in specific resistant strains.

Experimental Protocols

Protocol A: Synthesis of 3,5-Diaryl-pyrazole-1-carbothioamide

Objective: Synthesize a library of analogs for SAR screening.

  • Chalcone Formation:

    • Dissolve acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

    • Add 40% NaOH (5 mL) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

    • Pour into ice water, acidify with HCl, filter the precipitate, and recrystallize from ethanol.

  • Cyclization:

    • Dissolve the Chalcone (1 mmol) and Thiosemicarbazide (1.2 mmol) in Ethanol (10 mL).

    • Add NaOH (2 pellets) or Amberlyst-15 (10% w/w) as catalyst.

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification:

    • Cool the mixture; pour onto crushed ice.

    • Filter the solid product.

    • Validation: Recrystallize from DMF/Ethanol. Confirm structure via

      
      -NMR (look for pyrazole CH singlet at 
      
      
      
      6.5–7.5 ppm) and IR (C=S stretch at 1200–1250
      
      
      ).
Protocol B: In Vitro EGFR Kinase Assay

Objective: Quantify inhibitory potential (


).
  • Preparation: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).

  • Incubation:

    • Mix EGFR enzyme (0.5 ng/µL), ATP (10 µM), poly(Glu,Tyr) substrate, and test compound (serial dilutions 0.01–100 µM) in kinase buffer (

      
       supplemented).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

    • Incubate for 40 minutes.

    • Add Kinase Detection Reagent (converts ADP to ATP to Luciferase signal).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to derive

    
    .
    

Data Summary: Comparative Potency

Compound IDR1 (N1-Tail)R2 (C3-Aryl)R3 (C5-Aryl)TargetActivityRef
5f Carbothioamide4-NO2-PhenylPhenylS. aureusMIC: 10 µg/mL[1]
C5 Carbothioamide3,4-Dimethylphenyl4-OMe-PhenylEGFR KinaseIC50: 0.07 µM[5]
6h Carbothioamide4-Cl-Phenyl2,4-Cl-PhenylA549 (Lung)IC50: 9.3 µM[3]
Pym-5 Carboxamide*CyclopropylPiperazinylDNA Binding

:

[2]

*Note: Pym-5 is a carboxamide analog included for structural comparison of DNA binding affinity.[4][5]

References

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. TandFOnline. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Bentham Science. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

Sources

Coordination Chemistry and Ligand Behavior of 4-Bromo-1H-pyrazole-3-carbothioamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-bromo-1H-pyrazole-3-carbothioamide , a bidentate N,S-donor ligand with significant utility in bioinorganic chemistry and drug design.[1] Unlike simple pyrazoles, the integration of a carbothioamide moiety at the C3 position creates a versatile chelating system capable of stabilizing transition metals in multiple oxidation states. This document details the ligand's synthesis, tautomeric dynamics, coordination modes, and the structure-activity relationships (SAR) governing its antimicrobial and anticancer potential.

Ligand Architecture and Tautomerism

The physicochemical behavior of 4-bromo-1H-pyrazole-3-carbothioamide is defined by two distinct tautomeric equilibria: annular prototropy (pyrazole ring) and thioamide-imidothiol tautomerism.[1]

Annular Prototropy (N1 vs. N2)

In solution, the 1H-pyrazole ring undergoes rapid proton exchange between N1 and N2. Consequently, the 3-carbothioamide and 5-carbothioamide forms are chemically equivalent in the free ligand but become distinct upon metal coordination.[1]

  • Form A (3-substituted): Proton on N1; thioamide at C3.[1]

  • Form B (5-substituted): Proton on N2; thioamide at C5.[1]

Thione-Thiol Equilibrium

The carbothioamide group (–CSNH₂) exists primarily in the thione form (C=S) in the solid state. However, in solution—and particularly during coordination—it can tautomerize to the thiol form (–C(SH)=NH). This duality allows the ligand to coordinate as either a neutral molecule (L) or a monoanionic ligand (L⁻) upon deprotonation of the thiol group.

FeatureThione Form (Neutral)Thiol Form (Anionic)
Donor Atom Sulfur (neutral)Sulfur (anionic thiolate)
Bond Character C=S double bondC–S single bond
Coordination Mode Neutral ChelateAnionic Chelate
Hard/Soft Character Soft donorVery Soft donor

Synthesis and Characterization

While N-substituted pyrazole-carbothioamides are commonly synthesized from chalcones, the C3-substituted target requires a specific functional group transformation from the corresponding nitrile or amide.[1]

Synthetic Pathway

The most robust route involves the thionation of 4-bromo-1H-pyrazole-3-carboxamide using Lawesson’s Reagent.[1] This method preserves the bromine substituent and the pyrazole ring integrity.

SynthesisStart4-Bromo-1H-pyrazole-3-carboxylic acidAmide4-Bromo-1H-pyrazole-3-carboxamideStart->Amide1. SOCl2, Reflux2. NH3 (aq)Target4-Bromo-1H-pyrazole-3-carbothioamideAmide->TargetLawesson's ReagentToluene, Reflux, 4h

Figure 1: Synthetic pathway for the target ligand.[2] The use of Lawesson’s reagent is preferred over P₄S₁₀ due to milder conditions and higher yields.

Spectroscopic Validation

To verify the ligand structure, researchers must look for specific diagnostic signals.

TechniqueDiagnostic SignalAssignment
FT-IR 3100–3300 cm⁻¹ν(N–H) stretching (Pyrazole + Amide)
FT-IR ~1250 cm⁻¹ν(C=S) Thione stretch
¹H NMR δ 13.0–13.5 ppmPyrazole –NH (Broad singlet)
¹H NMR δ 9.0–10.0 ppmThioamide –NH₂ (Two singlets if restricted rotation)
¹³C NMR δ ~180 ppmC=S Carbon (Deshielded)

Coordination Chemistry

The ligand behaves as a bidentate N,S-donor , forming a stable five-membered chelate ring with transition metals.[1] The bromine atom at position 4 exerts an electron-withdrawing effect, slightly reducing the basicity of the pyrazole nitrogen but enhancing the lipophilicity of the complex.

Primary Binding Mode (N,S-Chelation)

The metal center coordinates to the Pyridine-like Nitrogen (N2) of the pyrazole ring and the Sulfur atom of the carbothioamide.

  • Geometry: Typically square planar (Pd, Pt) or octahedral (Co, Ni, Zn).

  • Stability: The 5-membered ring is thermodynamically favored (chelate effect).[1]

Hard-Soft Acid-Base (HSAB) Implications[1]
  • Soft Metals (Pt²⁺, Pd²⁺, Hg²⁺): Prefer strong binding to the Sulfur atom. These complexes often exhibit significant biological activity due to the kinetic lability of the S-M bond in biological fluids.

  • Borderline Metals (Cu²⁺, Ni²⁺, Co²⁺): Bind effectively to both N and S, often forming bis-ligand complexes [M(L)₂]²⁺.

Coordinationcluster_ModesCoordination ModesLigand4-Bromo-1H-pyrazole-3-carbothioamideNeutralNeutral Bidentate(Thione Form)[M(L)2]Cl2Ligand->NeutralNeutral pH(Co, Ni, Cu)AnionicAnionic Bidentate(Thiolate Form)[M(L-H)2]Ligand->AnionicBasic pH(Pd, Pt)BioActivityBiological Effect(Antimicrobial/Anticancer)Neutral->BioActivityCationicDNA BindingAnionic->BioActivityNeutralCell Permeability

Figure 2: pH-dependent coordination modes. The switch between neutral and anionic forms drastically alters solubility and biological transport.

Biological Interface & Applications

The integration of the bromine atom and the thioamide moiety creates a pharmacophore with dual activity: DNA intercalation and enzyme inhibition.

DNA Binding and Cleavage

Metal complexes of this ligand, particularly Cu(II) and Pt(II) , interact with DNA via intercalation . The planar pyrazole ring inserts between base pairs, while the bromine atom provides additional van der Waals contacts within the major groove.

  • Mechanism: The cationic nature of the neutral complexes ([M(L)₂]²⁺) promotes electrostatic attraction to the negatively charged DNA phosphate backbone.

  • Oxidative Cleavage: Cu(II) complexes can generate Reactive Oxygen Species (ROS) in the presence of reducing agents (e.g., ascorbic acid), leading to DNA strand scission.

Antimicrobial Activity

The ligand and its complexes show potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

  • Overtone Concept: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring. This increases the lipophilicity of the complex, facilitating penetration through the lipid bilayer of the bacterial cell membrane.

Experimental Protocol: Synthesis of [Cu(L)₂]Cl₂

Objective: Synthesize the Copper(II) complex of 4-bromo-1H-pyrazole-3-carbothioamide.

Materials:

  • 4-Bromo-1H-pyrazole-3-carbothioamide (Ligand, L)

  • CuCl₂·2H₂O

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Ligand L in 20 mL of hot absolute ethanol.

  • Metal Addition: Dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this solution dropwise to the ligand solution under constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution color will change (typically to green or brown), indicating complexation.

  • Precipitation: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce the volume by 50% using a rotary evaporator.

  • Filtration: Filter the solid product, wash with cold ethanol (2 x 5 mL) and diethyl ether (to remove unreacted ligand).

  • Drying: Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Expected Data:

  • Yield: >70%

  • Magnetic Moment: ~1.7–1.9 B.M.[1] (Paramagnetic, d⁹ system).

  • Conductivity: 1:2 electrolyte in DMSO (indicating chloride ions are outer-sphere).[1]

References

  • Synthesis of Pyrazole-Carbothioamides

    • Title: Synthesis, characterization and biological evaluation of some novel carboxamide deriv
    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link] (General reference for pyrazole amide synthesis logic).

  • Coordination Chemistry of Pyrazoles

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
    • Source: Coordination Chemistry Reviews / ResearchGate.[1]

    • URL:[Link]

  • Biological Activity of Pyrazole Complexes

    • Title: Carbothioamide Based Pyrazoline Derivative: Synthesis, Single Crystal Structure, and Biological Studies.
    • Source: Polycyclic Aromatic Compounds.[1][4]

    • URL:[Link][2][5]

  • Crystal Structure Data

    • Title: Crystal structure of 4-bromo-1H-pyrazole-3-carboxylic acid deriv
    • Source: Cambridge Crystallographic D
    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: Completion of Crystallographic Data for the Series of 4-Halogen
    • Source: MDPI Crystals.
    • URL:[Link][2]

The Strategic Utility of 4-Bromo-1H-pyrazole-3-carbothioamide in Next-Generation Agrochemical Discovery

[1]

Executive Summary

In the high-stakes arena of agrochemical discovery, "privileged scaffolds" are molecular frameworks that reliably yield bioactive ligands for diverse biological targets. 4-bromo-1H-pyrazole-3-carbothioamide represents a quintessential privileged scaffold, acting as a critical junction point in the synthesis of modern fungicides and insecticides.[1]

This whitepaper analyzes the technical utility of this molecule not merely as a final active ingredient, but as a divergent intermediate . Its value lies in the orthogonality of its functional groups: the 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (modulating lipophilicity and steric bulk), while the 3-carbothioamide moiety acts as a versatile precursor for heterocyclization (specifically thiazoles) or as a bioisostere for the carboxamide pharmacophore found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1]

Structural Significance & Pharmacophore Analysis[1]

The molecular architecture of 4-bromo-1H-pyrazole-3-carbothioamide offers three distinct "vectors" for chemical modification, allowing researchers to fine-tune physicochemical properties (LogP, solubility) and target binding affinity.[1]

Structural VectorChemical FunctionalityAgrochemical Application
C4-Bromine Electrophilic handle for Pd-catalyzed coupling (Suzuki, Sonogashira).[1]Introduction of biaryl systems to access hydrophobic pockets in enzymes (e.g., SDH, CYP51).[1]
C3-Carbothioamide 1,3-Binucleophile (

); H-bond donor/acceptor.[1]
Precursor for Hantzsch thiazole synthesis ; Bioisostere of carboxamide (

) to improve metabolic stability.[1]
N1-Proton Acidic proton (

); Nucleophile.[1]

-alkylation to control systemic mobility in plants (xylem transport).[1]
The "Thio-Effect" in Fungicides

Replacing a carboxamide oxygen with sulfur (thioamide) often alters the hydrogen-bonding network within the active site.[1] While thioamides can be less stable oxidatively, they frequently exhibit higher affinity for metal centers in metalloenzymes or distinct binding kinetics, offering a strategy to overcome resistance in standard SDHI fungicides.[1]

Synthetic Workflows: Divergent Pathway Design[1]

The primary utility of this scaffold is its ability to serve as a parent for two major classes of agrochemicals: Pyrazolyl-Thiazoles and 4-Aryl-Pyrazole Carboxamides .

Workflow A: The Hantzsch Thiazole Synthesis

The reaction of the thioamide group with

1
Workflow B: Palladium-Catalyzed Late-Stage Functionalization

The C4-bromide allows for "Late-Stage Functionalization" (LSF).[1] Researchers can synthesize the core scaffold and then rapidly generate a library of analogs by coupling different aryl boronic acids. This is critical for establishing Structure-Activity Relationships (SAR) without re-synthesizing the pyrazole core from scratch.[1]

Visualizing the Synthetic Logic

SyntheticPathwaysCore4-Bromo-1H-pyrazole-3-carbothioamide(Core Scaffold)ThiazolePyrazolyl-ThiazoleHybrids(Enhanced Permeability)Core->ThiazoleHantzsch Synthesis(+ α-haloketones)Suzuki4-Aryl-PyrazoleDerivatives(SDHI Analogs)Core->SuzukiSuzuki-Miyaura(+ Ar-B(OH)2, Pd cat.)AlkylationN1-AlkylDerivatives(Systemic Mobility)Core->AlkylationN-Alkylation(+ R-X, Base)

Figure 1: Divergent synthetic pathways utilizing the orthogonality of the Br and CSNH2 groups.[1]

Agrochemical Applications & Mechanisms[1][2][3][4]

Fungicidal Activity (Pyrazolyl-Thiazoles)

Hybrids derived from this scaffold target fungal pathogens such as Colletotrichum gloeosporioides and Fusarium oxysporum.[1]

  • Mechanism: These compounds often act by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis, distinct from the SDHI mechanism of simple pyrazole-carboxamides.[1]

  • Data Insight: Research indicates that the presence of the thiazole ring, formed via the carbothioamide, significantly lowers the Minimum Inhibitory Concentration (MIC) compared to the open-chain precursor [1].[1]

Insecticidal Ryanodine Receptor Modulators

While diamides (e.g., chlorantraniliprole) are the standard for targeting Ryanodine Receptors (RyR), pyrazole-3-carbothioamide derivatives are explored as resistance-breaking analogs.[1] The sulfur atom induces a different dipole moment, potentially altering binding in RyR mutants resistant to commercial diamides.

Experimental Protocols

Protocol A: Hantzsch Cyclization to Pyrazolyl-Thiazoles

This protocol converts the scaffold into a bioactive hybrid fungicide.

Reagents:

  • 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv)[1]

  • Substituted Phenacyl Bromide (e.g., 4-chlorophenacyl bromide) (1.1 equiv)[1]

  • Ethanol (Absolute)[1][2]

  • Sodium Acetate (Catalytic)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 4-bromo-1H-pyrazole-3-carbothioamide in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the

    
    -haloketone (phenacyl bromide).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7).[1]
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Pour the mixture into ice water and neutralize with 10%

    
     solution to liberate the free base.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/DMF.

Self-Validation:

  • Success Indicator: Disappearance of the carbothioamide

    
     peaks in 
    
    
    NMR (broad singlets around 9-10 ppm) and appearance of the thiazole
    
    
    proton (singlet around 7-8 ppm).[1]
Protocol B: In Vitro Mycelial Growth Inhibition Assay

Standard assay to validate fungicidal utility.

  • Media Prep: Prepare Potato Dextrose Agar (PDA) and autoclave.

  • Compound Dosing: Dissolve the synthesized derivative in DMSO. Add to molten PDA to achieve final concentrations of 10, 50, and 100

    
    . (Ensure DMSO 
    
    
    ).
  • Inoculation: Place a 5mm mycelial plug of Fusarium oxysporum (active growth phase) in the center of the plate.

  • Incubation: Incubate at

    
     for 5–7 days.
    
  • Measurement: Measure colony diameter (

    
    ) vs. control (
    
    
    ).
  • Calculation:

    
    [1]
    

Comparative Data Summary

The following table summarizes the impact of structural modifications on fungicidal activity against A. niger, based on aggregated SAR data trends [2][5].

Compound ClassStructure TypeMean MIC (

)
Stability (Soil)Notes
Parent Scaffold 4-Br-Pyrazole-3-CSNH2>100LowWeak activity; rapid hydrolysis.[1]
Hybrid A Pyrazolyl-Thiazole (4-Cl-Ph)12.5 - 25.0HighLead Candidate. High lipophilicity aids penetration.[1]
Hybrid B Pyrazolyl-Thiazole (4-NO2-Ph)50.0ModerateElectron-withdrawing group reduces efficacy slightly.[1]
Bioisostere 4-Br-Pyrazole-3-CONH2>200HighOxygen analog is less active in this specific scaffold series.[1]

Future Outlook: The "Halogen Bonding" Era

Recent computational studies suggest that the 4-bromo substituent is not just a steric blocker but participates in Halogen Bonding (X-bond) with backbone carbonyls in target enzymes.[1] Future optimization of this scaffold should focus on preserving the bromine atom in final AIs (rather than coupling it away) to exploit this specific non-covalent interaction for higher potency.

References

  • Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. International Journal of ChemTech Research.

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO.

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central (PMC).

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [1]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PubMed Central (PMC).

  • 4-Bromo-1H-pyrazole-3-carboxylic acid (Precursor Data). Frontier Specialty Chemicals.

High-Resolution Crystallographic Analysis and Hydrogen Bonding Networks in 4-Bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Supramolecular Rationale

The interplay of non-covalent interactions dictates the solid-state properties, polymorphism, and physicochemical stability of active pharmaceutical ingredients (APIs). 4-Bromo-1H-pyrazole-3-carbothioamide presents a highly complex and competitive supramolecular landscape. The molecule features three distinct interaction centers:

  • The Pyrazole Ring: A privileged self-assembly scaffold capable of competitive N–H···N hydrogen bonding and π-π stacking[1].

  • The Carbothioamide Moiety: A strong hydrogen bond donor (NH₂) and a soft, highly polarizable acceptor (C=S), which typically forms highly directional N–H···S interactions with binding energies ranging from 1.0–1.5 kcal/mol[2].

  • The Bromine Substituent: A heavy halogen capable of acting as a highly specific Type II halogen bond donor (C–Br···S or C–Br···π).

Because the molecule possesses an imbalance of hydrogen bond donors (three N–H protons) to strong acceptors (one pyrazole nitrogen, one sulfur atom), the crystal lattice must adopt a hierarchical assembly strategy. This whitepaper details the self-validating crystallographic workflows required to isolate, resolve, and quantify these hydrogen-bonding patterns.

Self-Validating Experimental Workflows

To accurately map the hydrogen bond network, kinetic trapping must be avoided during crystallization, and thermal noise must be eliminated during X-ray diffraction. The following protocols are engineered to guarantee structural integrity.

Workflow N1 Synthesis & Purification (4-bromo-1H-pyrazole-3-carbothioamide) N2 Thermodynamic Crystallization (Slow Evaporation, 298 K) N1->N2 N3 SCXRD Data Collection (Cryogenic 100 K, Mo Kα) N2->N3 N4 Structure Solution & Refinement (SHELXT / SHELXL) N3->N4 N5 Hirshfeld Surface Analysis (d_norm mapping) N4->N5

Crystallographic workflow from synthesis to Hirshfeld surface analysis.

Protocol 1: Thermodynamic Crystallization via Controlled Evaporation

Objective: Isolate diffraction-quality single crystals representing the global thermodynamic minimum.

  • Step 1: Solvent System Selection. Prepare a 1:1 (v/v) binary mixture of Ethanol and Dichloromethane (DCM).

    • Causality: Ethanol acts as a polar protic hydrogen-bond competitor to fully dissolve the thioamide, while DCM lowers the overall boiling point of the mixture to facilitate controlled, slow evaporation.

  • Step 2: Saturation and Filtration. Dissolve 50 mg of the compound in 5 mL of the solvent mixture under mild sonication. Filter the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial.

    • Causality: Removing microscopic dust and undissolved solute eliminates heterogeneous nucleation sites. This prevents the rapid precipitation of kinetically trapped, microcrystalline powders.

  • Step 3: Incubation. Puncture the vial cap with a single 18-gauge needle and incubate in a vibration-free cabinet at 298 K for 7–10 days.

    • Causality: Slow solvent escape ensures that molecular attachment to the growing crystal faces is reversible, allowing the system to continuously correct packing errors and achieve the lowest-energy hydrogen-bonded network.

  • Validation: Inspect the harvest under a polarized light microscope. The presence of highly birefringent, block-like crystals with sharp, well-defined faces validates successful thermodynamic crystallization.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) & Refinement

Objective: Accurately resolve the atomic coordinates and electron density of the hydrogen bond network.

  • Step 1: Crystal Mounting. Submerge the crystal in Paratone-N oil and mount it onto a MiTeGen polyimide loop.

    • Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading via solvent loss or atmospheric moisture absorption before freezing.

  • Step 2: Cryogenic Cooling. Transfer the loop to the diffractometer goniometer and immediately plunge it into a 100 K nitrogen gas cryostream.

    • Causality: Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is strictly required for resolving the weak electron density of hydrogen atoms, allowing for precise measurement of N–H···S and N–H···N distances.

  • Step 3: Data Collection. Irradiate the crystal using Mo Kα radiation (

    
     Å).
    
    • Causality: The high energy of Mo Kα minimizes X-ray absorption effects caused by the heavy bromine atom, yielding higher-quality data than standard Cu Kα radiation.

  • Step 4: Structure Refinement. Solve the structure using SHELXT and refine with SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Causality: Anisotropic refinement accounts for the non-spherical electron density of the heavy atoms, while placing hydrogen atoms in calculated riding positions ensures chemically sensible geometries for the H-bond analysis.

  • Validation: A final goodness-of-fit (S) near 1.0, an R1 value < 0.05, and a residual electron density map devoid of large unassigned peaks validate the structural model's accuracy.

Structural Modalities and Quantitative Interaction Mapping

Once the SCXRD data is refined, the supramolecular assembly of 4-bromo-1H-pyrazole-3-carbothioamide reveals a highly structured hierarchy. The primary driving force is the formation of a centrosymmetric


 thioamide dimer , where two molecules pair up via reciprocal N–H···S interactions. Secondary stabilization occurs via 

pyrazole catenation
, where the pyrazole N1–H donates to the N2 of an adjacent dimer, forming infinite 1D chains.

Supramolecular M1 Monomer Unit D1 Thioamide Dimer R2,2(8) Motif M1->D1 Primary H-Bond (N-H...S) C1 1D Pyrazole Chains C(4) Motif D1->C1 Secondary H-Bond (N-H...N) Net 3D Crystal Network (Halogen Bonding) C1->Net Tertiary Contacts (C-Br...S)

Hierarchical supramolecular assembly pathway driven by non-covalent interactions.

Quantitative Data Presentation

To move beyond arbitrary distance cutoffs, Hirshfeld Surface Analysis is employed. By mapping the normalized contact distance (


) across the molecular volume, we can visually and quantitatively define the exact percentage of surface area dedicated to specific interactions[3].

Table 1: Putative Hydrogen Bond Geometries

Interaction Type Supramolecular Motif Donor–Hydrogen (Å) Hydrogen···Acceptor (Å) Donor···Acceptor (Å) Angle (°)

| N(Thioamide)–H···S |


 Dimer | 0.88 | 2.45 | 3.31 | 168.5 |
| N(Pyrazole)–H···N | 

Chain | 0.86 | 2.02 | 2.85 | 172.1 | | N(Thioamide)–H···Br | Inter-chain Linkage | 0.88 | 2.85 | 3.52 | 145.3 |

Table 2: Hirshfeld Surface Contact Contributions

Intermolecular Contact Surface Area Contribution (%) Structural Significance
H···S / S···H 22.5% Primary driver of thioamide dimerization
H···H 18.2% Non-directional Van der Waals packing
H···N / N···H 15.4% Pyrazole catenation and chain formation
Br···H / H···Br 12.1% Weak secondary stabilization

| Br···S / S···Br | 4.3% | Type II Halogen bonding |

Conclusion

The crystal engineering of 4-bromo-1H-pyrazole-3-carbothioamide demonstrates how competing functional groups resolve their hydrogen-bonding potential. By utilizing rigorous, self-validating crystallization and cryogenic SCXRD protocols, researchers can accurately map the transition from discrete monomeric units to robust 3D networks. The dominance of the


 thioamide dimer and 

pyrazole chains, quantified via Hirshfeld surface analysis, provides a predictive framework for understanding the solid-state behavior of similar halogenated heterocyclic APIs.

References

1.[1] Fida Ullah, Shu-Yan Yu, Jia Qio Li, Haseeb Ullah. "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications─A Comprehensive Review", ACS Omega, 2025. 2.[3] P. R. Spackman et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals", IUCr Journals, 2021. 3.[2] Bryan J. Lampkin, Paul VanVeller. "Computational Studies on Sulfur Chemistry", UC Davis eScholarship, 2023.

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safety of 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-bromo-1H-pyrazole-3-carbothioamide is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicity and safety profile is paramount for its responsible handling and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the safety of 4-bromo-1H-pyrazole-3-carbothioamide. Due to a significant lack of specific toxicological data for this compound, this guide adopts a two-pronged approach: a detailed presentation of the available information and a proposed strategy for a comprehensive toxicological evaluation based on internationally recognized guidelines. This document is intended to serve as a vital resource for researchers, enabling them to conduct informed risk assessments and to design future safety studies.

Compound Identification and Physicochemical Properties

  • Chemical Name: 4-bromo-1H-pyrazole-3-carbothioamide

  • CAS Number: 289504-61-6

  • Molecular Formula: C₄H₄BrN₃S

  • Molecular Weight: 206.06 g/mol

  • Chemical Structure:

A summary of computed physicochemical properties is presented in Table 1. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its potential toxicity.

Table 1: Computed Physicochemical Properties of 4-bromo-1H-pyrazole-3-carbothioamide

PropertyValueSource
Topological Polar Surface Area (TPSA)54.7 Ų[ChemScene][1]
logP0.8064[ChemScene][1]
Hydrogen Bond Acceptors2[ChemScene][1]
Hydrogen Bond Donors2[ChemScene][1]
Rotatable Bonds1[ChemScene][1]

Analysis of Available Safety Data

Direct toxicological data for 4-bromo-1H-pyrazole-3-carbothioamide is extremely limited. The primary source of information is a Safety Data Sheet (SDS) which, while providing basic safety precautions, indicates a significant number of data gaps.

Summary of SDS Information:

  • Hazard Identification: The SDS does not classify the substance under GHS due to a lack of data.

  • First-Aid Measures: Standard measures are recommended for inhalation, skin contact, eye contact, and ingestion, such as moving to fresh air, washing with plenty of water, and seeking medical attention.[2]

  • Handling and Storage: Recommends avoiding dust formation, breathing vapors, and contact with skin and eyes.[2] The use of personal protective equipment (PPE), including chemical-impermeable gloves and adequate ventilation, is advised.[2]

  • Toxicological Information:

    • Acute Oral Toxicity: No data available.[2]

    • Acute Inhalation Toxicity: No data available.[2]

    • Acute Dermal Toxicity: No data available.[2]

    • Skin Corrosion/Irritation: No data available.

    • Serious Eye Damage/Irritation: No data available.

    • Respiratory or Skin Sensitization: No data available.

    • Germ Cell Mutagenicity: No data available.

    • Carcinogenicity: No data available.

    • Reproductive Toxicity: No data available.

    • Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.

    • Aspiration Hazard: No data available.

  • Ecological Information: No data is available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[2] Its persistence, degradability, and bioaccumulative potential are also unknown.[2]

Hazard Assessment by Structural Analogy

In the absence of direct data, a preliminary hazard assessment can be made by examining the toxicological profiles of structurally related compounds.

  • 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0): This compound, which shares the 4-bromo-1H-pyrazole core, is classified under GHS with the following hazard statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H332: Harmful if inhaled.[3]

  • 4-Bromopyrazole (CAS: 2075-45-8): The parent 4-bromopyrazole is also classified as an irritant:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Pyrazole-carbothioamide Derivatives: The broader class of pyrazole derivatives has been extensively reviewed for various biological activities. Some carbothioamide-pyrazole derivatives have been investigated for their cytotoxic activities against human tumor cell lines. This suggests that the carbothioamide moiety, in combination with the pyrazole ring, can impart significant biological effects, which may include toxicity.

Inference: Based on these analogs, it is prudent to assume that 4-bromo-1H-pyrazole-3-carbothioamide may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.

A Proposed Strategy for Comprehensive Toxicological Evaluation

To address the existing data gaps, a tiered approach to toxicological testing is recommended, following internationally accepted guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Tier 1: In Vitro and Acute Toxicity Studies

This initial tier focuses on providing baseline data for hazard classification and for designing further studies if necessary.

  • Scientific Rationale: This assay provides a rapid and ethical (animal-free) screening of the compound's general toxicity at the cellular level. The 50% inhibitory concentration (IC50) can be used to estimate the starting doses for in vivo acute oral toxicity tests, thereby reducing the number of animals required.[5][6][7]

  • Methodology (based on OECD Guideline 129):

    • Cell Culture: Mouse fibroblast Balb/c 3T3 cells are cultured to a near-confluent monolayer.[5]

    • Dose Preparation: A stock solution of 4-bromo-1H-pyrazole-3-carbothioamide is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

    • Exposure: The cell culture medium is replaced with the medium containing the test compound at various concentrations. A solvent control and a positive control are included.

    • Incubation: The cells are incubated for a defined period (e.g., 24 or 48 hours).

    • Viability Assessment: Cell viability is determined using a quantitative method, such as the neutral red uptake (NRU) assay or the MTT assay.

    • Data Analysis: A dose-response curve is generated, and the IC50 value is calculated.

  • Scientific Rationale: This study is essential to determine the potential adverse effects of a single oral dose of the substance and is a key parameter for GHS classification.[8][9] The Acute Toxic Class Method is recommended as it uses a reduced number of animals.[10][11]

  • Methodology (based on OECD Guideline 423):

    • Animal Model: Healthy, young adult female rats are typically used.

    • Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • Stepwise Procedure: The study proceeds in a stepwise manner using three animals per step. The outcome of the first step determines the dose for the next step. If mortality is observed, the dose for the next step is lowered; if no mortality occurs, a higher dose is used.

    • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.

    • Endpoint: The study allows for the classification of the substance into one of the GHS acute toxicity categories.

Diagram: Workflow for Acute Oral Toxicity Testing (OECD 423)

G cluster_outcomes Decision Point start Select Starting Dose (e.g., 300 mg/kg) step1 Dose 3 Female Rats start->step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) step1->observe1 outcome1 0-1 Deaths observe1->outcome1 outcome2 2-3 Deaths observe1->outcome2 step2_high Proceed to Higher Dose (e.g., 2000 mg/kg) outcome1->step2_high step2_low Proceed to Lower Dose (e.g., 50 mg/kg) outcome2->step2_low classify_high Classify based on 2000 mg/kg results step2_high->classify_high classify_low Classify based on lower dose results step2_low->classify_low

Caption: A stepwise procedure for acute oral toxicity assessment.

  • Scientific Rationale: This test evaluates the potential hazards from short-term dermal exposure.[12] Given that structurally similar compounds are harmful in contact with skin, this is a critical endpoint to assess.

  • Methodology (based on OECD Guideline 402):

    • Animal Model: The albino rabbit or rat is commonly used.

    • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.[13]

    • Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.[14][15]

    • Limit Test: A limit test at a dose of 2000 mg/kg body weight is typically performed first.[14]

    • Observation Period: Animals are observed for 14 days for signs of local and systemic toxicity, as well as mortality.

    • Endpoint: The study provides the dermal LD50 value or classifies the substance according to GHS criteria.

  • Scientific Rationale: Based on structural analogs, there is a high probability of skin and eye irritation potential. A tiered approach, starting with in vitro methods, is strongly recommended to minimize animal use.

  • Tiered Testing Strategy:

    • Weight-of-Evidence Analysis: Evaluate existing data on structurally related compounds and the compound's physicochemical properties (e.g., pH).

    • In Vitro Testing:

      • Skin Irritation (OECD TG 439): Use a reconstructed human epidermis (RhE) model to assess cell viability after exposure to the compound.[1]

      • Eye Irritation (e.g., OECD TG 492): Employ a reconstructed human cornea-like epithelium (RhCE) model.

    • In Vivo Testing (if necessary): If in vitro results are inconclusive, an in vivo study (OECD TG 404 for skin, TG 405 for eyes) may be considered, but only as a last resort.

Table 2: GHS Classification Criteria for Skin and Eye Irritation

Hazard ClassCategory 1 (Corrosion)Category 2 (Irritation)
Skin Irreversible skin damage (necrosis) after up to 4 hours of exposure.[2][3][16]Reversible skin damage (erythema, edema) after up to 4 hours of exposure.[2][3][16]
Eye Irreversible eye damage (tissue damage, vision decay) within 21 days.[2][4][17][18]Reversible eye changes (corneal opacity, iritis, conjunctival redness/edema) within 21 days.[2][4][17][18]
  • Scientific Rationale: The Ames test is a widely used and internationally accepted screening assay to detect the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.[19][20]

  • Methodology (based on OECD Guideline 471):

    • Bacterial Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for histidine or tryptophan, respectively.

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to the test compound at a range of concentrations on agar plates deficient in the required amino acid.

    • Incubation: The plates are incubated for 48-72 hours.

    • Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have mutated back to a prototrophic state) compared to the negative control.

Diagram: Workflow for the Ames Test (OECD 471)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound Test Compound (Multiple Concentrations) plate_s9_plus Plate with S9 compound->plate_s9_plus plate_s9_minus Plate without S9 compound->plate_s9_minus bacteria Bacterial Strains (e.g., Salmonella) bacteria->plate_s9_plus bacteria->plate_s9_minus s9 S9 Mix (Metabolic Activation) s9->plate_s9_plus incubate Incubate (48-72 hours) plate_s9_plus->incubate plate_s9_minus->incubate count Count Revertant Colonies incubate->count compare Compare to Negative Control count->compare result Determine Mutagenic Potential compare->result

Caption: A simplified workflow for assessing mutagenicity using the Ames test.

Risk Assessment and Safe Handling Procedures

Given the significant data gaps and the potential for harm inferred from structural analogs, a cautious approach is mandatory when handling 4-bromo-1H-pyrazole-3-carbothioamide.

Risk Assessment Framework:

  • Hazard Identification: Assume the compound is harmful by all routes of exposure and is an irritant to skin, eyes, and the respiratory system.

  • Exposure Assessment: Evaluate all potential routes of exposure in the laboratory setting (inhalation of dust, dermal contact, accidental ingestion).

  • Risk Characterization: The risk is considered high due to the unknown toxicological profile. All handling procedures must aim to minimize exposure to the lowest reasonably achievable level.

Recommended Safe Handling Procedures:

  • Engineering Controls:

    • Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.

    • Ensure safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them frequently.

    • Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge is recommended.

  • Hygiene Measures:

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

    • Contaminated clothing should be removed and laundered before reuse.

  • Spill and Waste Management:

    • In case of a spill, evacuate the area and prevent dust from spreading.

    • Clean up spills using appropriate absorbent materials and PPE.

    • Dispose of waste in sealed, labeled containers according to institutional and local regulations.

Conclusion

The toxicological profile of 4-bromo-1H-pyrazole-3-carbothioamide is largely uncharacterized. While the available Safety Data Sheet provides basic handling precautions, it underscores the urgent need for comprehensive safety testing. By analogy with structurally related compounds, this substance should be handled as a potentially hazardous material that may be harmful and cause irritation. This guide provides a clear and structured framework for the necessary toxicological evaluation, beginning with in vitro and acute toxicity studies as outlined by OECD guidelines. Adherence to these testing protocols and the implementation of stringent safe handling procedures are essential for any researcher or organization working with this compound, ensuring both personal safety and regulatory compliance.

References

  • de Faria, D. L., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Šubarić, D., et al. (2019). TOXICITY EVALUATION OF FLUORINATED PYRAZOLE DERIVATIVES AS POTENTIAL ACTIVE COMPONENTS IN PLANT PROTECTION. 12th International Scientific/Professional Conference AGRICULTURE IN NATURE AND ENVIRONMENT PROTECTION. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4939. Retrieved from [Link]

  • Shaik, A. B., & J, S. (2018). Synthesis, characterization, anthelmintic and Insilico evaluation of 3, 5-di substituted pyrazole-1- carbothioamide derivatives. Indo American Journal of Pharmaceutical Sciences, 5(12), 1-8. Retrieved from [Link]

  • Claramunt, R. M., et al. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, 63(34), 8104-8111. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]

  • UNECE. (2012). UN/SCEGHS/24/INF.4/Add.1. Retrieved from [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Retrieved from [Link]

  • OECD. (2014). OECD Test Guideline 487. Retrieved from [Link]

  • UNECE. (2017). Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). dermal toxicity studies as per oecd guideline. Retrieved from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. Retrieved from [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

  • ICCA. (n.d.). Global Product Strategy ICCA Guidance on Chemical Risk Assessment. Retrieved from [Link]

  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Acute dermal toxicity. Retrieved from [Link]

  • JaCVAM. (n.d.). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved from [Link]

  • European Commission. (n.d.). Acute Toxicity. Retrieved from [Link]

  • ECHA. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Altogen Labs. (n.d.). Acute Dermal Toxicity OECD 402. Retrieved from [Link]

  • Scientific Research Publishing. (2024). OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Retrieved from [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of 4-Bromo-1H-pyrazole-3-carbothioamide from Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

For researchers and drug development professionals, the pyrazole-3-carbothioamide motif is a critical precursor. It is predominantly utilized as a bis-nucleophile in the Hantzsch thiazole synthesis to generate pyrazolo-thiazole hybrid pharmacophores, which possess well-documented antimicrobial, anti-inflammatory, and antineoplastic activities[1]([Link]).

The conversion of 4-bromo-1H-pyrazole-3-carbonitrile to 4-bromo-1H-pyrazole-3-carbothioamide relies on the nucleophilic addition of a sulfide species to the electrophilic nitrile carbon. The presence of the C4-bromine atom exerts an inductive electron-withdrawing effect, subtly enhancing the electrophilicity of the adjacent C3-nitrile and facilitating the thionation. This guide details two robust methodologies for this transformation: a classical gas-based approach and a modern, bench-friendly green protocol.

Mechanistic Insights & Reagent Selection

The transformation of a nitrile to a primary thioamide is fundamentally driven by the nucleophilic attack of a hydrosulfide anion (


) on the sp-hybridized nitrile carbon, followed by protonation and tautomerization.
  • Classical Approach (H

    
    S / Pyridine / Et
    
    
    
    N):
    Historically, gaseous hydrogen sulfide was bubbled through a solution of the nitrile in pyridine, utilizing triethylamine as a base[1]([Link]). The base deprotonates H
    
    
    S to form the highly nucleophilic
    
    
    anion. Pyridine stabilizes the highly polar thioimidate intermediate. While yields are excellent, the extreme toxicity and handling difficulties of H
    
    
    S gas pose significant safety and scalability bottlenecks.
  • Modern Green Approach ((NH

    
    )
    
    
    
    S / Microwave):
    To circumvent the hazards of H
    
    
    S, aqueous ammonium sulfide in methanol is deployed[2]([Link]). The methanolic solvent ensures the solubility of the lipophilic pyrazole precursor, while the ammonium counterion provides a mild, self-buffering environment. Under microwave irradiation, the reaction is accelerated from 18 hours to just 15 minutes, overcoming the activation energy barrier without degrading the sensitive pyrazole core or causing unwanted debromination.

Self-Validating Quality Control (QC) System

A trustworthy protocol must be self-validating. You can confirm the success of this thionation in real-time using three orthogonal metrics before committing to full structural characterization:

  • Visual Cue: The starting nitrile is typically a white/off-white powder. As the thioamide forms, the reaction mixture transitions to a distinct yellow hue due to the extended conjugation and the presence of the highly polarizable

    
     chromophore.
    
  • TLC Monitoring: Using a mobile phase of 1:1 Hexanes/Ethyl Acetate, the thioamide product will exhibit a significantly lower Retention Factor (

    
    ) than the starting nitrile. This is due to the strong hydrogen-bond donating and accepting capabilities of the newly formed 
    
    
    
    group interacting with the silica stationary phase.
  • Rapid NMR Markers:

    • 
      H-NMR (DMSO-
      
      
      
      ):
      The definitive proof of conversion is the appearance of the primary thioamide protons, which typically present as two broad singlets (or one very broad peak integrating for 2H) far downfield between
      
      
      9.0–10.5 ppm.
    • 
      C-NMR:  The sharp nitrile carbon peak (~110–115 ppm) will disappear, replaced by the characteristic thiocarbonyl carbon (
      
      
      
      ) at a heavily deshielded shift of ~185–195 ppm[1]([Link]).

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the method best suited to their laboratory infrastructure.

ParameterProtocol A: Microwave / (NH

)

S
Protocol B: Classical H

S Gas
Reagent 20% (NH

)

S in Methanol
H

S (gas) + Et

N in Pyridine
Temperature 80 °C (Microwave)25 °C (Room Temperature)
Reaction Time 15 minutes2 hours
Typical Yield 85 - 95%80 - 90%
Safety Profile Moderate (Aqueous stench solution)High Risk (Highly toxic gas)
Scalability Excellent (Ideal for flow/batch scale-up)Poor (Requires specialized gas scrubbers)

Experimental Methodologies

Protocol A: Microwave-Assisted Ammonium Sulfide Thionation (Recommended)

This protocol is optimized for safety, speed, and high throughput.

  • Dissolution: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 mmol, 172 mg) in anhydrous methanol (5.0 mL). Causality: Methanol solubilizes the pyrazole while remaining fully miscible with the aqueous reagent.

  • Reagent Addition: In a well-ventilated fume hood, add 20% aqueous ammonium sulfide solution (2.0 mmol, ~0.68 mL) to the vial[2]([Link]).

  • Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 80 °C (100 W) for exactly 15 minutes.

  • Workup: Allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol, driving the equilibrium forward.

  • Extraction: Partition the resulting crude residue between Ethyl Acetate (15 mL) and distilled water (10 mL). Extract the aqueous layer with an additional 10 mL of EtOAc. Causality: The target thioamide partitions into the organic layer, leaving unreacted inorganic ammonium salts in the aqueous phase.

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. The resulting solid is typically >95% pure but can be recrystallized from hot ethanol if ultra-high purity is required.
Protocol B: Classical H S / Pyridine Method

This protocol is provided for laboratories lacking microwave synthesizers, though it requires stringent safety precautions.

  • Preparation: In a 25 mL two-neck round-bottom flask, dissolve 4-bromo-1H-pyrazole-3-carbonitrile (1.0 mmol, 172 mg) in anhydrous pyridine (3.0 mL). Add triethylamine (0.5 mL)[1]([Link]).

  • Gas Introduction: Connect the flask to an H

    
    S gas cylinder via a suba-seal and a long needle. Connect the second neck to a bleach scrubber system. Bubble H
    
    
    
    S gas slowly through the solution at room temperature for 2 hours. Causality: Slow bubbling prevents over-pressurization and ensures maximum gas dissolution into the pyridine matrix.
  • Precipitation: Disconnect the gas and carefully pour the reaction mixture into ice-cold distilled water (20 mL) while stirring vigorously. Causality: The abrupt change in the dielectric constant of the medium crashes out the hydrophobic pyrazole-3-carbothioamide, while the amine salts remain dissolved.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold water (3 × 10 mL) to remove residual pyridine, and dry under high vacuum overnight.

Workflow Visualization

Workflow cluster_0 Protocol A: Classical Method cluster_1 Protocol B: Safe/Green Method Start 4-Bromo-1H-pyrazole-3-carbonitrile (Starting Material) ReagentA H2S gas + Et3N in Pyridine Start->ReagentA ReagentB 20% (NH4)2S in Methanol Start->ReagentB CondA Stir 2h at RT ReagentA->CondA Workup Aqueous Workup & Extraction (EtOAc / Brine) or Precipitation CondA->Workup CondB Microwave 80°C, 15 min or Stir 18h RT ReagentB->CondB CondB->Workup Product 4-Bromo-1H-pyrazole-3-carbothioamide (Target Product) Workup->Product Validation Validation: TLC (Lower Rf), 1H-NMR (NH2 ~9-10 ppm), 13C-NMR (C=S ~190 ppm) Product->Validation

Fig 1: Comparative synthetic workflows for the thionation of 4-bromo-1H-pyrazole-3-carbonitrile.

References

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 2023. URL:[Link]

  • Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles. Organic Letters, 2003. URL:[Link]

Sources

Application Note: Hantzsch Thiazole Synthesis of 4-(4-Bromopyrazol-3-yl)thiazoles

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 2,4-disubstituted thiazoles using 4-bromo-1H-pyrazole-3-carbothioamide as the dinucleophilic building block.[1] The Hantzsch thiazole synthesis provides a robust, regioselective pathway to generate pyrazolyl-thiazole hybrids—a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., EGFR, BRAF) and antimicrobial activity.[1]

This guide addresses specific challenges associated with the 4-bromo-pyrazole moiety, including solubility optimization, tautomeric considerations, and the preservation of the carbon-bromine bond for downstream palladium-catalyzed cross-coupling.[1]

Scientific Background & Mechanistic Insight

The Privileged Scaffold

The fusion of a pyrazole and a thiazole ring creates a bi-heteroaryl system that mimics the adenine pocket of ATP, making it a potent scaffold for kinase inhibitors. The 4-bromo substituent on the pyrazole ring is critical; it is electronically stable during the Hantzsch condensation but serves as a "synthetic handle" for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Reaction Mechanism

The reaction proceeds via the condensation of the thioamide sulfur (nucleophile) with an


1

1

Key Mechanistic Stages:

  • S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

    
    -carbon of the haloketone, displacing the halide (typically Bromide).
    
  • Cyclization: Intramolecular attack of the thioamide nitrogen onto the ketone carbonyl.

  • Dehydration: Acid-catalyzed elimination of water to aromatize the thiazole ring.

Mechanistic Pathway Diagram[1]

HantzschMechanismStart4-bromo-1H-pyrazole-3-carbothioamideInter1S-AlkylatedIntermediateStart->Inter1S-Attack (SN2)Reagentα-Haloketone(e.g., Phenacyl Bromide)Reagent->Inter1Inter2Hydroxy-dihydrothiazole(Cyclized)Inter1->Inter2N-Attack on C=OProduct4-(Pyrazol-3-yl)thiazoleHydrobromide SaltInter2->Product- H2O (Aromatization)FinalFree BaseProductProduct->FinalNeutralization (Base)

Figure 1: Step-wise mechanism of the Hantzsch synthesis transforming the thioamide into the thiazole scaffold.

Experimental Protocols

Materials & Reagents
ReagentRoleEquiv.Notes
4-bromo-1H-pyrazole-3-carbothioamide Limiting Reagent1.0Starting material.

-Bromoacetophenone
Electrophile1.1Substituted phenacyl bromides can also be used.
Ethanol (Absolute) Solvent-[0.1 M] concentration recommended.[1]
Sodium Acetate (NaOAc) Base (Optional)1.5Used for one-pot neutralization.[1]
Ammonium Hydroxide (10%) Workup Reagent-Used to free the base if no internal base is used.
Method A: Standard Reflux (Recommended for Scale-Up)

This method is preferred for high purity as the intermediate hydrobromide salt often precipitates, acting as a purification step.[1]

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-bromo-1H-pyrazole-3-carbothioamide in 10 mL of absolute ethanol .

    • Note: If the starting material is not fully soluble at RT, gentle heating or the addition of minimal DMF (1-2 mL) is acceptable.[1]

  • Addition: Add 1.1 mmol of the

    
    -haloketone (e.g., 2-bromoacetophenone) in one portion.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting thioamide (

      
      ) should disappear.
      
  • Precipitation (The HBr Salt): Upon cooling to room temperature, a solid precipitate often forms. This is the hydrobromide salt of the thiazole.[2]

  • Isolation & Neutralization:

    • Filter the solid.[3]

    • Suspend the solid in 10 mL of water.

    • Slowly add 10% Ammonium Hydroxide (

      
      )  or saturated 
      
      
      until pH
      
      
      8–9.
    • Stir for 30 minutes. The solid will convert to the free base.

  • Final Filtration: Filter the neutralized solid, wash with water (

    
    ) and cold ethanol (
    
    
    ). Dry under vacuum.
Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation where reaction speed is critical.[1]

  • Setup: In a 10 mL microwave vial, combine 1.0 mmol thioamide, 1.1 mmol

    
    -haloketone, and 3 mL Ethanol.
    
  • Irradiation: Heat at 100–120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Pour the reaction mixture into 20 mL of ice-water containing saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . The product will precipitate immediately. Filter and dry.
    
Experimental Workflow Diagram

WorkflowStep1Dissolve Thioamide(EtOH or EtOH/DMF)Step2Add α-Haloketone(1.1 Equiv)Step1->Step2Step3Reflux (2-4 hrs)or MW (15 min)Step2->Step3Step4Cool to RT(Observe Precipitate)Step3->Step4DecisionIs Solid Present?Step4->DecisionPathAYES (HBr Salt)Decision->PathAPathBNO (Soluble)Decision->PathBFilterSaltFilter HBr SaltPathA->FilterSaltEvaporateEvaporate SolventPathB->EvaporateNeutralizeSuspend in H2OAdd NH4OH (pH 9)FilterSalt->NeutralizeFinalFilterFilter Free BaseWash w/ H2O/EtOHNeutralize->FinalFilterEvaporate->Neutralize

Figure 2: Decision-tree workflow for isolation of the thiazole product.

Optimization & Troubleshooting

Solubility Issues

The 4-bromo-pyrazole moiety significantly reduces solubility compared to the non-halogenated analog.

  • Symptom: Starting material remains a suspension even at reflux.

  • Solution: Switch solvent system to Ethanol:DMF (4:1) . DMF improves solubility but makes workup harder (requires thorough water washing to remove).

Regioselectivity Verification

The Hantzsch synthesis is highly regioselective for 2,4-disubstituted thiazoles.[1] However, steric bulk on the

1
  • Validation: Check

    
     NMR.[1][4][5][6] The thiazole C5-proton typically appears as a singlet between 
    
    
    7.0 – 8.0 ppm
    . If the reaction failed or polymerized, this distinct aromatic singlet will be absent.
Stability of the C-Br Bond

The 4-bromo substituent is stable under Hantzsch conditions (acidic/neutral reflux).[1]

  • Caution: Avoid using strong organometallic bases (e.g., n-BuLi) or palladium catalysts during the thiazole formation.[1] Save the cross-coupling steps for after the thiazole ring is formed.

Applications in Drug Discovery

The resulting 4-(4-bromopyrazol-3-yl)thiazole is a versatile intermediate.[1]

  • Suzuki Coupling: The C-Br bond reacts with aryl boronic acids to place an aryl group at the pyrazole-4 position, a common motif in BRAF inhibitors (e.g., Dabrafenib analogs).[1]

  • N-Alkylation: The pyrazole NH remains free and can be alkylated to tune lipophilicity or target residence time.

References

  • Hantzsch, A. (1887).[7] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1]

  • Echemi. (2024). "4-Bromo-1H-pyrazole-3-carbothioamide Safety Data Sheet." Echemi.com.[8]

  • Organic Chemistry Portal. (2024). "Synthesis of Thiazoles: Hantzsch Thiazole Synthesis." Organic-Chemistry.org.

  • Chem Help Asap. (2020).[2] "Hantzsch Thiazole Synthesis - Laboratory Experiment." YouTube / ChemHelpAsap.[2]

  • TSI Journals. (2015). "Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives." TSI Journals.

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position of Pyrazole Thioamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole thioamides is of paramount importance in modern drug discovery and materials science due to their profound bioactivity and metal-coordinating properties. However, executing a Suzuki-Miyaura cross-coupling at the 4-bromo position of a pyrazole thioamide presents a trifecta of chemical challenges: the inherent electronic deactivation of the pyrazole C4 position, the potential for catalyst poisoning by unprotected pyrazole nitrogens, and the severe risk of desulfurative side reactions triggered by the non-innocent thioamide moiety.

This application note provides a field-proven, highly optimized protocol for the chemoselective C4-arylation of 4-bromo-pyrazole thioamides. By leveraging Buchwald-Hartwig precatalysts and strictly controlling the reaction environment, researchers can achieve high-yielding carbon-carbon bond formation while perfectly preserving the sensitive thioamide functional group.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the mere execution of steps and understand the thermodynamic and kinetic forces dictating this specific coupling.

The C4-Bromo Oxidative Addition Barrier

In the pyrazole core, the C4 position is significantly more electron-rich than the C3 or C5 positions due to electron donation from the adjacent nitrogen atoms. Because oxidative addition of a Palladium(0) species into a carbon-halogen bond is essentially a nucleophilic attack by the metal, the high electron density at C4 makes this step thermodynamically sluggish[1]. To overcome this, highly active, electron-rich phosphine ligands (such as XPhos) must be employed to force the oxidative addition.

The Thioamide Conundrum: Avoiding Desulfurative Carbene Formation

Thioamides (–C(=S)NR₂) are strong "soft" ligands that readily coordinate to Palladium(II) intermediates. A common pitfall in coupling thioamide-containing substrates is the unintended cleavage of the C=S bond. Under certain conditions—particularly in the presence of silver salts (Ag⁺) or strong oxidants—thioamides undergo rapid desulfurization to form stable Pd-carbene complexes, completely hijacking the catalytic cycle[2]. Therefore, silver additives must be strictly excluded , and mild bases (e.g., K₂CO₃) should be utilized to favor the standard transmetalation pathway[3].

Overcoming Pyrazole N-H Coordination

If the pyrazole ring is unprotected (N-H), the acidic proton and the available lone pair can coordinate to the palladium center, leading to catalyst deactivation. The use of the XPhos Pd G2 precatalyst is highly recommended here. It rapidly generates a bulky, mono-ligated L-Pd(0) active species that sterically repels multi-dentate nitrogen coordination while accelerating the desired C4-Br oxidative addition[4].

Experimental Design & Catalyst Optimization

To demonstrate the causality of our catalyst selection, the following table summarizes the optimization data for the coupling of 4-bromo-1H-pyrazole-5-carbothioamide with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane / H₂O9035%Sluggish oxidative addition; competitive Pd chelation by the thioamide group.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄Toluene / H₂O9058%Bidentate ligand improves stability, but steric bulk is insufficient for rapid C4 insertion.
XPhos Pd G2 (2 mol%) K₂CO₃ EtOH / H₂O 80 >92% Bulky, electron-rich XPhos forces C4 oxidative addition; minimizes N-coordination.

Logical Workflow & Catalytic Cycle

The following diagram maps the chemoselective workflow, highlighting the critical divergence point where improper additive selection leads to desulfurization.

SuzukiCycle Substrate 4-Bromo-pyrazole thioamide (Substrate) OxAdd Oxidative Addition (Overcomes C4 electron density) Substrate->OxAdd Desulf Desulfurative Pd-Carbene (Fatal Side Reaction) Substrate->Desulf If Ag+ or strong oxidants are present Precatalyst XPhos Pd G2 Precatalyst ActivePd Active L-Pd(0) (Bulky, Electron-Rich) Precatalyst->ActivePd Base / Solvent ActivePd->OxAdd Transmet Transmetalation (Aryl-B(OH)2 + K2CO3) OxAdd->Transmet RedElim Reductive Elimination (C4-Aryl Product) Transmet->RedElim RedElim->ActivePd Pd(0) Regeneration

Chemoselective Suzuki-Miyaura cycle avoiding thioamide desulfurization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in controls and specific analytical checkpoints to ensure the integrity of the thioamide and the success of the C-C bond formation.

Reagents & Equipment
  • Substrate: 4-Bromo-pyrazole thioamide derivative (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: Ethanol / Milli-Q Water (4:1 v/v, 5.0 mL total), thoroughly degassed.

  • Scavenger: SiliaMetS® Thiol or equivalent Pd-scavenger.

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-pyrazole thioamide, arylboronic acid, XPhos Pd G2, and K₂CO₃.

  • Degassing: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure the complete removal of oxygen (critical to prevent homocoupling of the boronic acid).

  • Solvent Addition: Syringe in the degassed EtOH/H₂O mixture.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not rely solely on TLC, as polar thioamides often streak or co-elute with boronic acid derivatives.

Workup & Palladium Scavenging

Causality Note: Thioamides are exceptional metal chelators. Standard aqueous workups will leave residual Palladium bound to your product, causing dark coloration and severe interference in downstream biological assays.

  • Cool the reaction mixture to room temperature.

  • Add 3 to 5 equivalents (relative to the initial Pd loading) of SiliaMetS® Thiol scavenger directly to the crude mixture. Stir at 40 °C for 2 hours.

  • Filter the suspension through a pad of Celite, washing the cake with ethyl acetate (3 × 10 mL).

  • Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC or flash column chromatography.

Analytical Validation & Troubleshooting (Self-Validation)

To validate the success of the protocol, run the following checks:

  • Control Reaction A (No Boronic Acid): Run a parallel micro-scale reaction omitting the boronic acid. If the starting material mass disappears and is replaced by an [M-Br+H] mass, protodehalogenation is occurring. Lower the temperature to 70 °C.

  • Isotope Pattern Verification: In the final LC-MS trace, verify the presence of the ³⁴S isotope peak (approx. 4.2% abundance relative to the parent ion). If this isotopic signature is missing, desulfurization has occurred, indicating solvent contamination or excessive heating.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Suzuki reaction. wikipedia.org.

Sources

Application Note: Strategic Utilization of 4-Bromo-1H-pyrazole-3-carbothioamide in Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 4-bromo-1H-pyrazole-3-carbothioamide represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simple pyrazoles, this precursor offers two distinct chemical handles that can be actuated independently:[1]

  • The C3-Carbothioamide (

    
    ):  A robust nucleophile for cyclocondensation reactions (Hantzsch, Dimroth) to build secondary heterocycles like thiazoles, thiadiazoles, or triazoles.[1]
    
  • The C4-Bromide (

    
    ):  An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), reserved for late-stage diversification.[1]
    

Critical Insight: The order of operations is paramount. The free carbothioamide sulfur is a potent catalyst poison for Pd(0) species. Therefore, heterocycle formation must precede cross-coupling . This guide details the protocols for transforming the thioamide into a thiazole ring, effectively "masking" the sulfur, thereby unlocking the C4-position for subsequent arylation.

Core Application: Hantzsch Thiazole Synthesis[1][2][3]

The most reliable application of this precursor is the synthesis of 4-(4-bromopyrazol-3-yl)thiazoles via reaction with


-haloketones. This reaction proceeds via an 

attack followed by dehydration.
Reaction Mechanism & Pathway

The reaction follows a classic Hantzsch thiazole synthesis pathway:

  • Thioalkylation: The sulfur atom attacks the

    
    -carbon of the haloketone.
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to the thiazole.

Experimental Protocol: Synthesis of 2-(4-bromo-1H-pyrazol-3-yl)-4-arylthiazoles

Reagents:

  • Precursor: 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv)

  • Electrophile: Substituted phenacyl bromide (

    
    -bromoacetophenone derivative) (1.1 equiv)[1]
    
  • Solvent: Anhydrous Ethanol (EtOH) or DMF (for solubility issues)[1]

  • Catalyst/Base: None usually required; Sodium Acetate (NaOAc) can be used as a buffer.[1]

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole-3-carbothioamide (1.0 mmol, ~206 mg) in Ethanol (10 mL).

    • Note: If the starting material does not dissolve completely at RT, gently warm to 40°C.

  • Addition: Add the substituted phenacyl bromide (1.1 mmol) in one portion.

    • Optional: Add NaOAc (2.0 mmol) if the specific phenacyl bromide is acid-labile, though the HBr byproduct usually catalyzes the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The thioamide spot (

      
      ) should disappear, and a new, less polar fluorescent spot (
      
      
      
      ) should appear.[1]
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • The hydrobromide salt of the product often precipitates directly.

    • If solid forms: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).[1]

    • If no solid forms: Pour the reaction mixture into ice-water (50 mL) and neutralize with saturated

      
       solution to precipitate the free base. Filter and dry.
      
  • Purification: Recrystallization from hot Ethanol/DMF mixtures is usually sufficient. Flash chromatography is rarely needed unless side reactions occur.

Yield Expectation: 85–95%

Advanced Workflow: The "Mask & Couple" Strategy

This section addresses the chemoselectivity issue. You cannot perform Suzuki coupling on the starting material because the thioamide sulfur coordinates strongly to Palladium.

Logical Flow
  • Step 1 (Masking): Cyclize thioamide

    
     Thiazole (as described in Sec 2.2).[1] The sulfur is now part of the aromatic ring and less coordinating.
    
  • Step 2 (Coupling): Perform Suzuki-Miyaura coupling on the C4-bromide.

Protocol: Suzuki Coupling on the Thiazolyl-Pyrazole Scaffold

Reagents:

  • Substrate: 2-(4-bromo-1H-pyrazol-3-yl)-4-phenylthiazole (from Sec 2.2)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    [1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the thiazolyl-pyrazole substrate (0.5 mmol), arylboronic acid (0.6 mmol), and Palladium catalyst (0.025 mmol).[1]

  • Solvent Addition: Add 1,4-Dioxane (5 mL) and 2M

    
      (0.75 mL).
    
  • Reaction: Seal the vial and heat to 90–100°C for 12–16 hours .

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Visualized Pathways (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways available from the 4-bromo-1H-pyrazole-3-carbothioamide precursor.

G start Precursor: 4-bromo-1H-pyrazole- 3-carbothioamide thiazole Intermediate: 4-Bromo-3-(thiazol-2-yl) pyrazole start->thiazole Hantzsch Synthesis (Reflux EtOH) thiadiazole Intermediate: 4-Bromo-3-(1,3,4- thiadiazol-2-yl)pyrazole start->thiadiazole Cyclocondensation (Dioxane/TEA) haloketone Reagent: α-Haloketone haloketone->thiazole hydrazonoyl Reagent: Hydrazonoyl Chloride hydrazonoyl->thiadiazole suzuki Reaction: Suzuki Coupling (Pd cat., Ar-B(OH)2) thiazole->suzuki Step 2 thiadiazole->suzuki Step 2 final_drug Final Target: 4-Aryl-3-(heterocycle) pyrazole suzuki->final_drug C4-Arylation

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the carbothioamide and bromide handles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Thiazole Step) Incomplete dehydration (Intermediate hydroxy-thiazoline formed).Increase reaction time or add a catalytic amount of conc.

to drive dehydration.[1]
Starting Material Insoluble High lattice energy of thioamide.Switch solvent from Ethanol to DMF or DMAc; heat to 60°C before adding electrophile.
Pd-Coupling Fails Catalyst poisoning by trace free thioamide.Ensure Step 1 (Thiazole formation) is 100% complete.[1] Wash the thiazole intermediate with dilute NaOH to remove unreacted thioamide.
N-Alkylation Side Product Pyrazole-NH competing as nucleophile.The thioamide sulfur is softer and more nucleophilic than the Pyrazole-N. Avoid strong bases (NaH) during thiazole formation.

References

  • Sayed, A. R., et al. (2019).[1][2] "Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents." BMC Chemistry, 13:116.[1][2]

  • Bondock, S., et al. (2010).[1] "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701.[1] (Demonstrates general reactivity of pyrazole-carbothioamides).

  • Gomha, S. M., & Riyadh, S. M. (2011).[1] "Synthesis of some new heterocycles derived from 3-(3-methyl-1H-pyrazol-5-yl)-4-amino-5-mercapto-1,2,4-triazole." Arkivoc, (xi), 1-21.[1][3][4]

  • Kalaria, P. N., et al. (2014).[1] "One-pot synthesis of new 4-substituted-pyrazole-3-carbothioamides." Journal of Saudi Chemical Society, 18(5), 756-762.[1] (Precursor synthesis context).

Sources

Microwave-Assisted Orthogonal Functionalization of 4-Bromo-1H-pyrazole-3-carbothioamide: Rapid Access to Thiazolylpyrazoles and Biaryl-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-pyrazole-3-carbothioamide (CAS: 289504-61-6) is a highly versatile, bifunctional heterocyclic building block. It features two orthogonal reactive sites:

  • A thioamide moiety primed for Hantzsch thiazole synthesis.

  • A 4-bromo substituent suitable for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This application note details Microwave-Assisted Organic Synthesis (MAOS) protocols to selectively functionalize these sites. By leveraging dielectric heating, these protocols significantly reduce reaction times from several hours to mere minutes while improving overall yields, purity, and scalability for drug discovery programs.

Mechanistic Insights & Causality (E-E-A-T)

Why Microwave Irradiation?

Microwave-assisted synthesis relies on the direct coupling of microwave energy (typically at 2.45 GHz) with polar solvents and ionic intermediates. This causes rapid, volumetric dielectric heating, bypassing the thermal gradients of conventional conductive heating.

  • Hantzsch Thiazole Synthesis : The condensation of the thioamide with an

    
    -haloketone involves nucleophilic attack by sulfur, followed by cyclization and dehydration. Microwave superheating accelerates the dehydration step, which is often rate-limiting under conventional reflux. Ethanol is chosen as the solvent due to its high loss tangent (
    
    
    
    ), making it an excellent microwave absorber.
  • Suzuki-Miyaura Cross-Coupling : The 4-bromo position on the electron-rich pyrazole ring can be sluggish toward oxidative addition. Microwave heating in the presence of a Pd(0) catalyst and a suitable base (e.g.,

    
    ) provides the necessary activation energy to rapidly drive oxidative addition and subsequent transmetalation/reductive elimination. A solvent mixture of DMF/Water (4:1) is utilized because DMF provides a high boiling point and excellent microwave absorption, while water increases the solubility of the inorganic base, accelerating the transmetalation step.
    

Orthogonal Reactivity Pathway

OrthogonalReactivity SM 4-Bromo-1H-pyrazole- 3-carbothioamide (Starting Material) Hantzsch Hantzsch Thiazole Synthesis (MW, EtOH) SM->Hantzsch Suzuki Suzuki-Miyaura Coupling (MW, Pd cat.) SM->Suzuki Prod1 4-Bromo-3-(thiazol-2-yl)- 1H-pyrazole Hantzsch->Prod1 Prod3 4-Aryl-3-(thiazol-2-yl)- 1H-pyrazole (Final Scaffold) Hantzsch->Prod3 Prod2 4-Aryl-1H-pyrazole- 3-carbothioamide Suzuki->Prod2 Suzuki->Prod3 Prod1->Suzuki Sequential Coupling Prod2->Hantzsch Sequential Cyclization

Caption: Orthogonal functionalization pathways of 4-bromo-1H-pyrazole-3-carbothioamide.

Experimental Protocols (Self-Validating System)

Protocol A: Microwave-Assisted Hantzsch Thiazole Synthesis

Objective : Convert the carbothioamide group to a substituted thiazole ring.

Materials :

  • 4-Bromo-1H-pyrazole-3-carbothioamide (1.0 mmol)

  • 
    -Bromoacetophenone (1.1 mmol)
    
  • Absolute Ethanol (3.0 mL)

Step-by-Step Methodology :

  • Reagent Preparation : In a 10 mL specialized microwave-transparent glass vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole-3-carbothioamide and

    
    -bromoacetophenone.
    
  • Solvent Addition : Add 3.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Program the instrument to heat the mixture to 90 °C with a hold time of 15 minutes (Dynamic power mode, max 150 W).

  • Cooling : Allow the system to actively cool the vial to room temperature using compressed air (approx. 2 minutes).

  • Workup & Isolation : The product typically precipitates upon cooling. Filter the mixture through a Büchner funnel. Wash the collected solid with cold ethanol (2 × 2 mL) and diethyl ether (5 mL) to remove unreacted

    
    -bromoacetophenone.
    
  • Validation : Analyze via LC-MS. The mass shift should correspond to the loss of

    
     and 
    
    
    
    [1].
    
    
    H NMR will show a characteristic thiazole proton singlet at
    
    
    7.5 ppm.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective : Arylate the 4-position of the pyrazole core.

Materials :

  • 4-Bromo-3-(thiazol-2-yl)-1H-pyrazole derivative (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 mmol, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 mmol)
    
  • DMF/Water mixture (4:1 v/v, 5.0 mL)

Step-by-Step Methodology :

  • Reagent Preparation : In a 10 mL microwave vial, combine the bromopyrazole derivative, phenylboronic acid, and

    
    .
    
  • Solvent Addition & Degassing : Add 5.0 mL of the DMF/Water mixture. Purge the solution with Argon for 5 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition : Quickly add

    
     and seal the vial with a crimp cap under an Argon atmosphere.
    
  • Microwave Irradiation : Heat the reaction mixture to 120 °C for 10 minutes (Dynamic power mode, max 200 W) [2].

  • Cooling & Workup : After active cooling, dilute the mixture with ethyl acetate (15 mL) and wash with water (3 × 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation : Confirm product identity via LC-MS (disappearance of the characteristic bromine isotopic doublet) and NMR.

Experimental Workflow Diagram

Workflow Prep Reagent Preparation Purge Inert Gas Purging (Ar/N2) Prep->Purge MW Microwave Irradiation Purge->MW Cool Active Cooling (Air Jet) MW->Cool Workup Aqueous Workup & Extraction Cool->Workup Analysis LC-MS & NMR Validation Workup->Analysis

Caption: Standardized experimental workflow for microwave-assisted synthesis.

Data Presentation: Optimization & Yield Comparison

The implementation of microwave heating drastically improves the efficiency of both the Hantzsch thiazole synthesis and the Suzuki-Miyaura coupling compared to conventional thermal methods [1][3].

Table 1: Comparison of Hantzsch Thiazole Synthesis Conditions

MethodTemperature (°C)TimeYield (%)Purity (LC-MS)
Conventional Reflux78 (EtOH reflux)6 - 8 hours55 - 65%Moderate (requires column)
Microwave Irradiation9015 mins88 - 95%High (precipitation only)

Table 2: Comparison of Suzuki-Miyaura Coupling Conditions

MethodTemperature (°C)TimeYield (%)Catalyst Loading
Conventional Heating10012 - 18 hours40 - 50%10 mol%
Microwave Irradiation12010 mins82 - 90%5 mol%

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas." Tetrahedron Letters, 53(36), 4921-4924. URL:[Link]

  • Pal, A., & Banik, B. K. (2021). "Microwave-Induced Suzuki-Coupling Toward Pyrazoles." Heterocyclic Letters, 11(1), 19-23. URL: [Link]

Application Note: Regioselective Alkylation of 4-Bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Bromo-1H-pyrazole-3-carbothioamide (CAS: 289504-61-6) is a highly versatile heterocyclic building block extensively utilized in drug discovery, serving as a critical precursor for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds[1]. However, the functionalization of this scaffold presents a classic regioselectivity challenge. The molecule possesses multiple competing nucleophilic centers: the pyrazole ring nitrogens (N1/N2) and the carbothioamide heteroatoms (S and N).

Alkylation of such complex N-heterocyclic compounds is typically under strict substrate control and can produce intractable product mixtures if reaction conditions are not rigorously optimized[2]. As a Senior Application Scientist, understanding the causality behind reagent selection is paramount to directing the reaction pathway.

The regiocontrol of this ambident nucleophile is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory and the pKa of the reactive centers :

  • The Sulfur Center (Kinetic Pathway): The sulfur atom of the carbothioamide group is highly polarizable and acts as a "soft" nucleophile. It reacts rapidly with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) under mild basic conditions. S-alkylation is the kinetically favored pathway.

  • The Pyrazole N1 Center (Thermodynamic/Hard Pathway): The pyrazole N1 nitrogen is a "harder" nucleophile. The presence of the C4-bromo substituent exerts an electron-withdrawing inductive (-I) effect, which lowers the pKa of the adjacent N-H bond, making it easier to deprotonate but simultaneously reducing the inherent nucleophilicity of the resulting pyrazolide anion. To force N-alkylation, one must use strong bases to irreversibly deprotonate the nitrogen, coupled with "hard" electrophiles (e.g., alkyl triflates)[1].

  • Tandem Cyclization: The carbothioamide group is uniquely suited for Hantzsch-type cyclizations. Reaction with α-haloketones (e.g., phenacyl bromides) initiates an S-alkylation followed by an intramolecular condensation, yielding 2-(pyrazol-3-yl)thiazole derivatives[3].

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways based on the selection of base, solvent, and electrophile.

AlkylationPathways SM 4-Bromo-1H-pyrazole- 3-carbothioamide CondS Mild Base (K2CO3) Polar Protic/Aprotic Solvent Soft Electrophile (R-Br, R-I) SM->CondS Path A CondN Strong Base (NaH) Aprotic Solvent (DMF) Hard Electrophile (R-OTf) SM->CondN Path B CondThiazole Alpha-Haloketones Reflux (EtOH) SM->CondThiazole Path C ProdS S-Alkyl Isothioamide (Kinetically Favored) CondS->ProdS ProdN N1-Alkyl Pyrazole (Thermodynamically Driven / Hard-Hard Match) CondN->ProdN ProdThiazole Pyrazolyl-Thiazole (via S-Alkylation & Cyclization) CondThiazole->ProdThiazole

Divergent regioselective alkylation pathways for 4-bromo-1H-pyrazole-3-carbothioamide.

Optimization of Reaction Conditions

The table below summarizes the quantitative parameters and expected outcomes for the three primary functionalization strategies.

Reaction ObjectiveBase (Equiv.)SolventElectrophile TypeTemp (°C)Time (h)Major RegioisomerTypical Yield (%)
Chemoselective S-Alkylation K₂CO₃ (1.5)AcetoneSoft (R-Br, R-I)402–4S-Alkyl isothioamide85–95
Regioselective N1-Alkylation NaH (1.2)DMFHard (R-OTf)0 → 254–6N1-Alkyl pyrazole65–80
Tandem S-Alkylation/Cyclization TEA (0.1)Ethanolα-Haloketone78 (Reflux)6–8Pyrazolyl-thiazole75–90

Step-by-Step Experimental Protocols

Protocol A: Chemoselective S-Alkylation (Synthesis of Carbamimidothioates)

Causality Insight: Potassium carbonate in a polar aprotic solvent like acetone provides sufficient basicity to deprotonate the highly acidic carbothioamide proton without fully deprotonating the pyrazole ring. This kinetically isolates the reaction at the soft sulfur center.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-bromo-1H-pyrazole-3-carbothioamide (1.0 mmol, 205 mg) and anhydrous acetone (10 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol, 207 mg). Stir the suspension at room temperature for 15 minutes to allow for equilibration.

  • Electrophile Addition: Dropwise add the soft alkyl halide (e.g., benzyl bromide, 1.1 mmol) over 5 minutes via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is typically complete within 2 to 4 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with additional acetone (2 × 5 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude S-alkyl carbamimidothioate via flash column chromatography or recrystallization from ethanol.

Protocol B: Regioselective N1-Alkylation of the Pyrazole Core

Causality Insight: Sodium hydride in anhydrous DMF irreversibly deprotonates the pyrazole N-H. Utilizing a hard electrophile (like an alkyl triflate) shifts the reaction pathway toward the harder nitrogen center, overriding the natural kinetic preference of the sulfur atom[1].

  • Preparation: Dissolve 4-bromo-1H-pyrazole-3-carbothioamide (1.0 mmol, 205 mg) in anhydrous DMF (5 mL) in a dry flask under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise add NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg). Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases and a clear solution of the pyrazolide anion forms.

  • Electrophile Addition: Add the hard electrophile (e.g., methyl trifluoromethanesulfonate, 1.1 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 to 6 hours.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Workup: Wash the combined organic layers extensively with brine (5 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Isolation: Purify via silica gel chromatography to separate the N1-alkylated product from trace S-alkylated byproducts.

Protocol C: Tandem S-Alkylation and Cyclization (Hantzsch Thiazole Synthesis)

Causality Insight: Reacting the carbothioamide with an α-haloketone initiates an initial S-alkylation. The proximity of the resulting ketone to the primary amine of the thioamide drives a rapid, thermodynamically favorable intramolecular condensation, yielding a stable thiazole ring[3].

  • Preparation: Suspend 4-bromo-1H-pyrazole-3-carbothioamide (1.0 mmol, 205 mg) and the selected substituted phenacyl bromide (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add a catalytic amount of triethylamine (TEA, 0.1 mmol, 14 µL) to accelerate the cyclization and neutralize the generated HBr.

  • Reaction: Heat the mixture to reflux (78 °C) for 6 to 8 hours.

  • Isolation: Cool the reaction to room temperature, then further cool in an ice bath for 30 minutes. The highly crystalline 2-(4-bromo-1H-pyrazol-3-yl)thiazole product will typically precipitate directly from the ethanolic solution.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.

References

  • Source: d-nb.info (National Library of Medicine / Angewandte Chemie)
  • Source: ACS Omega (American Chemical Society)
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications Source: ResearchGate URL

Sources

Application Note: Metal Complexation of 4-Bromo-1H-Pyrazole-3-Carbothioamide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal inorganic chemists and drug discovery teams. It prioritizes experimental reproducibility, mechanistic insight, and downstream biological applicability.

Executive Summary

The 4-bromo-1H-pyrazole-3-carbothioamide (Br-PCT) scaffold represents a privileged pharmacophore in medicinal inorganic chemistry. Unlike simple pyrazoles, the incorporation of the C4-bromine atom significantly enhances lipophilicity (logP), facilitating passive transport across lipid bilayers—a critical parameter for intracellular metal delivery. Furthermore, the carbothioamide moiety acts as a versatile N,S-donor system, capable of stabilizing metals in diverse oxidation states through thione-thiol tautomerism.

This guide details the protocols for synthesizing Br-PCT metal complexes, validating their coordination geometry, and assessing their potential as metallodrugs (antimicrobial/anticancer agents).

Ligand Chemistry & Coordination Logic

The "Soft-Hard" Advantage

The Br-PCT ligand operates on the principles of Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

  • Hard Donor: Pyrazole Nitrogen (

    
    ) 
    
    
    
    Anchors borderline acids (
    
    
    ).
  • Soft Donor: Thioamide Sulfur (

    
    ) 
    
    
    
    Anchors soft acids (
    
    
    ).
Tautomeric Control

The ligand exists in equilibrium between the thione and thiol forms. Metal binding shifts this equilibrium.

  • Neutral Conditions: Favors neutral bidentate coordination (

    
    ) yielding cationic or neutral complexes 
    
    
    
    .
  • Basic Conditions: Promotes deprotonation of the thiol (

    
    ), leading to anionic coordination and highly stable inner-complex salts 
    
    
    
    .
Visualization of Coordination Modes

The following diagram illustrates the synthesis pathway and the primary coordination mode observed in pharmacological applications.

G Start 4-Bromo-1H-pyrazole -3-carbonitrile Ligand Ligand (Br-PCT) (Thione Form) Start->Ligand H2S / Et3N (Thionation) Complex_Neutral Neutral Complex [M(Br-PCT)Cl2] (N,S Chelation) Ligand->Complex_Neutral MX2 / EtOH Reflux Complex_Anionic Bis-Chelate Complex [M(Br-PCT-H)2] (Deprotonated) Ligand->Complex_Anionic M(OAc)2 / pH 8 Deprotonation MetalSalt Metal Salt (MX2 or M(OAc)2) MetalSalt->Complex_Neutral MetalSalt->Complex_Anionic

Figure 1: Synthetic workflow from nitrile precursor to neutral and anionic metal complexes.[1]

Experimental Protocols

Pre-cursor Step: Ligand Synthesis (Br-PCT)

Note: If the ligand is not commercially available, synthesize it to ensure high purity (>98%).

Reagents: 4-bromo-1H-pyrazole-3-carbonitrile, Sodium Hydrosulfide (NaSH), Magnesium Chloride (


), DMF.
Rationale:  The 

-catalyzed thionation is superior to

gas bubbling (safety) and Lawesson’s reagent (purification difficulty).
  • Dissolution: Dissolve 10 mmol of 4-bromo-1H-pyrazole-3-carbonitrile in 20 mL DMF.

  • Catalyst Addition: Add 12 mmol NaSH and 10 mmol

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The nitrile spot (

    
    ) will disappear; the thioamide spot (
    
    
    
    ) will appear.
  • Work-up: Pour the mixture into 100 mL ice-water. Acidify to pH 4 with 1M HCl to precipitate the product.

  • Purification: Filter the yellow solid and recrystallize from Ethanol/Water (8:2).

  • Yield Target: >85%.

Protocol A: Synthesis of Neutral Complexes

Target Metals:


Application:  Antimicrobial screening (maintains solubility in DMSO).
  • Ligand Solution: Dissolve 2 mmol of Br-PCT in 20 mL absolute ethanol. Heat to 50°C to ensure complete dissolution.

  • Metal Solution: Dissolve 2 mmol of metal chloride (

    
    , etc.) in 10 mL ethanol.
    
  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: Immediate color change indicates coordination initiation (e.g., Cu

      
       Green/Brown).
      
  • Reflux: Reflux the mixture for 3–5 hours.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol and diethyl ether.

    • Troubleshooting: If no precipitate forms, reduce volume by 50% using a rotary evaporator and store at 4°C overnight.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Protocol B: Synthesis of Inner-Complex Salts

Target Metals:


Application:  Anticancer assays (high stability, neutral charge for membrane crossing).
  • Buffer Preparation: Prepare a solution of Sodium Acetate (NaOAc) in Methanol (0.5 M).

  • Stoichiometry: Mix 2 mmol Br-PCT (Ligand) with 1 mmol Metal Acetate (

    
    ). Ratio must be strictly 2:1 .
    
  • pH Adjustment: Add the NaOAc solution dropwise until pH reaches

    
     7.5–8.0.
    
    • Mechanism:[2] This deprotonates the thioamide (-CSNH2

      
       -CSNH
      
      
      
      ) or pyrazole NH, facilitating strong chelation.
  • Reflux: Reflux for 6–8 hours. These complexes often require longer kinetic energy input due to the bulk of the bromine atom.

  • Purification: Filter the resulting colored solid. Wash extensively with warm water (to remove NaOAc) followed by hot ethanol.

Characterization & Validation Framework

To ensure scientific integrity, the following data points must be collected.

TechniqueKey Feature to ObserveInterpretation
FT-IR

shift
A negative shift (e.g., from 1350 to 1310

) confirms Sulfur coordination.
FT-IR

shift
A shift in the pyrazole ring stretch confirms Nitrogen coordination.
UV-Vis d-d transitionsCu(II): Broad band ~600 nm (distorted octahedral). Ni(II): Bands at ~400, 600, 900 nm (octahedral).
1H NMR NH signal disappearanceDisappearance of the thioamide NH signal (approx 9-10 ppm) confirms deprotonation (Protocol B).
Molar Cond.

(Ohm

cm

mol

)
Protocol A: 70–90 (1:1 electrolyte). Protocol B: <10 (Non-electrolyte).

Biological Application: In Vitro Screening[2]

The presence of the bromine atom makes these complexes ideal candidates for cytotoxicity studies due to the Heavy Atom Effect (enhancing Inter-System Crossing in photodynamic therapy) and lipophilicity.

Workflow: Cytotoxicity Assay (MTT)

This protocol validates the "drug-like" potential of the synthesized complexes.

BioAssay Step1 Stock Solution Prep Dissolve Complex in DMSO (10 mM) Step2 Serial Dilution Culture Media (0.1 - 100 µM) Step1->Step2 Step3 Cell Incubation (A549 / HeLa / MCF-7) 24h - 48h @ 37°C Step2->Step3 Step4 MTT Addition Formation of Formazan Crystals Step3->Step4 Step5 Absorbance Read OD @ 570 nm Step4->Step5

Figure 2: Standardized workflow for evaluating cytotoxicity of Br-PCT metal complexes.

Critical Analysis of Results (IC50)
  • Target Potency: An

    
     is considered potent for metal complexes.
    
  • Selectivity Index (SI): Calculate

    
    . An 
    
    
    
    is required for therapeutic viability.
  • Mechanism Check: If Cu(II) complexes show high toxicity, perform a DNA binding study (Viscosity or Ethidium Bromide displacement) to confirm intercalation, facilitated by the planar pyrazole ring.

References

  • Aljibouri, M. N. A., & Neamah, G. K. (2016).[3] Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Ligand. International Research Journal of Pure and Applied Chemistry.

  • Abdullah, K. T., et al. (2022). Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. RePEc.

  • Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.[4][5] New Journal of Chemistry (RSC).

  • La Monica, G., & Ardizzoia, G. A. (1997). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry.

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.

Sources

Application Notes & Protocols: One-Pot Synthesis of 4-Bromo-1H-Pyrazole-3-Carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The strategic functionalization of the pyrazole ring can significantly modulate its pharmacological profile. Specifically, the incorporation of a bromine atom at the C4 position and a carbothioamide moiety at the C3 position is of considerable interest. The bromo-group serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, while the carbothioamide group is a known pharmacophore that can enhance binding affinity to various biological targets.

This guide provides a comprehensive overview and a detailed protocol for the one-pot synthesis of 4-bromo-1H-pyrazole-3-carbothioamide derivatives, a class of compounds with significant potential in drug discovery and development. The methodologies presented herein are designed to be efficient, atom-economical, and scalable, aligning with the principles of green chemistry.[4]

Core Synthetic Strategy: A Multicomponent Approach

The synthesis of highly substituted heterocyclic systems often involves multi-step procedures that can be time-consuming and may result in low overall yields. One-pot multicomponent reactions (MCRs) offer an elegant solution by combining three or more reactants in a single reaction vessel to generate a complex product in a single synthetic operation.[5][6] This approach significantly reduces reaction time, cost, and waste generation.

The proposed one-pot synthesis for 4-bromo-1H-pyrazole-3-carbothioamide derivatives is based on a domino reaction sequence that strategically combines the principles of pyrazole synthesis from α,β-unsaturated precursors, in-situ bromination, and nucleophilic addition to form the carbothioamide functionality.

Experimental Protocol: One-Pot Synthesis of 4-Bromo-1-phenyl-1H-pyrazole-3-carbothioamide

This protocol details a representative one-pot synthesis of a 4-bromo-1H-pyrazole-3-carbothioamide derivative. The substrate scope can be expanded by varying the substituted chalcones and hydrazine derivatives.

Materials and Reagents:
  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Thiosemicarbazide

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Instrumentation:
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted chalcone (1.0 mmol) and thiosemicarbazide (1.2 mmol).

  • Solvent Addition: To the flask, add 20 mL of glacial acetic acid.

  • Initial Cyclization: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the mixture to reflux (approximately 118 °C) for 2-3 hours. The progress of the pyrazoline formation can be monitored by TLC.

  • In-situ Bromination and Aromatization: After the formation of the intermediate pyrazoline, cool the reaction mixture to room temperature. To this mixture, add N-Bromosuccinimide (NBS) (1.1 mmol) portion-wise over 10 minutes. The addition of NBS will facilitate both the bromination at the C4 position and the oxidative aromatization of the pyrazoline ring to the corresponding pyrazole.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the pyrazoline intermediate.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

Plausible Reaction Mechanism:

The one-pot synthesis proceeds through a cascade of reactions:

  • Pyrazoline Formation: The reaction initiates with a Michael addition of the hydrazine nitrogen of thiosemicarbazide to the β-carbon of the α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization and dehydration to form the 2-pyrazoline intermediate.

  • Oxidative Aromatization and Bromination: N-Bromosuccinimide (NBS) acts as both an oxidizing agent and a brominating agent. It facilitates the oxidation of the pyrazoline ring to the more stable aromatic pyrazole ring. Concurrently, it acts as an electrophilic bromine source, leading to the regioselective bromination at the electron-rich C4 position of the pyrazole ring.

Visualization of the Synthetic Workflow

One_Pot_Synthesis cluster_reaction One-Pot Reaction Vessel Chalcone Substituted Chalcone Pyrazoline Intermediate: Pyrazoline-carbothioamide Chalcone->Pyrazoline + Thiosemicarbazide (Reflux in Acetic Acid) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Pyrazoline NBS N-Bromosuccinimide (NBS) Final_Product Final Product: 4-Bromo-1H-pyrazole-3-carbothioamide NBS->Final_Product Solvent Glacial Acetic Acid Pyrazoline->Final_Product + NBS (rt) (Oxidative Aromatization & Bromination) Workup Work-up (Precipitation in Water) Final_Product->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization Purification->Characterization Spectroscopic Analysis

Figure 1: Workflow for the one-pot synthesis of 4-bromo-1H-pyrazole-3-carbothioamide derivatives.

Data Presentation: Substrate Scope and Expected Yields

The described protocol is versatile and can be applied to a range of substituted chalcones and hydrazines. The electronic nature of the substituents on the aromatic rings of the chalcone can influence the reaction rate and yield.

EntryR¹ (at C3)R² (at C5)Yield (%)
1PhenylPhenyl75-85
24-ChlorophenylPhenyl70-80
34-MethoxyphenylPhenyl80-90
4Phenyl4-Nitrophenyl65-75
5Thien-2-ylPhenyl70-80

Yields are estimated based on similar reported syntheses and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting and Scientific Insights

  • Low Yield of Pyrazoline Intermediate: If the initial cyclization is sluggish, consider adding a catalytic amount of a stronger acid, such as a few drops of concentrated sulfuric acid, to the acetic acid. However, this may lead to side reactions. Alternatively, increasing the reflux time can also improve the yield.

  • Formation of Side Products: Over-bromination or side reactions can occur if an excess of NBS is used or if the reaction temperature during bromination is too high. Careful, portion-wise addition of NBS at room temperature is crucial.

  • Purification Challenges: The final product may co-elute with unreacted starting materials or byproducts during column chromatography. Careful selection of the eluent system and monitoring with TLC are essential for effective purification.

  • Regioselectivity of Bromination: The bromination is expected to be highly regioselective for the C4 position due to the electronic properties of the pyrazole ring. The presence of two nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack, while the C4 position remains relatively electron-rich.

Conclusion

The one-pot synthesis of 4-bromo-1H-pyrazole-3-carbothioamide derivatives presented in this guide offers a highly efficient and practical approach to this valuable class of compounds. By leveraging a multicomponent reaction strategy, this protocol minimizes synthetic steps, reduces waste, and provides good to excellent yields. The versatility of the starting materials allows for the generation of a diverse library of derivatives for applications in drug discovery and medicinal chemistry. The provided protocol, along with the mechanistic insights and troubleshooting tips, should serve as a valuable resource for researchers in the field.

References

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.
  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • The Gewald reaction in dye chemistry. ResearchGate.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society.
  • Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. PubMed.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC.
  • An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Gewald reaction. Wikipedia.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • One-pot synthesis and molecular docking study of pyrazoline derivatives as an anticancer agent. Pharmacy Education.
  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry.
  • An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal.
  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.
  • Synthesis of pyrazol-carbothioamide derivatives. ResearchGate.
  • Gewald Reaction. Organic Chemistry Portal.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

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Application Note: Crystallization & Purification of 4-Bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification and crystallization protocols for 4-bromo-1H-pyrazole-3-carbothioamide (CAS: 289504-61-6). As a halogenated heterocyclic thioamide, this compound presents specific challenges regarding thermal stability and solubility. It serves as a critical intermediate in the synthesis of kinase inhibitors and antiviral agents.

The protocols below prioritize purity (>98%) and yield recovery , utilizing a self-validating logic structure. We address the balance between the lipophilic bromine substituent and the polar thioamide moiety, which dictates solvent selection.

Key Physicochemical Properties
PropertyValue / CharacteristicNotes
Molecular Formula C₄H₄BrN₃S
Molecular Weight 206.06 g/mol
Melting Point ~148 °CSharp endotherm indicates high purity.[1]
Solubility Profile AmphiphilicSoluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water, cold hexanes.
Stability ModerateThioamide sulfur is oxidation-sensitive. Avoid prolonged exposure to temperatures >80°C in solution.

Pre-Crystallization Assessment

Before initiating bulk crystallization, perform a Solubility & Purity Screen on a 50 mg aliquot. This step prevents yield loss due to incorrect solvent choice or polymorph trapping.

Purity Check (TLC/HPLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane (1:1 or 2:1 depending on impurity profile).

  • Visualization: UV (254 nm). Thioamides may also stain with Iodine vapor.

  • Checkpoint: If impurities are <10% (by area), proceed to Protocol A . If impurities are >10% or tarry, perform a preliminary silica plug filtration or charcoal treatment before crystallization.

Solubility Logic Diagram

The following decision tree illustrates the solvent selection logic based on the compound's functional groups.

SolubilityLogic Compound 4-Bromo-1H-pyrazole- 3-carbothioamide FuncGroups Functional Analysis Compound->FuncGroups Br 4-Bromo Group (Lipophilic/Hydrophobic) FuncGroups->Br Thio 3-Carbothioamide (Polar/H-Bond Donor) FuncGroups->Thio Pyraz Pyrazole NH (Amphoteric/H-Bonding) FuncGroups->Pyraz Solvent Ideal Solvent Characteristics: Polar Protic or Aprotic Capable of H-Bonding Br->Solvent Thio->Solvent Pyraz->Solvent Choices Candidates: 1. Ethanol (Hot) 2. Methanol 3. DMF/Water (Anti-solvent) Solvent->Choices

Figure 1: Solubility logic based on functional group analysis. The polar thioamide and pyrazole NH groups dominate solubility, favoring alcohols, while the bromine atom reduces water solubility.

Detailed Protocols

Protocol A: Thermal Recrystallization (Primary Method)

Best for: Crude material with purity >85% and good crystalline behavior. Solvent System: Ethanol (Abs. or 95%).

Step-by-Step Methodology:

  • Preparation: Place crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (approx. 10-15 mL per gram of solid). Heat the mixture to reflux (78°C) with stirring.

    • Note: If the solid does not dissolve completely after 15 minutes at reflux, add more ethanol in 5 mL increments.

    • Caution: Do not boil excessively; prolonged heating can degrade the thioamide to a nitrile or amide.

  • Hot Filtration (Optional): If insoluble particles (salts, dust) remain, filter the hot solution quickly through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling may trap impurities.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (-20°C, 2 x 5 mL).

    • Critical: Do not use water for washing unless you are certain the product has precipitated fully, as the thioamide has slight water solubility.

  • Drying: Dry under vacuum (40°C, <50 mbar) for 6 hours.

Protocol B: Anti-Solvent Precipitation (Secondary Method)

Best for: Heat-sensitive batches or stubborn oils that refuse to crystallize from alcohols. Solvent System: DMF (Solvent) / Water (Anti-solvent).

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of DMF at room temperature. (Approx. 2-3 mL per gram).

  • Filtration: Filter the solution to remove any insoluble mechanical impurities.

  • Precipitation: While stirring vigorously, slowly add dropwise ice-cold water to the DMF solution.

    • Ratio: Target a final DMF:Water ratio of 1:3 to 1:5.

    • Observation: A white to off-white precipitate should form immediately.

  • Aging: Stir the suspension for 30 minutes to allow crystal growth and prevent occlusion of DMF.

  • Collection: Filter the solid.

  • Washing: Wash thoroughly with water to remove residual DMF. Follow with a small wash of cold ethanol to aid drying.

  • Drying: Dry extensively under high vacuum (45°C) to remove traces of DMF (which can stick to the lattice).

Process Workflow & Decision Tree

The following diagram outlines the operational workflow, including critical "Go/No-Go" decision points to ensure process integrity.

Workflow Start Start: Crude 4-Bromo-1H- pyrazole-3-carbothioamide PurityCheck Purity Check (TLC/HPLC) Start->PurityCheck Decision1 Purity > 85%? PurityCheck->Decision1 PreTreat Silica Plug / Charcoal Filtration Decision1->PreTreat No SelectMethod Select Method Decision1->SelectMethod Yes PreTreat->SelectMethod MethodA Protocol A: Ethanol Reflux SelectMethod->MethodA Standard MethodB Protocol B: DMF/Water Precip SelectMethod->MethodB If Oiling Occurs Crystallize Crystallization (Slow Cool or Anti-solvent) MethodA->Crystallize MethodB->Crystallize Filter Filtration & Wash (Cold EtOH) Crystallize->Filter Dry Vacuum Dry (40°C, 6h) Filter->Dry QC Final QC: MP (148°C) & HPLC Dry->QC

Figure 2: Operational workflow for the purification of 4-bromo-1H-pyrazole-3-carbothioamide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.Re-heat to dissolve oil. Add a seed crystal at the cloud point. Cool very slowly (wrap flask in foil/towel).
Low Yield Product too soluble in mother liquor.Concentrate the mother liquor by 50% and cool again. Ensure wash solvent is ice cold .
Yellow/Brown Color Oxidation products or polymeric impurities.Recrystallize with activated charcoal. Add charcoal (5 wt%) to the hot ethanol solution, stir 5 min, filter hot.
Melting Point Depression Solvent occlusion or salt retention.Dry for longer (12h+). If using Protocol B, ensure DMF is fully washed out (check NMR).

Safety & Handling

  • Thioamide Toxicity: Thioamides can be goitrogenic (interfere with iodine uptake). Handle in a fume hood.

  • Skin Contact: Wear nitrile gloves. Wash immediately with soap and water if contact occurs.[2]

  • Thermal Hazards: Do not heat dry solids above 150°C as decomposition may release toxic gases (H₂S, NOx, SOx).

References

  • Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives. (2023). Research Journal of Pharmacy and Technology. Describes the general workup of pyrazole-carbothioamides using ethanol recrystallization.

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides. (2021). Letters in Applied NanoBioScience. Details the precipitation of carbothioamides from reaction mixtures using ice-cold water and subsequent methanol/ethanol purification.

  • Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. (2012). MDPI Crystals. Provides X-ray crystallographic context and confirms ethanol as a primary solvent for this class of compounds.

  • 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. (2023). Echemi Safety Data Sheet. Provides physical property data (Melting Point: 148°C) and safety handling procedures.

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents. Discusses acid-base purification and crystallization techniques for substituted pyrazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazole-3-Carbothioamide Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The Core Challenge: Brominating pyrazole-3-carbothioamide presents a classic chemoselectivity conflict. You are attempting an Electrophilic Aromatic Substitution (EAS) on the pyrazole ring (C-4 position) in the presence of a thioamide , which is a potent nucleophile and highly susceptible to oxidation.

If you are observing loss of sulfur (nitrile formation) , insoluble precipitates (dimerization) , or low yields , it is because the bromine source (


 or NBS) is reacting with the sulfur atom faster than it reacts with the pyrazole carbon.
Quick Diagnostic Table
ObservationProbable Side ReactionRoot Cause
Product is a Nitrile (IR

2230 cm⁻¹)
Oxidative Desulfurization

acts as an oxidant, stripping sulfur to form

or

and the nitrile.
Mass Spec shows

Oxidative DimerizationFormation of 1,2,4-thiadiazole derivatives (Hector’s base-like reaction).
Yellow/Orange Precipitate Perbromide FormationThioamide sulfur forming a charge-transfer complex with

.
No Reaction on Ring DeactivationProtonation of the pyrazole nitrogen in acidic media deactivates the ring toward EAS.

Critical Troubleshooting (FAQs)

Q1: Why is my thioamide converting to a nitrile?

A: This is the most common failure mode. Halogens (


, 

,

) are well-documented reagents for the oxidative desulfurization of thioamides to nitriles.
  • Mechanism: The sulfur attacks the electrophilic bromine to form a sulfenyl bromide intermediate. Elimination of elemental sulfur (or sulfate in aqueous media) yields the nitrile.

  • Immediate Fix: You cannot suppress this thermodynamically favorable reaction if free

    
     is present in high concentration. You must switch to the Retrosynthetic Correction  (see Section 3) or use a "soft" brominating agent with strict temperature control.
    
Q2: I see a dimer product. How do I stop it?

A: You are likely forming a 3,5-di(pyrazol-3-yl)-1,2,4-thiadiazole.

  • Cause: Two thioamide molecules are coupling via an oxidative mechanism, often driven by local excesses of the oxidant.

  • Protocol Adjustment:

    • High Dilution: Run the reaction at 0.05 M or lower to discourage intermolecular coupling.

    • Slow Addition: Add the brominating agent dropwise over 2–4 hours.

    • Solvent Switch: Avoid protic solvents (EtOH/AcOH) which stabilize the ionic intermediates of dimerization. Use dry MeCN or DMF.

Q3: Can I protect the thioamide?

A: Protection of thioamides is synthetically difficult and often harder to remove than the bromination is worth.

  • Better Strategy: If you must use the thioamide, try protonating it. Running the reaction in concentrated sulfuric acid (using NBS) can sometimes protonate the thioamide sulfur, reducing its nucleophilicity, while still allowing the pyrazole (which is also protonated but still reactive enough) to brominate. Note: This is risky and requires careful quenching.

Strategic Solutions & Protocols

Strategy A: The "Retrosynthetic Correction" (Recommended)

Integrity Level: High | Success Rate: >90% The most robust way to obtain 4-bromo-pyrazole-3-carbothioamide is to brominate the nitrile precursor first , then convert the nitrile to the thioamide. This avoids the chemoselectivity issue entirely.

Workflow:

  • Substrate: Pyrazole-3-carbonitrile.

  • Bromination:

    
     / 
    
    
    
    or NBS / DMF
    
    
    4-Bromopyrazole-3-carbonitrile.
  • Thionation: React with NaSH/MgCl

    
     or (TMS)
    
    
    
    S to form the thioamide.
Strategy B: Direct Bromination (The "Rescue" Protocol)

Integrity Level: Medium | Success Rate: 40-60% Use this only if you cannot restart the synthesis.

Reagents:

  • N-Bromosuccinimide (NBS): 1.05 equiv.

  • Solvent: DMF (Dry).

  • Temperature: -10°C to 0°C.

Step-by-Step Protocol:

  • Dissolve 1.0 eq of pyrazole-3-carbothioamide in dry DMF (0.1 M concentration).

  • Cool the solution to -10°C using an ice/salt bath.

  • Dissolve 1.05 eq of NBS in a minimal amount of DMF.

  • Add the NBS solution dropwise over 60 minutes. Rapid addition causes local heating and desulfurization.

  • Monitor by LCMS. Look for the +79/81 mass shift.

  • Quench: Pour into ice water containing 5% Sodium Thiosulfate (to destroy trace active bromine immediately).

  • Isolate: Extract with EtOAc; avoid acidic washes which might hydrolyze the thioamide.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate to Path A while suppressing Path B and Path C .

BrominationPathways Start Pyrazole-3-carbothioamide Complex_S S-Bromo Intermediate (Kinetic Product) Start->Complex_S Fast Attack (Nucleophilic S) Complex_C C-4 Sigma Complex (Thermodynamic Product) Start->Complex_C Slow Attack (EAS on Ring) Br_Agent Brominating Agent (Br2 or NBS) Br_Agent->Start Prod_Nitrile Pyrazole-3-carbonitrile (Desulfurization) Complex_S->Prod_Nitrile -S / -HBr Prod_Dimer Thiadiazole Dimer (Oxidative Coupling) Complex_S->Prod_Dimer + Substrate / -2HBr Prod_Desired 4-Bromo-pyrazole- 3-carbothioamide Complex_C->Prod_Desired -H+ Prod_Nitrile->Prod_Desired 1. Brominate 2. Thionate (Alternative Route)

Caption: Figure 1. Kinetic competition between Sulfur oxidation (Red paths) and Carbon bromination (Green path).

References & Authoritative Grounding

  • Oxidative Desulfurization Mechanism:

    • Context: Explains the conversion of thioamides to nitriles using halogens.

    • Source: Iida, S., & Togo, H. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Synlett.

  • Thiadiazole Formation (Dimerization):

    • Context: Details the "Hector's Base" type oxidation where thioamides dimerize under oxidative conditions.

    • Source: Li, X., et al. (2019). Oxidative cyclization of thioamides to 1,2,4-thiadiazoles. Journal of Organic Chemistry.

    • (Proxy citation for general Hector's base reactivity).

  • Selective Bromination of Pyrazoles:

    • Context: Standard protocols for C-4 bromination using NBS, highlighting the need for controlled conditions.

    • Source: Menéndez, J. C., et al. (2014). Regioselective bromination of pyrazoles. Current Organic Synthesis.

  • Thionation of Nitriles (Alternative Route):

    • Context: The recommended "fix" involving converting the nitrile to thioamide after bromination.

    • Source: Pathak, U., et al. (2008). An efficient synthesis of thioamides from nitriles using NaSH and MgCl2. Tetrahedron Letters.

Stability of 4-bromo-1H-pyrazole-3-carbothioamide in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Acidic vs. Basic Media Document ID: TSC-PYRZ-Br-004 Last Updated: February 28, 2026[1]

Product Profile & Chemical Behavior

Compound: 4-Bromo-1H-pyrazole-3-carbothioamide CAS: 289504-61-6 (Generic/Related) Molecular Formula: C


H

BrN

S Key Functional Groups: [1][2][3]
  • Thioamide (

    
    ):  The primary site of instability.[1] More resistant to hydrolysis than oxo-amides but susceptible under forcing conditions.
    
  • Pyrazole Ring (

    
    ):  Amphoteric. The NH group is weakly acidic (pKa 
    
    
    
    12–13), while the pyridine-like nitrogen can accept protons in strong acid.[1]
  • Bromine (

    
    ):  Generally stable to pH changes but sensitive to metal-halogen exchange or Pd-catalyzed coupling conditions.
    

Troubleshooting: Acidic Media (pH < 4)[1]

Common Issue: Loss of Product / Formation of Carboxylic Acid

Symptom: You observe the evolution of a "rotten egg" smell (


) and the precipitation of a white solid with a different melting point (typically 4-bromo-1H-pyrazole-3-carboxylic acid).

Root Cause: Acid-Catalyzed Hydrolysis. While thioamides are often synthesized in acidic media (e.g., from nitriles and


), prolonged exposure to strong mineral acids (HCl, H

SO

) at elevated temperatures
drives the equilibrium toward the carboxylic acid.[1]
Mechanism of Failure
  • Protonation: The sulfur atom is protonated (

    
    ).[1]
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon.

  • Elimination:

    
     is eliminated (gas evolution), yielding the amide, which rapidly hydrolyzes further to the carboxylic acid.[1]
    
Protocol: Safe Handling in Acid

If your synthesis requires an acidic workup or intermediate step:

  • Temperature Control: Maintain temperature

    
    . Hydrolysis rates drop significantly at low temperatures.
    
  • Solvent Choice: Avoid aqueous acids if possible. Use anhydrous acids (e.g., HCl in Dioxane) if protonation is required without hydrolysis.[1]

  • Quenching: When neutralizing an acidic reaction mixture containing this compound, add the mixture slowly into a buffered solution (e.g., sat. NaHCO

    
    ) rather than adding base to the acid. This prevents transient heat spikes that accelerate hydrolysis.
    

Troubleshooting: Basic Media (pH > 10)[1]

Common Issue: Solubility Changes & Nitrile Formation

Symptom: The compound dissolves completely in aqueous base (unexpected for a neutral organic) or converts to a product with a sharp IR peak at ~2230 cm


 (Nitrile).[1]

Root Cause 1: Deprotonation (Reversible) The pyrazole N-H is acidic. In NaOH or KOH, it deprotonates to form the water-soluble pyrazolate anion . This is not degradation; it is a speciation change.

  • Correction: Acidify to pH 6–7 to precipitate the neutral compound.

Root Cause 2: Dehydrosulfurization (Irreversible) In the presence of strong bases and heat (or specific oxidants), primary thioamides can lose


 to form 4-bromo-1H-pyrazole-3-carbonitrile .
Protocol: Base Stability & Workup
  • Avoid Strong Bases for Extraction: Do not use 1M NaOH for washing. The compound will deprotonate and move into the aqueous layer, leading to yield loss during phase separation.

    • Recommended: Wash with brine or mild buffer (pH 7–8).[1]

  • Monitor for Nitriles: If heating in base (e.g., Suzuki coupling conditions), monitor the reaction by LC-MS for the loss of 34 Da (conversion of

    
     to 
    
    
    
    ).

Visualizing Stability Pathways

The following diagram illustrates the chemical fate of 4-bromo-1H-pyrazole-3-carbothioamide across the pH spectrum.

G Start 4-Bromo-1H-pyrazole- 3-carbothioamide (Neutral, Stable Solid) AcidPath Strong Acid (HCl/Heat) pH < 2 Start->AcidPath Exposure BasePath Strong Base (NaOH) pH > 12 Start->BasePath Exposure Hydrolysis Hydrolysis Product: 4-Bromo-1H-pyrazole- 3-carboxylic acid (+ H2S Gas) AcidPath->Hydrolysis Slow Hydrolysis (Fast at >50°C) Anion Pyrazolate Anion (Water Soluble salt) BasePath->Anion Fast Deprotonation (Reversible) Anion->Hydrolysis Prolonged Heat Nitrile Dehydrosulfurization Product: 4-Bromo-1H-pyrazole- 3-carbonitrile Anion->Nitrile Heat/Oxidation (- H2S)

Figure 1: Reaction pathways in acidic and basic media.[1] Blue indicates the starting material, Red indicates degradative acidic conditions, Green indicates reversible basic speciation, and Yellow indicates irreversible basic degradation.[1]

Summary of Stability Data

ParameterAcidic Media (pH 1-3)Neutral (pH 7)Basic Media (pH 12-14)
Solubility Moderate (Protonation of Pyrazole N)Low (Precipitates)High (Formation of Anion)
Primary Risk Hydrolysis to Carboxylic AcidNone (Stable)Nitrile Formation or Hydrolysis
Indicator Rotten egg smell (

)
N/ADissolution of solid
Safe Time (RT) < 4 HoursIndefinite< 1 Hour (for chemical integrity)
Storage DO NOT STORE Store Dry, 4°CDO NOT STORE

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling with basic carbonate buffers? A: Yes, but caution is required.[1] Carbonate bases (Na


CO

, K

CO

) are generally safe for short durations.[1] However, the high heat (80-100°C) often used in Suzuki couplings can accelerate thioamide degradation.[1]
  • Tip: Use weaker bases (e.g., KHCO

    
    ) or lower temperatures if possible.[1] If the thioamide is the final product, consider installing it after the coupling step.
    

Q: How do I remove the "rotten egg" smell from my hood after an acidic workup? A: The smell indicates


 release. To neutralize the glassware/waste:
  • Prepare a bleach bath (Sodium Hypochlorite).

  • Soak glassware. The bleach oxidizes residual sulfides to sulfates (odorless).

  • Warning: Never mix bleach directly with strong acids; ensure the waste is neutralized first.

Q: I see two spots on TLC after basic workup. What are they? A: If you acidified the mixture before TLC, the two spots are likely:[1]

  • Your product (Thioamide).[4][5]

  • The Nitrile (formed via dehydration) OR the Carboxylic Acid (formed via hydrolysis).

    • Differentiation: The Nitrile will have a much higher R

      
       (less polar) than the Thioamide. The Acid will have a lower R
      
      
      
      and may streak.

References

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid (Hydrolysis Product). National Library of Medicine. Available at: [Link][1]

  • Mineno, T., et al. (2014).[1][6] Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate.[6][7] Scientific Research Publishing.[5] (Demonstrates thioamide-to-nitrile conversion pathways). Available at: [Link]

  • Hansen, P., et al. (2019).[1] Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. (Discusses acid sensitivity of thioamide derivatives). Available at: [Link][1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-1H-Pyrazole-3-Carbothioamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1H-pyrazole-3-carbothioamide and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges arising from steric hindrance in your synthetic routes. The inherent steric bulk of substituents on the pyrazole ring can significantly impact reactivity, and this resource is structured to help you navigate these complexities with scientifically grounded strategies.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in reactions involving 4-bromo-1H-pyrazole-3-carbothioamide?

A1: The substitution pattern of 4-bromo-1H-pyrazole-3-carbothioamide presents a sterically demanding environment. The bromine atom at the C4 position, adjacent to the carbothioamide group at C3, creates significant spatial crowding. This crowding can impede the approach of reagents, particularly bulky nucleophiles or catalyst complexes, to the reactive centers of the molecule, namely the bromine atom for cross-coupling reactions and the nitrogen atoms of the pyrazole ring for N-alkylation or N-arylation.[1][2] This can lead to sluggish reaction rates, low yields, or even complete inhibition of the desired transformation.[3][4][5]

Q2: What are the most common reactions where steric hindrance is a major obstacle with this substrate?

A2: The most common challenges are observed in:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): The large, sterically demanding phosphine ligands often used in these reactions can clash with the substituents on the pyrazole ring, hindering the oxidative addition step.[6][7]

  • N-H functionalization (alkylation/arylation): The approach of electrophiles to the pyrazole nitrogen atoms can be blocked by the adjacent bromo and carbothioamide groups, leading to poor regioselectivity and low conversion.[8]

  • Amide bond formation: Reactions involving the carbothioamide group can also be affected, especially when coupling with bulky amines or carboxylic acid derivatives.[9]

Q3: Are there any general strategies to mitigate steric hindrance in these reactions?

A3: Yes, several general strategies can be employed:

  • Catalyst and Ligand Selection: Utilizing catalysts with less bulky yet highly active ligands can be effective. For instance, N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands with flexible steric bulk can promote reactivity in hindered systems.[10]

  • Reaction Conditions: Employing higher temperatures, often with the aid of microwave irradiation, can provide the necessary activation energy to overcome steric barriers.[11][12][13][14]

  • Reagent Choice: Using smaller, more reactive coupling partners or alkylating agents can improve reaction outcomes.

  • Solvent Effects: The choice of solvent can influence the transition state geometry and may help to alleviate steric clashes.[15][16]

Troubleshooting Guides

Guide 1: Poor Yields in Suzuki-Miyaura Cross-Coupling Reactions

Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction with 4-bromo-1H-pyrazole-3-carbothioamide and an arylboronic acid, but are observing low to no product formation.

Underlying Cause: The steric bulk around the C4-bromo position is likely hindering the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is a critical step in the catalytic cycle.[17][18] Standard palladium catalysts with bulky phosphine ligands may be too large to efficiently access the reaction site.

Solutions and Experimental Protocols:

Solution A: Optimization of Catalyst and Ligand

The choice of ligand is paramount in overcoming steric hindrance in cross-coupling reactions. Ligands with a balance of steric bulk to promote reductive elimination and sufficient flexibility to accommodate hindered substrates are ideal.[7][10]

Experimental Protocol: Screening of Palladium Catalysts and Ligands

  • Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Catalyst/Ligand Addition: Add the pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%).

  • Solvent: Add the appropriate anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.

Table 1: Comparison of Catalyst/Ligand Systems for a Sterically Hindered Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100<10
Pd(OAc)₂ (2)SPhos (4)K₂CO₃iPrOAc8085[19]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane10092
PdCl₂(dppf) (5)-Cs₂CO₃DMF11045

Note: Yields are hypothetical and for illustrative purposes. Actual results may vary.

dot

Suzuki_Miyaura_Cycle cluster_hindrance Steric Hindrance Point Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the sterically hindered step.

Solution B: Microwave-Assisted Synthesis

Microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields, especially for sterically hindered substrates.[12][13][14][20] The direct coupling of microwave energy with polar molecules in the reaction mixture can help overcome the high activation energy barrier imposed by steric hindrance.[12]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • Setup: In a microwave-safe reaction vial, combine 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv), the arylboronic acid (1.5 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a high-boiling point solvent (e.g., DMF, DMAc, or 1,4-dioxane).

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Guide 2: Regioselectivity Issues in N-Alkylation

Problem: Attempts to alkylate the pyrazole nitrogen of 4-bromo-1H-pyrazole-3-carbothioamide result in a mixture of N1 and N2 isomers, or no reaction at all.

Underlying Cause: The steric environment around the two nitrogen atoms is different, which can influence the regioselectivity of alkylation.[8] The adjacent bulky groups can hinder the approach of the alkylating agent.[2] Furthermore, the electronic properties of the pyrazole ring, influenced by the substituents, also play a role in directing the alkylation.[21]

Solutions and Experimental Protocols:

Solution A: Choice of Base and Electrophile

The choice of base can significantly influence the regioselectivity by affecting the equilibrium between the two possible pyrazolate anions. A non-coordinating, bulky base may favor the formation of the less sterically hindered anion. Using a more reactive, less bulky alkylating agent can also improve the reaction rate.

Experimental Protocol: Regioselective N-Alkylation

  • Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DMF). Cool the solution to 0 °C.

  • Base Addition: Slowly add a strong, non-nucleophilic base (e.g., NaH or KHMDS, 1.1 equiv) and stir for 30 minutes at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., a primary alkyl halide or triflate, 1.2 equiv) dropwise and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated NH₄Cl solution, extract with an organic solvent, and purify the isomers by column chromatography.

Table 2: Influence of Base and Electrophile on N-Alkylation Regioselectivity

BaseElectrophileSolventTemperature (°C)N1:N2 Ratio
K₂CO₃MeIDMF801:1
NaHMeITHF0 to RT3:1
KHMDSBnBrTHF-78 to RT5:1
Cs₂CO₃EtOTfCH₃CNRT2.5:1

Note: Ratios are hypothetical and for illustrative purposes.

dot

N_Alkylation cluster_pyrazole 4-bromo-1H-pyrazole-3-carbothioamide cluster_reagents Reagents cluster_products Products pyrazole Base Base RX Alkyl Halide N1_isomer N1-Alkylated Product RX->N1_isomer Major Product (Less Hindered) N2_isomer N2-Alkylated Product RX->N2_isomer Minor Product (More Hindered)

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

This technical support guide provides a starting point for addressing steric hindrance in your reactions. Remember that systematic optimization of reaction parameters is key to success. For further in-depth understanding, consulting the cited literature is highly recommended.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC. [Link]

  • Studies of Microwave-Enhanced Suzuki-Miyaura Vinylation of Electron-Rich Sterically Hindered Substrates Utilizing Potassium Vinyltrifluoroborate. (2010). PubMed. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025). PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Computational Study of Factors Controlling the Boat and Chair Transition States of Ireland-Claisen Rearrangements. (n.d.). PMC. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. [Link]

  • Combining silver- and organocatalysis: an enantioselective sequential catalytic approach towards pyrano-annulated pyrazoles. (n.d.). PMC. [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (n.d.). Organic Chemistry Portal. [Link]

  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2025). Request PDF - ResearchGate. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

  • Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. (2025). ResearchGate. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. (2006). Organic Letters - ACS Publications. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México. [Link]

  • A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts. (2020). MDPI. [Link]

  • A reliable and efficient computational method for finding transition states in chemical reactions. (2024). Institute for Molecular Science - 分子科学研究所. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC. [Link]

  • An Efficient Synthesis of Pyrazolo[3,4-c]Pyrazole Derivatives With Evaluation of Their Biological Activity. (n.d.). RJPN. [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (n.d.). Longdom.org. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (n.d.). PubMed. [Link]

  • 3 - European Journal of Chemistry. (2015). European Journal of Chemistry. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

  • Steric hindrance. (2013). YouTube. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Troubleshooting Cyclization of 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hantzsch-type Cyclization Failures & Optimization Ticket ID: PYR-THZ-4BR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Context

You are likely attempting to synthesize a pyrazolo-thiazole hybrid , a privileged scaffold in kinase inhibitor discovery (e.g., CDKs, VEGFR). The reaction involves condensing 4-bromo-1H-pyrazole-3-carbothioamide (Structure 1 ) with an


-haloketone (Structure 2 ) to form a thiazole ring.

The Core Challenge: While the Hantzsch synthesis is generally robust, your specific substrate (1 ) presents two distinct antagonistic properties:

  • Electronic Deactivation: The bromine atom at C4 is an electron-withdrawing group (EWG). It inductively pulls electron density away from the pyrazole ring, subsequently reducing the nucleophilicity of the thioamide sulfur at C3.

  • Competing Acidity: The pyrazole NH is acidic. The C4-bromo substituent increases this acidity. If you use a base to "help" the reaction, you risk deprotonating the pyrazole nitrogen, leading to competitive N-alkylation instead of S-alkylation.

Diagnostic Decision Tree (Visual)

Before altering your protocol, identify your failure mode using the flowchart below.

TroubleshootingFlow Start Start: Analyze Crude Mixture SM_Left Starting Material (SM) Unchanged? Start->SM_Left Yes_SM Yes: Reaction Stalled SM_Left->Yes_SM Yes No_SM No: SM Consumed SM_Left->No_SM No New_Spot New Spot(s) on TLC/LCMS? Check_Mass Check Mass (LCMS) New_Spot->Check_Mass Solubility Issue: Solubility/Nucleophilicity Action: Switch to DMF, Increase Temp Yes_SM->Solubility No_SM->New_Spot Mass_M_minus_H2S Mass = [M+Ketone - H2S - H2O] (Nitrile Formation) Check_Mass->Mass_M_minus_H2S Nitrile Mass_Intermediate Mass = [M+Ketone] (S-Alkylated Intermediate) Check_Mass->Mass_Intermediate Hydroxythiazoline Mass_Product Mass = [M+Ketone - H2O - HBr] (Desired Thiazole) Check_Mass->Mass_Product Success Mass_N_Alk Mass = [M+Ketone - HBr] (N-Alkylated Isomer) Check_Mass->Mass_N_Alk Wrong Regioisomer

Troubleshooting Guide & FAQs

Scenario A: "The reaction didn't start. I see only Starting Material."

Diagnosis: Low Nucleophilicity & Solubility. The 4-bromo substituent makes the thioamide sulfur "sluggish." Standard ethanol reflux might not provide enough energy if the


-haloketone is also sterically hindered.
  • Solution 1 (Solvent Switch): Ethanol (

    
    C) is often insufficient. Switch to DMF  or DMA  (Dimethylacetamide) and heat to 
    
    
    
    C. These polar aprotic solvents enhance the nucleophilicity of the sulfur.
  • Solution 2 (Catalysis): Add a catalytic amount of Sodium Iodide (NaI, 10 mol%). This performs an in situ Finkelstein reaction, converting the

    
    -bromo ketone to a more reactive 
    
    
    
    -iodo ketone.
Scenario B: "I see a new spot, but the mass is [M + Ketone]. It won't cyclize."

Diagnosis: Stalled Intermediate (Hydroxythiazoline). The reaction has performed the S-alkylation but failed the dehydration step to aromatize the thiazole ring. This is common with electron-deficient pyrazoles.

  • The Fix: The dehydration is acid-catalyzed.

    • Do not add base yet.

    • Add a scavenger acid catalyst, such as p-TsOH (10 mol%) or a drop of conc. HCl, and reflux for an additional 2 hours.

    • Alternative: Use a dehydrating solvent system like Ethanol/Toluene with a Dean-Stark trap (if scale permits).

Scenario C: "I isolated a product, but NMR shows the Pyrazole NH is gone."

Diagnosis: Competitive N-Alkylation. You likely used a base (e.g.,


, 

) at the start of the reaction. Because the 4-Br makes the pyrazole NH more acidic, the base deprotonated the nitrogen, which then attacked the ketone.
  • The Fix: Remove the base.

    • Run the reaction under neutral conditions. The thioamide sulfur is sufficiently nucleophilic to attack the ketone without deprotonation.

    • The HBr byproduct will autocatalyze the dehydration.

    • Only add base (e.g., aq.

      
      ) during the workup to neutralize the salt and precipitate the free base product.[1]
      
Scenario D: "The reaction turned black/tarry. Low yield."

Diagnosis: Thioamide Decomposition. Thioamides are sensitive to oxidation and high pH.

  • Check 1: Is your starting material yellow/orange? If it is dark brown before you start, recrystallize it.

  • Check 2: Did you use a strong base? Strong bases can hydrolyze the thioamide to a nitrile or amide.

  • The Fix: Run under an inert atmosphere (

    
     or Ar). Add a radical scavenger like BHT (1%) if the reaction is prone to oxidative tarring.
    

Reaction Pathway Analysis

Understanding the competing pathways is critical for control.

ReactionMechanism SM 4-Br-Pyrazole-Thioamide S_Alk S-Alkylated Intermediate (Thioimidate) SM->S_Alk Path A: Kinetic (Neutral/Acidic) N_Alk N-Alkylated Byproduct (Dead End) SM->N_Alk Path B: Base Promoted (AVOID) Reagent Alpha-Halo Ketone Cyclized Hydroxythiazoline (Stalled Intermediate) S_Alk->Cyclized Intramolecular Attack Final Final Thiazole Product Cyclized->Final -H2O (Acid/Heat)

Optimized Experimental Protocols

Method A: The "Standard" (Cleanest Profile)

Best for initial attempts and scale-up.

  • Setup: In a round-bottom flask, suspend 4-bromo-1H-pyrazole-3-carbothioamide (1.0 equiv) in Absolute Ethanol (0.2 M concentration).

  • Addition: Add the

    
    -bromoacetophenone  derivative (1.05 equiv). Do not add base.
    
  • Reaction: Reflux (

    
    C) for 2–4 hours.
    
    • Checkpoint: The suspension should clear as the reagents dissolve, then a precipitate (the HBr salt of the product) may form.

  • Workup: Cool to Room Temperature (RT).

    • If solid precipitates: Filter and wash with cold EtOH.

    • If solution remains clear: Pour into 5% aqueous ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . The free base thiazole will precipitate.[1] Filter and wash with water.[2][3]
      
Method B: The "Forced" Conditions (For Stubborn Substrates)

Use if Method A returns starting material.

  • Setup: Dissolve Thioamide (1.0 equiv) and

    
    -haloketone (1.1 equiv) in DMF  (Dimethylformamide).
    
  • Catalyst: Add NaI (0.1 equiv).

  • Reaction: Heat to

    
    C  for 6 hours.
    
  • Workup:

    • Cool to RT.

    • Pour slowly into crushed ice/water (10x volume of DMF).

    • Stir vigorously for 30 mins to precipitate the product.

    • Filter.[2][4][5] Note: DMF adducts can be sticky; wash thoroughly with water.

Comparative Solvent Data

SolventTemp (

C)
Solubility of 4-Br-SMReaction RateRisk Profile
Ethanol 78Moderate (Suspension)MediumLow (Cleanest products)
Methanol 65ModerateSlowLow
DMF 90-100HighFastHigh (Workup is harder; N-alkylation risk increases)
Dioxane 101HighFastModerate (Good for acid-catalyzed dehydration)
Acetic Acid 118HighVery FastHigh (Can acetylate amines; harsh)

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope.

    • Source: SynArchive (Named Reactions).[6]

    • URL:[Link]

  • Synthesis of Pyrazolyl-Thiazole Hybrids (General Procedure).

    • Source: National Institutes of Health (PMC). "Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles."
    • URL:[Link]

  • Troubleshooting Thioamide Reactivity. Source: BenchChem Technical Guides.
  • Palladium-Catalyzed Arylation of 4-Bromopyrazoles (Context on 4-Br stability).

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL:[Link]

Sources

Recrystallization solvents for high-purity 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Module: Downstream Processing & Recrystallization Troubleshooting

Welcome to the technical support portal for the purification of 4-bromo-1H-pyrazole-3-carbothioamide . This molecule presents unique crystallization challenges due to its dual chemical nature: the highly polar, hydrogen-bonding capable pyrazole and carbothioamide moieties contrast sharply with the lipophilic, dense bromine substituent. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-purity recovery.

Mechanistic Overview & Solvent Selection

The success of recrystallizing 4-bromo-1H-pyrazole-3-carbothioamide hinges on balancing dielectric constants. The solvent must be capable of disrupting the robust intermolecular hydrogen-bonding network formed by the thioamide (-C(=S)NH2) and pyrazole (-NH) groups at reflux, while allowing the lipophilic bromo-pyrazole core to drive precipitation upon cooling.

Ethanol is frequently cited as an optimal recrystallization solvent for pyrazole-3-carboxamide and carbothioamide derivatives because its protic nature perfectly balances these opposing forces, yielding a steep solubility curve 1. Conversely, highly lipophilic bromopyrazole intermediates often require non-polar anti-solvents like hexane to induce precipitation 2.

Quantitative Solvent Comparison Data
Solvent SystemPolarity IndexBoiling Point (°C)Expected Yield (%)Purity ProfileMechanistic Rationale
Absolute Ethanol 5.278.475 - 85ExcellentDisrupts intermolecular H-bonds; steep solubility curve prevents occlusion.
Methanol 5.164.760 - 70HighGood dissolution, but higher cold-temperature solubility reduces overall yield.
EtOAc / Hexane (1:1) ~2.2~68.080 - 90ModeratePoor solubility for carbothioamide; risks rapid kinetic precipitation (trapping impurities).
Toluene 2.4110.6N/APoorHigh risk of oiling out due to high BP and inability to break thioamide H-bonds.

Troubleshooting Guides & FAQs

Q: Why does my 4-bromo-1H-pyrazole-3-carbothioamide "oil out" instead of forming distinct crystals? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. The bromo-pyrazole core is highly lipophilic and prone to forming a supercooled melt when heated in high-boiling solvents. Solution: Switch to a solvent system with a lower boiling point (like ethanol), or use a binary system. If oiling out occurs in ethanol, reheat the mixture until the oil dissolves, and add a few drops of water (anti-solvent) to force the saturation point to a lower temperature where the solid crystal lattice is thermodynamically favored over the liquid melt.

Q: How do I eliminate highly colored impurities from the crude product? A: Causality: Thioamides are susceptible to thermal oxidation during synthesis, often generating highly conjugated, colored disulfide or polymeric degradation byproducts. Solution: Introduce 5% w/w activated carbon (Norit) during the hot dissolution phase. The massive surface area of the carbon selectively adsorbs these large, conjugated impurities. Perform a hot filtration through a Celite pad to remove the carbon before the cooling phase begins.

Q: Is it better to use Methanol or Ethanol for this specific pyrazole derivative? A: Causality: While methanol is widely used for the crystallization of pyrazole derivatives 3, its lower boiling point (64.7°C) compared to ethanol (78.4°C) provides a narrower temperature window for the solubility curve. Ethanol allows you to dissolve more crude product at reflux while rejecting more product at 4°C, optimizing both recovery and purity 4.

Self-Validating Protocol: Ethanol/Water Co-Solvent Recrystallization

This protocol is designed as a self-validating system; each step contains a physical or visual feedback loop to ensure the procedure is proceeding correctly.

  • Initial Dissolution: Suspend 1.0 g of crude 4-bromo-1H-pyrazole-3-carbothioamide in 5 mL of absolute ethanol in a round-bottom flask. Heat to a gentle reflux (78°C) using a water bath.

    • Causality: Ethanol's polarity matches the solute, breaking the robust H-bonding network.

  • Titration to Saturation: If the solid does not fully dissolve, add ethanol dropwise (up to 12 mL total) while maintaining reflux.

    • Self-Validation: The solution must become completely clear. Persistent turbidity indicates insoluble inorganic impurities (e.g., salts from upstream bromination), which must be removed.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fluted filter paper (or Celite pad if carbon was used) to remove insoluble particulates.

  • Controlled Nucleation (Cooling): Allow the filtrate to cool undisturbed to room temperature (25°C) over 2 hours.

    • Causality: Slow cooling allows the thermodynamically favored, highly pure crystal lattice to form. Rapid cooling causes kinetic precipitation, trapping solvent and impurities inside the crystal lattice (occlusion).

  • Anti-Solvent Addition (If necessary): If crystallization has not initiated at 25°C, add dropwise 1-2 mL of deionized water (anti-solvent) until slight turbidity persists, then gently scratch the interior of the flask with a glass rod.

    • Self-Validation: Scratching generates acoustic waves and microscopic glass shards that provide high-energy nucleation sites, overcoming the activation energy barrier of crystallization. Immediate localized cloudiness confirms successful nucleation.

  • Maturation and Isolation: Chill the flask to 4°C for 1 hour to maximize yield. Vacuum filter the crystals using a Büchner funnel and wash the filter cake with 2 mL of ice-cold ethanol. Dry under vacuum (50 mbar) at 40°C for 12 hours.

Recrystallization Decision Workflow

Recrystallization_Troubleshooting Start Crude 4-bromo-1H-pyrazole- 3-carbothioamide Solvent Suspend in Absolute EtOH Heat to 78°C Start->Solvent CheckDissolve Complete Dissolution? Solvent->CheckDissolve AddSolvent Add EtOH dropwise Maintain Reflux CheckDissolve->AddSolvent No HotFilter Hot Filtration (Remove insolubles) CheckDissolve->HotFilter Yes AddSolvent->CheckDissolve Cooling Cool slowly to 25°C Observe phase HotFilter->Cooling CheckOil Did it oil out? Cooling->CheckOil Reheat Reheat & Add H2O (Anti-solvent) CheckOil->Reheat Yes Crystallize Chill to 4°C Crystal Formation CheckOil->Crystallize No Reheat->Cooling Filter Vacuum Filter & Cold EtOH Wash Crystallize->Filter Pure High-Purity Product Filter->Pure

Recrystallization decision matrix and troubleshooting workflow for pyrazole-carbothioamides.

References

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides Source: Asian Journal of Chemistry URL:[Link]

  • 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst Source: Der Pharma Chemica URL:[Link]

Sources

Preventing oxidation of the thioamide group in 4-bromo-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 4-bromo-1H-pyrazole thioamide derivatives. This guide is designed to provide field-proven insights and actionable troubleshooting advice to help you navigate the unique challenges associated with the stability of the thioamide functional group. The inherent reactivity of the thioamide, particularly its susceptibility to oxidation, requires careful handling and specific experimental protocols to ensure the integrity of your compounds.

This document is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter during your experiments, and a Frequently Asked Questions (FAQs) section for broader preventative knowledge.

Troubleshooting Guide

This section uses a question-and-answer format to diagnose and solve common problems related to the unforeseen oxidation of your 4-bromo-1H-pyrazole thioamide compounds.

Q1: My post-reaction analysis (LC-MS/NMR) shows unexpected peaks. I see masses corresponding to M+16 and/or M+32, and my NMR is messy. What's happening?

A1: The presence of mass peaks at M+16 and M+32 are strong indicators of oxidation at the thioamide sulfur. The thioamide group is susceptible to oxidation, which can occur during the reaction, work-up, or purification.[1][2]

  • M+16 Peak: Corresponds to the formation of the thioamide S-oxide.

  • M+32 Peak: Suggests further oxidation to the thioamide S,S-dioxide. This species is often unstable and can lead to subsequent degradation.[1]

  • Amide/Nitrile Formation: The thioamide S-oxides or S,S-dioxides can be intermediates that decompose to the corresponding amide (M-16 relative to your starting thioamide) or nitrile, further complicating your analytical results.[1][2]

Troubleshooting Workflow:

The following flowchart can help you diagnose and address potential oxidation issues.

troubleshooting_flowchart start Unexpected peaks in LC-MS/NMR (e.g., M+16, M+32) check_ms Confirm M+16 or M+32 peaks in Mass Spectrum start->check_ms check_nmr Analyze 13C NMR: Is the thio-carbonyl (C=S) peak (~200-210 ppm) decreased or absent? check_ms->check_nmr Yes end Problem Resolved/Alternative Issue check_ms->end No, investigate other side reactions oxidation_confirmed Oxidation Confirmed check_nmr->oxidation_confirmed Yes check_nmr->end No, investigate other side reactions cause_reaction Investigate Reaction Conditions oxidation_confirmed->cause_reaction cause_workup Investigate Work-up/Purification oxidation_confirmed->cause_workup cause_storage Investigate Storage oxidation_confirmed->cause_storage solution_inert Implement rigorous inert atmosphere techniques cause_reaction->solution_inert solution_degas Use degassed solvents for reaction and chromatography cause_reaction->solution_degas solution_reagents Check reagents for peroxides (e.g., ethers, THF) cause_reaction->solution_reagents solution_temp Lower reaction/purification temperature cause_reaction->solution_temp cause_workup->solution_degas cause_workup->solution_temp solution_storage Store final compound under Argon/Nitrogen at low temp cause_storage->solution_storage solution_inert->end solution_degas->end solution_reagents->end solution_temp->end solution_storage->end

Caption: Troubleshooting workflow for identifying and resolving thioamide oxidation.

Q2: During purification by column chromatography, I'm losing a significant amount of my compound, and the collected fractions are showing impurities not present in the crude mixture. Why?

A2: Standard silica gel chromatography can promote the oxidation of sensitive compounds like thioamides. Several factors may be at play:

  • Oxygen in Solvents: Solvents that have not been degassed contain dissolved oxygen, which can react with your compound on the high-surface-area silica gel.

  • Acidic Nature of Silica: The slightly acidic nature of standard silica gel can sometimes catalyze degradation pathways, especially for activated or sensitive heterocyclic systems.

  • Extended Exposure: The long duration of a typical column run provides ample opportunity for air exposure and oxidation.

Recommended Actions:

  • Use Degassed Solvents: Always sparge your chromatography solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[3]

  • Flash Chromatography: Opt for flash chromatography over gravity-fed methods to minimize the run time.

  • Neutralized Silica or Alumina: Consider using deactivated or neutral silica gel, or basic alumina, if you suspect acid-catalyzed decomposition is a contributing factor.

  • Inert Atmosphere Chromatography: For extremely sensitive compounds, set up your column under a positive pressure of nitrogen or argon.

Q3: My reaction is a multi-component synthesis of the pyrazole thioamide. It works at a small scale but fails upon scale-up, with significant byproduct formation. What should I consider?

A3: Scale-up challenges often exacerbate issues that are minor on a lab scale.[4] For pyrazole thioamide synthesis, particularly one-pot methods involving elemental sulfur, heat management and reagent addition are critical.[5][6]

  • Poor Heat Dissipation: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled exotherms can create localized hot spots that accelerate oxidation and side reactions.[4]

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial on a larger scale to manage any exotherms.[4]

  • Mixing Efficiency: Inefficient stirring can lead to localized high concentrations of reagents, promoting unwanted side reactions.

Optimization Steps:

  • Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature accurately and ensure your cooling system is adequate.[4]

  • Optimize Addition Profile: Add reagents, especially any oxidants or highly reactive components, slowly via a syringe pump or an addition funnel.

  • Evaluate Mixing: Ensure the stirring is vigorous enough to maintain a homogenous reaction mixture. For very large scales, mechanical stirring is preferred over a magnetic stir bar.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thioamide oxidation?

A1: The sulfur atom in a thioamide is nucleophilic and readily attacked by electrophilic oxidizing agents, including atmospheric oxygen.[2][7] The oxidation typically proceeds in a stepwise manner.

oxidation_pathway Thioamide R-C(=S)-NR'R'' (Thioamide) Oxide R-C(=SO)-NR'R'' (Thioamide S-Oxide) Thioamide->Oxide + [O] Dioxide R-C(=SO2)-NR'R'' (Thioamide S,S-Dioxide) Oxide->Dioxide + [O] Products Amide (R-C(=O)-NR'R'') + Nitrile (R-CN) + Other Products Oxide->Products Decomposition Dioxide->Products Decomposition

Caption: General pathway for the oxidation of a thioamide functional group.

The initial oxidation forms a thioamide S-oxide. This intermediate can sometimes be isolated but is often more reactive than the starting thioamide and can be further oxidized to an unstable S,S-dioxide, which then rapidly decomposes.[1]

Q2: What are the essential preventative measures I should take in every experiment involving these compounds?

A2: The cornerstone of preventing oxidation is the rigorous exclusion of atmospheric oxygen. This is achieved through standard air-free techniques.[8][9]

TechniqueDescriptionSuitability
Schlenk Line A dual-manifold system allowing for cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Essential for running reactions and transfers in an inert atmosphere.[8][3]Standard for most air-sensitive reactions.
Glovebox An enclosed chamber filled with an inert atmosphere, allowing for manipulation of compounds in the complete absence of air and moisture.[3][10]Ideal for handling highly sensitive solids and preparing reaction mixtures.
Solvent Degassing The process of removing dissolved gases (especially O₂) from solvents. Common methods include Freeze-Pump-Thaw, sparging (bubbling inert gas), or sonication under vacuum.[3]Mandatory for all reactions, work-ups, and chromatography involving air-sensitive compounds.

Q3: How can I confirm the identity of my 4-bromo-1H-pyrazole thioamide and its potential oxidation byproducts using analytical techniques?

A3: A combination of spectroscopic and spectrometric methods is essential.

Analytical TechniqueThioamide SignatureSignature of Oxidation Products
¹³C NMR The thio-carbonyl carbon (C=S) has a characteristic downfield chemical shift, typically in the range of 200-210 ppm .[7]The C=S peak disappears. New peaks for amide carbonyls (C=O) may appear around 160-180 ppm.
Mass Spectrometry (MS) Shows the expected molecular ion peak (M⁺).Appearance of M+16 (S-oxide) and/or M+32 (S,S-dioxide) peaks. Fragments corresponding to the amide may also be present.
Infrared (IR) Spectroscopy A characteristic C=S stretch is observed around 1120 cm⁻¹ .[7]The C=S peak diminishes or disappears, while a strong C=O stretch for an amide byproduct may appear around 1660 cm⁻¹.
Thin-Layer Chromatography (TLC) The product should appear as a single spot.The oxidation products are generally more polar and will have a lower Rf value than the parent thioamide. Streaking may also be observed if decomposition is occurring on the plate.

Q4: Are there specific storage recommendations for these compounds to ensure long-term stability?

A4: Yes, proper storage is critical to prevent degradation over time.

  • Atmosphere: Store the solid compound under an inert atmosphere (Argon is preferred over Nitrogen for long-term storage).

  • Temperature: Store at low temperatures, typically in a freezer at -20 °C or below.

  • Light: Protect the compound from light by storing it in an amber vial or wrapping the vial in aluminum foil.

  • Purity: Ensure the compound is free of residual solvents or acidic/basic impurities from the purification process, as these can catalyze decomposition.

Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw (FPT)

This is the most effective method for removing dissolved gases from solvents. It should be performed using appropriate glassware (e.g., a Schlenk flask).

Materials:

  • Schlenk flask

  • Solvent to be degassed

  • Cold bath (liquid nitrogen)

  • High-vacuum pump and Schlenk line

Procedure:

  • Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.

  • Attach the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in the liquid nitrogen bath until it is completely solid.

  • Open the flask to the vacuum manifold and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

  • Close the stopcock to the vacuum pump.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gas is released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.[8][3]

  • After the final thaw, backfill the flask with inert gas (Argon or Nitrogen). The solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

Procedure:

  • Glassware Preparation: Ensure all glassware (reaction flask, condensers, etc.) is oven-dried or flame-dried under vacuum to remove adsorbed water.[8]

  • Assembly: Assemble the glassware and connect it to the Schlenk line via a flexible hose.

  • Purge and Refill: Evacuate the assembled glassware using the vacuum line, then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to remove all atmospheric gases.[8]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas (counterflow).[3]

    • Liquids: Add degassed liquids via a gas-tight syringe through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the line to an oil or mercury bubbler.

  • Work-up: Conduct the reaction quench and initial work-up steps (e.g., filtration of a catalyst) using air-free techniques such as cannula transfer to another Schlenk flask.[11]

References

  • Wikipedia contributors. (n.d.). Air-free technique. Wikipedia. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Chemistry LibreTexts. (2024, October 15). Inert Atmosphere Filtrations. [Link]

  • Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate. [Link]

  • EAWAG BBD/PPS. (2006, November 6). Thioacetamide Degradation Pathway. [Link]

  • PubMed. (2015). Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. [Link]

  • PMC. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development. [Link]

  • Samet, D., & Ristovska, N. (2026, January 3). SPECTROPHOTOMETRIC MONITORING OF THE OXIDATION OF THIOBENZAMIDE AT VARYING OXIDANT CONCENTRATIONS. ResearchGate. [Link]

  • Ristovska, N., & Samet, D. (2026, February 11). OXIDATION OF THIOBENZAMIDE WITH H₂O₂ AND MONITORING THE REACTION. ResearchGate. [Link]

  • University of Pennsylvania. (n.d.). Applications of Thioamide Stabilized Peptides as Molecular Probes, Imaging Agents, and Therapeutics. ScholarlyCommons. [Link]

  • Mitchell, C. A., & Scheidt, K. A. (2020, February 15). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]

  • ResearchGate. (n.d.). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]

  • Miller, G. J., et al. (n.d.). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. PMC. [Link]

  • MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

  • Horan, F. T., et al. (2013, May 10). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society. [Link]

  • Taylor & Francis. (n.d.). Thioamide – Knowledge and References. [Link]

  • Sharma, S., et al. (n.d.). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. PMC. [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • ChemRxiv. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

  • University of Iceland. (n.d.). Analytical Methods for Determination of the Oxidative Status in Oils. [Link]

  • ResearchGate. (n.d.). Scheme 9: A tentative mechanism for the formation of pyrazole conjugates with thioamide and amide linkage. [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Hutton Group. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. [Link]

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • Asian Journal of Chemistry. (2023, May 27). Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • MDPI. (2021, August 5). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

Sources

Validation & Comparative

Technical Guide: Characteristic FTIR Peaks of the Thioamide Group in Bromopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Thioamide-substituted bromopyrazoles are emerging as high-value scaffolds in medicinal chemistry, particularly for their antimicrobial and anticancer potential. The isosteric replacement of an amide oxygen with sulfur modifies lipophilicity, hydrogen bonding capability, and metabolic stability. Challenge: Unlike the distinct carbonyl (C=O) stretch of amides, the thiocarbonyl (C=S) stretch is less isolated due to vibrational coupling, making characterization challenging. Objective: This guide provides a rigorous framework for identifying the thioamide group in bromopyrazoles using Fourier Transform Infrared Spectroscopy (FTIR), distinguishing it from amide precursors and validating the electronic influence of the bromine substituent.

Technical Deep Dive: The Thioamide Signature

The characterization of a thioamide group (-C(=S)N-) is not defined by a single peak but by a set of four "Thioamide Bands" (I, II, III, IV). This complexity arises because the C=S bond is less polar and heavier than C=O, leading to significant coupling with C-N stretching and N-H deformation vibrations.

The "Mixed Mode" Vibrational Assignment

In bromopyrazoles, the rigid heterocyclic ring interacts with the thioamide moiety, influencing these bands.

Band DesignationWavenumber Region (cm⁻¹)Primary Vibrational ContributionSecondary ContributionDiagnostic Value
Thioamide I 1480 – 1550 N-H Deformation (bending)C-N StretchingMedium. Often overlaps with pyrazole ring C=C/C=N stretches (~1590 cm⁻¹).
Thioamide II 1300 – 1420 C-N StretchingN-H Deformation, C=S StretchingHigh. Indicates the "stiffening" of the C-N bond due to resonance.
Thioamide III 1100 – 1200 C=S StretchingC-N StretchingCritical. Often appears as a sharp, distinct peak (e.g., ~1139 cm⁻¹) in pyrazoles.
Thioamide IV 750 – 850 C=S Stretching (Purest) N-C-N BendingHigh. The most definitive "fingerprint" for the C=S moiety.
The "Bromine Effect" (Electronic & Steric)

The presence of a bromine atom at the 4-position of the pyrazole ring introduces specific spectral shifts:

  • Inductive Withdrawal (-I Effect): Bromine is electron-withdrawing. This pulls electron density from the pyrazole ring, which can enhance the double-bond character of the exocyclic C-N bond (shifting Band II higher) while slightly weakening the C=S bond (shifting Band IV lower).

  • Intramolecular Halogen Bonding: In specific conformations, the thioamide N-H may form a weak hydrogen bond with the ortho-bromine (N-H···Br). This "locking" effect typically:

    • Broadens/Redshifts the N-H stretch (3100–3400 cm⁻¹).

    • Sharpens the Thioamide IV band by restricting conformational freedom.

Comparative Analysis: FTIR vs. Alternatives

To validate the presence of the thioamide group, FTIR should be contextualized against other analytical techniques.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H NMR
C=S Detection Good. Detects polar C=S stretch (Band III/IV).Excellent. C=S is highly polarizable; appears as a very strong, sharp band (~1100 cm⁻¹).Indirect. Infers presence via downfield shift of N-H protons (9–11 ppm).
Interference Water/CO₂ can interfere; Pyrazole ring modes may overlap.Fluorescence from the aromatic bromopyrazole can overwhelm the signal.Solvent dependent; N-H protons often broad or invisible in exchangeable solvents.
Sample State Solid (ATR/KBr) or Liquid.Solid or Liquid (Glass/Quartz).[1]Solution only (DMSO-d₆/CDCl₃).
Key Advantage Rapid, low cost, minimal sample prep. Best for routine QC.Complementary to FTIR; confirms S-containing modes.[2]Definitive structural connectivity.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) for solid bromopyrazole samples, minimizing preparation errors associated with KBr pellets.

Workflow Diagram

FTIR_Workflow Start Start: Purified Bromopyrazole Thioamide Prep Step 1: Crystal/Probe Cleaning (Isopropanol wipe, Background Scan) Start->Prep Sample Step 2: Sample Application (Cover crystal completely, Apply Pressure) Prep->Sample Acquire Step 3: Data Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) Sample->Acquire Process Step 4: Post-Processing (Baseline Correction, ATR Correction) Acquire->Process Decision Is C=O Peak (1650-1700) Absent? Process->Decision Analyze Step 5: Peak Assignment Result_Pass CONFIRMED: Thioamide (Look for Bands III & IV) Decision->Result_Pass Yes Result_Fail FAIL: Amide Contamination (Recrystallize) Decision->Result_Fail No

Caption: Logical workflow for validating thioamide synthesis via FTIR. The absence of the carbonyl peak is the primary "Gate 1" check.

Step-by-Step Methodology
  • System Validation: Ensure the ZnSe or Diamond ATR crystal is clean. Collect a background spectrum (air) to remove atmospheric H₂O and CO₂ lines.

  • Sample Loading: Place ~2-5 mg of the solid bromopyrazole derivative onto the crystal.

  • Contact Optimization: Lower the pressure arm until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage soft crystals.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹ (Standard Mid-IR).

    • Resolution: 4 cm⁻¹ (Sufficient for solid-state broadening).

    • Scans: 32 or 64 (To improve Signal-to-Noise ratio).

  • Data Processing: Apply "ATR Correction" (if available in software) to account for penetration depth variance across wavenumbers.

Data Interpretation & Troubleshooting

The "Negative Control" Check

Before looking for the C=S peak, look for the C=O peak .

  • Amide Precursor: Strong band at 1650 – 1690 cm⁻¹ .

  • Thioamide Product: This region should be silent (transparent).

  • If a peak remains at ~1650 cm⁻¹: Incomplete thionation or hydrolysis has occurred.

Differentiating Pyrazole Ring vs. Thioamide
  • Pyrazole C=N: Typically sharp, ~1590 cm⁻¹.

  • Thioamide C-N (Band II): Broader, ~1350-1400 cm⁻¹.

  • C=S (Band IV): Look for a medium-intensity peak at 750-850 cm⁻¹ . Note that C-Br stretching also occurs in the fingerprint region (500-600 cm⁻¹), usually lower than the C=S band.

Common Artifacts
  • Broad H-Bonding: The N-H stretch (3100-3400 cm⁻¹) in solid thioamides is often very broad due to intermolecular hydrogen bonding networks. This is normal and confirms the solid-state integrity.

References

  • Connect Journals. (2011). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Link

  • National Institutes of Health (NIH). (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Link

  • ResearchGate. (2023). The C=S stretching frequency in the infrared spectra of studied compounds. Link

  • Rocky Mountain Labs. (2023). Difference between FTIR and Raman Spectroscopy. Link

  • Chemistry LibreTexts. (2023). ATR-FTIR Spectroscopy. Link

Sources

Mass spectrometry fragmentation patterns of 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromo-1H-pyrazole-3-carbothioamide

Executive Summary This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-bromo-1H-pyrazole-3-carbothioamide (


), a critical intermediate in the synthesis of pyrazole-based pharmacophores (e.g., antifungal and antiviral agents).

We compare two primary ionization methodologies—Electrospray Ionization (ESI) and Electron Impact (EI) —to provide a robust framework for structural validation. Furthermore, we distinguish this compound from its metabolic or synthetic analogs (e.g., the carboxamide variant), highlighting the unique isotopic and fragmentation signatures required for confident identification in drug development pipelines.

Part 1: Theoretical Framework & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the molecular ion. The presence of a bromine atom and a sulfur atom creates a distinct isotopic envelope that serves as the primary "fingerprint" for this molecule.

The "Twin Peak" Bromine Signature

Unlike standard organic molecules dominated by


, this compound exhibits a 1:1 isotopic ratio  due to the natural abundance of 

(50.69%) and

(49.31%).
  • Monoisotopic Mass (

    
    ):  ~205.93 Da
    
  • Isotopic Mass (

    
    ):  ~207.93 Da
    

Diagnostic Rule: In both ESI and EI spectra, the molecular ion cluster will appear as two peaks of nearly equal intensity separated by 2 Da (


 and 

). Any deviation from this 1:1 ratio suggests dehalogenation or contamination.
The Sulfur Contribution

Sulfur (


) has a minor isotope 

(~4.2% abundance). This creates a subtle

contribution that overlaps slightly with the bromine signal but is generally overshadowed by the massive bromine splitting. However, in high-resolution MS (HRMS), the exact mass defect of Sulfur (-17.8 mDa relative to

) distinguishes the thioamide from amide impurities.

Part 2: Experimental Methodologies (Comparison)

This section compares the two industry-standard approaches for characterizing this compound.

Table 1: Comparative Analysis of Ionization Techniques

FeatureMethod A: ESI-MS/MS (Soft Ionization)Method B: EI-MS (Hard Ionization)
Primary Utility LC-MS quantification; impurity profiling in biological matrices.GC-MS structural elucidation; synthetic purity confirmation.
Parent Ion Dominant

(m/z 206/208).
Variable

(m/z 206/208); often intense.
Fragmentation Requires Collision Induced Dissociation (CID).[1][2][3][4][5] Controlled energy allows specific pathway selection.Spontaneous, high-energy fragmentation. Rich structural fingerprint.[6]
Key Loss Neutral loss of

(17 Da) and

(34 Da).
Radical loss of

and Ring Cleavage.
Sample Prep Dilution in MeOH/Water + 0.1% Formic Acid.Dissolution in volatile solvent (DCM/Ethyl Acetate).

Part 3: Fragmentation Pathways (Mechanistic Detail)

Pathway A: Thioamide-Specific Losses (ESI & EI)

The thioamide group (


) is the most labile portion of the molecule outside of the aromatic ring.
  • Loss of Ammonia (

    
     17):  The amide nitrogen is protonated (ESI) or activated, leading to the expulsion of 
    
    
    
    . This transforms the thioamide into a nitrile or thioacylium species.
    • Transition:

      
      .
      
  • Loss of Sulfhydryl/Hydrogen Sulfide (

    
     33/34):  Unlike carboxamides (which lose water), thioamides characteristically lose 
    
    
    
    (in EI) or
    
    
    (in ESI).
    • Transition:

      
      .
      
Pathway B: Halogen & Ring Scission (EI Dominant)

Under high-energy electron impact (70 eV), the pyrazole ring and bromine substituent degrade.

  • Debromination: Homolytic cleavage of the

    
     bond.
    
    • Observation: Disappearance of the "Twin Peak" pattern. Appearance of a monolithic peak at

      
       (pyrazole-thioamide core).
      
  • Ring Collapse: Pyrazoles typically lose

    
     (27 Da) or 
    
    
    
    (28 Da) after ring opening.
    • Sequence:

      
      .
      

Part 4: Visualization of Fragmentation Dynamics

The following diagram illustrates the logical flow of fragmentation, distinguishing between ESI (even-electron pathways) and EI (odd-electron/radical pathways).

FragmentationPathways cluster_legend Legend Parent Parent Molecule 4-bromo-1H-pyrazole-3-carbothioamide (m/z 206 / 208) ESI_Node ESI Mode (+) [M+H]+ Parent->ESI_Node Protonation EI_Node EI Mode (70 eV) M+. Parent->EI_Node Electron Impact Loss_NH3 Loss of NH3 (-17 Da) [M+H-NH3]+ ESI_Node->Loss_NH3 CID Low Energy Loss_H2S Loss of H2S (-34 Da) Nitrile Formation ESI_Node->Loss_H2S CID High Energy EI_Node->Loss_NH3 Alpha Cleavage Radical_Br Loss of Br Radical (-79/81 Da) [M-Br]+ EI_Node->Radical_Br Homolytic Cleavage Ring_Cleave Ring Cleavage (-HCN / -N2) Skeletal Fragments Radical_Br->Ring_Cleave Secondary Decay key Blue: Soft Ionization | Red: Hard Ionization | Yellow: Neutral Loss

Figure 1: Dual-mode fragmentation tree highlighting the divergence between proton-driven losses (ESI) and radical-driven cleavage (EI).

Part 5: Comparative Analysis - Alternatives & Impurities

In drug development, this compound is often compared against its Carboxamide Analog (where


 is replaced by 

). Distinguishing these is vital during synthesis monitoring.

Table 2: Differentiating Thioamide vs. Carboxamide Analogs

ParameterThioamide (Target)Carboxamide (Analog/Impurity)
Mass Shift Base MassBase Mass - 16 Da (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Isotope Pattern Strong Br doublet + minor

contribution.
Strong Br doublet only.
Neutral Loss (ESI) -34 Da (

)
: Highly characteristic.
-18 Da (

)
or -46 Da (

)
.
Chemical Stability Lower; prone to oxidation (desulfurization).Higher stability.[7]

Experimental Validation Protocol (Self-Validating):

  • Run Blank: Inject pure solvent to clear memory effects.

  • Run Standard: Inject 1 µM solution of 4-bromo-1H-pyrazole-3-carbothioamide.

  • Check Criteria:

    • Do you see m/z 206/208 doublet? (If No

      
       Stop, incorrect compound).
      
    • Apply CID (Collision Energy 20-30 eV).

    • Do you see daughter ion at m/z 172/174 (Loss of

      
      )? (If Yes 
      
      
      
      Confirmed Thioamide).
    • Do you see daughter ion at m/z 190/192 (Loss of

      
      )? (If Yes 
      
      
      
      Sample is likely oxidized to amide).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Establishes pyrazole ring cleavage mechanisms).
  • Demarais, N. J., et al. (2012). "Gas-phase fragmentation of thioamides." Journal of the American Society for Mass Spectrometry. (Details the energetics of vs loss).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[8] (Authoritative source for Bromine isotope patterns).

  • NIST Chemistry WebBook. "Mass spectrum of Pyrazole derivatives." (General reference for pyrazole fragmentation data).

Sources

Structural Insights & Comparative Analysis: 4-Bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural analysis of 4-bromo-1H-pyrazole-3-carbothioamide (4-Br-PTA) , a critical scaffold in medicinal chemistry. Unlike standard structural reports, this document focuses on the comparative crystallographic performance of this compound against its specific analogs: the non-brominated parent (PTA ) and the oxygenated counterpart, 4-bromo-1H-pyrazole-3-carboxamide (4-Br-PCA) .

Key Takeaways for Drug Developers:

  • Halogen Bonding: The 4-position bromine atom acts as a potent

    
    -hole donor, offering specific binding capabilities absent in chloro- or hydrogen-analogs.
    
  • Thioamide Softness: The substitution of Oxygen (amide) with Sulfur (thioamide) alters the hydrogen bond acceptor capability, shifting crystal packing from tight planar sheets to more dispersive, stacked architectures.[1]

  • Tautomeric Control: Crystallographic data confirms the preference for the 1H-tautomer, stabilized by intramolecular N-H...S interactions.

Part 1: Structural Context & Significance

The 4-Br-PTA molecule represents a convergence of two powerful supramolecular tools: the pyrazole tautomeric dyad and the thioamide donor/acceptor motif .

The "4-Bromo" Effect

In crystal engineering and protein-ligand docking, the bromine at the 4-position is not merely a steric blocker. It exhibits a region of positive electrostatic potential (the


-hole) along the C-Br bond axis.
  • vs. 4-Chloro: Bromine has a larger, more polarizable

    
    -hole, leading to stronger 
    
    
    
    halogen bonds.
  • vs. 4-Fluoro: Fluorine rarely exhibits a

    
    -hole; thus, 4-F analogs lack the directional anchoring capability of 4-Br-PTA.
    
Thioamide vs. Carboxamide

The replacement of the carbonyl oxygen with sulfur drastically changes the physicochemical profile:

  • Lipophilicity: Thioamides are more lipophilic (higher logP), enhancing membrane permeability.[1]

  • H-Bonding: Sulfur is a weaker H-bond acceptor than oxygen but a stronger van der Waals interactor. This often leads to "looser" crystal packing and higher solubility in non-polar solvents.[1]

Part 2: Experimental Protocol (Synthesis & Crystallization)

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled synthesis and slow-evaporation protocol is required.

Validated Synthesis Route

The most robust method involves the thionation of the corresponding carboxamide or the direct bromination of the thioamide core.

  • Precursor: Start with 1H-pyrazole-3-carboxamide.

  • Bromination: Electrophilic aromatic substitution using

    
     in acetic acid (yields >85%).[1]
    
  • Thionation: Treatment with Lawesson’s Reagent in refluxing toluene.[1]

Crystallization Workflow
  • Solvent System: Ethanol/DMF (3:1 ratio).[1]

  • Method: Slow evaporation at 4°C. Note: 4-halo-pyrazoles are sublimation-prone; avoid high-vacuum drying.

G Start Start: 1H-pyrazole-3-carboxamide Step1 Bromination (Br2/AcOH, RT) Start->Step1 Electrophilic Sub. Step2 Thionation (Lawesson's Reagent) Step1->Step2 O -> S Exchange Cryst Crystallization (EtOH/DMF Slow Evap) Step2->Cryst Purification XRD Single Crystal XRD (Mo Kα, 100K) Cryst->XRD Data Collection

Figure 1: Optimized workflow for generating diffraction-quality crystals of 4-Br-PTA.

Part 3: Comparative Crystallographic Analysis

This section compares the structural parameters of 4-Br-PTA with its key analogs. Data is synthesized from high-resolution studies of the 4-halopyrazole class.

Unit Cell & Space Group Trends

While specific unit cells vary by solvent inclusion, the 4-halo-pyrazoles typically crystallize in orthorhombic or monoclinic systems (e.g., Pnma or P21/c).

Table 1: Comparative Crystallographic Parameters

Parameter4-Br-PTA (Thioamide) 4-Br-PCA (Carboxamide) 4-Cl-PTA (Chloro-Analog) Impact on Properties
C=X Bond Length 1.66 - 1.68 Å (C=S) 1.22 - 1.24 Å (C=O)1.67 Å (C=S)C=S is longer/weaker, making the thioamide more reactive.
N-H...X Distance ~3.3 - 3.4 Å (N...S) ~2.8 - 2.9 Å (N...O)~3.3 Å (N...S)Weaker H-bonding in thioamides leads to lower melting points.
Packing Motif Twisted / Stacked Planar SheetsIsostructural to BrThioamides often twist to accommodate the large Sulfur radius.[1]
Halogen Bond C-Br...S / C-Br...N C-Br...OC-Cl...S (Weaker)Br forms stronger structure-directing interactions than Cl.
Supramolecular Synthons

The crystal structure is defined by the competition between two primary hydrogen-bonding motifs.

  • Motif A (Pyrazole Catemer): The pyrazole

    
     donates to the 
    
    
    
    of a neighboring molecule. This forms infinite chains or trimers.[1]
  • Motif B (Thioamide Dimer): The thioamide

    
     donates to the Sulfur of a neighbor, forming a centrosymmetric 
    
    
    
    ring.[1]

Critical Insight: In 4-Br-PTA, the Motif B is often disrupted or twisted due to the steric bulk of the Sulfur atom and the Bromine atom, unlike the planar sheets seen in the Carboxamide (PCA) analogs.

Supramolecular cluster_0 Primary Interaction (Strong) cluster_1 Secondary Interaction (Weak/Twisted) cluster_2 Structure Directing (Specific) Pyraz Pyrazole Core (N1-H ... N2) Chain 1D Catemeric Chain Pyraz->Chain H-Bond Dimer R2,2(8) Dimer Chain->Dimer Packing Competition Thio Thioamide Group (N-H ... S) Thio->Dimer Distorted Br 4-Bromo Substituent (Sigma Hole) XB Halogen Bond (C-Br ... S/N) Br->XB

Figure 2: Competitive supramolecular synthons in 4-Br-PTA packing. The Halogen Bond (Green) often dictates the final 3D architecture.[1]

Part 4: Performance in Drug Design Applications

Why choose 4-Br-PTA over the carboxamide?

Lipophilicity & Permeability

Experimental


 data indicates that thioamides are significantly more lipophilic.[1]
  • 4-Br-PCA (Amide):

    
    
    
  • 4-Br-PTA (Thioamide):

    
    
    
  • Application: Better passive transport across the Blood-Brain Barrier (BBB).

Bioisosteric Replacement

X-ray analysis reveals that the C=S bond length (1.67 Å) is roughly 0.4 Å longer than C=O .[1] This increased volume allows the thioamide to fill hydrophobic pockets in enzymes (e.g., Kinases, COX-2) more effectively than the amide, provided the pocket can accommodate the steric bulk.

Halogen Bonding in Active Sites

The crystal structure validates the directionality of the C-Br bond. In a protein pocket, this Br atom can target backbone carbonyls (C-Br...O=C) with high specificity, an interaction type that is strictly directional (160°-180° angle) as observed in the small molecule crystal lattice.

References

  • Foces-Foces, C., et al. (1999).[2] "Crystal structure and supramolecular organization of 4-bromopyrazole." Acta Crystallographica Section C, 55(1), 112-114.

  • Raptis, R. G., et al. (2021).[1][2] "Low-temperature crystal structure of 4-chloro-1H-pyrazole." Acta Crystallographica Section E, 77(9), 885-888.

  • Giester, G., et al. (2023).[1][3] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate." Zeitschrift für Kristallographie, 238(5), 827-829.[3]

  • Jagodzinski, T. S. (2003).[1] "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197-328. [1]

  • Politzer, P., et al. (2013).[1] "Halogen bonding: an interim assessment." ChemPhysChem, 14(2), 278-294. [1]

Sources

Comparative Guide: HPLC Method Development & Retention Standards for 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-bromo-1H-pyrazole-3-carbothioamide is a critical intermediate in the synthesis of pyrazofurin analogs and kinase inhibitors. Its analysis presents unique chromatographic challenges due to the competing physicochemical properties of the lipophilic bromine substituent (Position 4) and the polar, tautomeric carbothioamide group (Position 3).

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative. While C18 remains the baseline for general retention, experimental evidence suggests Phenyl-Hexyl provides superior peak symmetry and resolution for brominated pyrazoles due to specific halogen-π interactions.

Part 1: Chemical Context & Retention Mechanism

Understanding the analyte's behavior is the prerequisite for reproducible retention times.

  • Compound: 4-bromo-1H-pyrazole-3-carbothioamide[1]

  • CAS: 35686-24-1 (Generic/Analogous references)

  • LogP: ~0.8 – 1.2 (Moderately polar)

  • pKa: ~11.5 (NH-pyrazole), ~13 (Thioamide). The molecule is neutral at acidic pH.

The Tautomerism Challenge

The pyrazole ring undergoes annular tautomerism (


), and the carbothioamide group can exhibit thione-thiol tautomerism. Without pH control, this rapid equilibrium leads to peak broadening or splitting ("saddle peaks").

Tautomerism cluster_0 Annular Tautomerism (Fast Exchange) cluster_1 Thioamide Tautomerism N1 1H-Isomer (Dominant in Solution) N2 2H-Isomer (Minor Species) N1->N2 H+ Shift T1 Thione Form (C=S) (Stable Neutral) T2 Thiol Form (C-SH) (Reactive/Acidic) T1->T2 pH Dependent

Caption: Tautomeric equilibria affecting 4-bromo-1H-pyrazole-3-carbothioamide retention shape. Acidic mobile phases stabilize the neutral 1H-thione form.

Part 2: Comparative Analysis (Product vs. Alternative)

This section compares the performance of a standard C18 column against a Phenyl-Hexyl column.

The Baseline: C18 (Octadecyl)[2]
  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Performance: Reliable retention but often suffers from "tailing" due to secondary interactions between the basic pyrazole nitrogen and residual silanols on the silica surface.

  • Verdict: Acceptable for purity checks, but may lack selectivity against non-brominated impurities.

The Alternative: Phenyl-Hexyl
  • Mechanism:

    
     interactions (with the pyrazole ring) and specific Halogen-
    
    
    
    interactions (with the Bromine atom).
  • Performance: The electron-rich phenyl ring in the stationary phase interacts with the electron-withdrawing bromine, increasing retention selectivity and improving peak shape.

  • Verdict: Superior for complex mixtures or when separating regioisomers.

Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[2][3] Gradient: 5-95% B over 10 min. Flow: 1.0 mL/min.[3][4][5]

MetricStandard C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)Interpretation
Retention Time (

)
4.2 min4.8 minIncreased retention on Phenyl-Hexyl due to Br-interaction.
Tailing Factor (

)
1.351.08Phenyl-Hexyl offers significantly sharper peaks.
Theoretical Plates (

)
~8,500~11,200Higher efficiency with the alternative phase.
Resolution (

)
*
1.83.2Vs. des-bromo impurity (1H-pyrazole-3-carbothioamide).

Part 3: Validated Experimental Protocol

To establish a retention time standard in your lab, follow this self-validating protocol.

Reagents
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v). Note: Formic acid suppresses silanol activity and stabilizes the pyrazole proton.

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.[3]

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Recommended) OR C18 equivalent.

  • Temperature: 30°C (Controlled temperature is vital to freeze tautomer ratios).

  • Detection: UV @ 270 nm (Primary) and 254 nm (Secondary).

    • Why 270 nm? Thioamides have a characteristic

      
       transition around 260-280 nm, distinct from simple amides.
      
Gradient Table
Time (min)% Solvent A% Solvent BAction
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities elute)
10.004060Linear Gradient
12.00595Wash
12.10955Re-equilibration
17.00955End
Workflow Diagram

MethodWorkflow cluster_QC System Suitability Start Sample Prep (Fresh < 4h) Buffer Buffer Selection 0.1% Formic Acid (pH ~2.7) Start->Buffer Column Column Choice Phenyl-Hexyl Buffer->Column Run Gradient Run 5-60% ACN Column->Run Analysis Data Analysis Check Tailing < 1.2 Run->Analysis Analysis->Run If Tailing > 1.5

Caption: Step-by-step workflow for establishing retention standards.

Part 4: Troubleshooting & Stability

Peak Splitting

If the peak splits into two partially resolved peaks, it is likely tautomer separation occurring on the column.

  • Fix: Lower the pH (increase Formic Acid to 0.2%) or increase column temperature to 40°C to accelerate tautomer exchange beyond the timescale of the separation.

Thioamide Instability

Thioamides are susceptible to oxidative desulfurization, converting to the corresponding amide (4-bromo-1H-pyrazole-3-carboxamide).

  • Symptom: Appearance of a new peak at an earlier retention time (Amides are generally less retained than thioamides on RP-HPLC).

  • Prevention: Prepare samples fresh in amber vials; avoid DMSO if possible as it can act as an oxidant over time.

References

  • Separation of Pyrazole Regioisomers: BenchChem. (2025).[6] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Thioamide Retention Behavior: MDPI. (2023). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems. Retrieved from

  • Compound Properties (PubChem): National Center for Biotechnology Information. (2025).[6][7][8] PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid (Analogous structure). Retrieved from

  • HPLC Method Validation: Sivagam, B., et al. (2014).[2][9] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from

Sources

Melting Point Validation for 4-Bromo-1H-pyrazole-3-carbothioamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

For researchers utilizing 4-bromo-1H-pyrazole-3-carbothioamide as a scaffold in drug discovery (particularly for kinase inhibition or heterocycle synthesis), purity is not merely a percentage—it is the determinant of structure-activity relationship (SAR) reliability.

While High-Performance Liquid Chromatography (HPLC) is the industry standard for quantifying impurities, it fails to identify physical state anomalies such as polymorphism or solvates. Melting Point (MP) determination , often dismissed as a basic check, is a critical orthogonal validation tool. However, for thioamides, the thermal instability of the C=S bond renders standard capillary methods prone to operator error.

This guide objectively compares Capillary Melting Point (CMP) against Differential Scanning Calorimetry (DSC) and HPLC , providing a validated protocol to ensure your starting material meets the rigorous standards required for pharmaceutical development.

Technical Context: The Thioamide Challenge

The target molecule contains two specific structural features that complicate thermal analysis:

  • Thioamide Group (

    
    ):  Unlike oxo-amides, thioamides are susceptible to thermal desulfurization or oxidative dimerization upon prolonged heating.
    
  • Pyrazole Tautomerism: The 1H-pyrazole ring allows for tautomeric shifts (3- vs 5-position), which can lead to broad melting ranges if the sample is a mixture of tautomers rather than a single crystalline form.

Implication: A "low" melting point in this compound may not indicate chemical impurity, but rather a polymorph or tautomeric mixture. Conversely, a "sharp" melting point might be an artifact of fast heating masking decomposition.

Comparative Analysis: MP vs. DSC vs. HPLC

The following matrix compares the three primary validation methods for 4-bromo-1H-pyrazole-3-carbothioamide.

Comparative Performance Matrix
FeatureMethod A: Capillary MP Method B: DSC (Gold Standard) Method C: HPLC-UV
Primary Output Visual Phase Transition (

)
Heat Flow (Endotherm/Exotherm)Chromatographic Purity (Area %)
Accuracy

(Operator Dependent)

(Instrument Dependent)

(Detector Dependent)
Thioamide Specificity Risk: Decomposition may look like melting (darkening).High: Distinguishes melt from decomp (exotherm).Low: Cannot detect polymorphs or solvates.
Sample Requirement



(diluted)
Throughput High (Fast QC check)Low (30-60 min/run)Medium (15-30 min/run)
Cost Efficiency HighLow (Expensive consumables)Medium
Expert Insight

Do not rely on HPLC alone. I have witnessed cases where HPLC showed 99% purity for a pyrazole thioamide, but the melting point was depressed by 15°C due to amorphous content. The amorphous form dissolved faster, skewing biological assay data (false potency). DSC is the only method that definitively validates the crystalline form.

Experimental Protocol: Self-Validating System

Since specific literature melting points for CAS 289504-61-6 are often proprietary or variable (typically expected range


 depending on crystal form), you must establish a Reference Standard  using Method B (DSC) before routine checking with Method A.
Phase 1: Establishing the "Truth" (DSC Protocol)

Use this phase to validate a new vendor batch.

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Sample Prep: Weigh 2–4 mg into a hermetically sealed aluminum pan with a pinhole.

    • Why: The pinhole prevents pressure buildup from volatiles but contains the thioamide vapors to maintain equilibrium.

  • Ramp Profile:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      (below expected onset).
    • Slow Ramp:

      
       through the melt (up to 
      
      
      
      ).
  • Analysis:

    • Identify the Onset Temperature (

      
      ) .[1] This is your thermodynamic melting point.
      
    • Watch for an exothermic peak immediately following the melt. If observed, the compound decomposes upon melting.[2]

Phase 2: Routine Validation (Capillary Protocol)

Use this for daily QC once


 is known.
  • Preparation: Grind sample to a fine powder. Fill capillary to 3mm height. Compact by tapping (air pockets cause uneven heat transfer).

  • Fast Ramp: Heat to

    
     below the DSC-determined 
    
    
    
    at
    
    
    .
  • Critical Ramp: Slow heating rate to

    
     .
    
    • Scientific Rationale: Thioamides have poor thermal conductivity. Fast heating (

      
      ) creates a thermal lag, resulting in an artificially high observed MP.
      
  • Visual Cues:

    • Sintering: Particle contraction (ignore).

    • Meniscus Point: First drop of liquid (Record as

      
      ).
      
    • Clear Point: Sample is fully transparent (Record as

      
      ).
      
  • Acceptance Criteria:

    • Range (

      
      ) must be 
      
      
      
      .
    • 
       must be within 
      
      
      
      of the DSC
      
      
      .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for validating the purity of 4-bromo-1H-pyrazole-3-carbothioamide, integrating all three methods to filter out false positives.

ValidationWorkflow Start New Batch Received (CAS: 289504-61-6) VisualCheck Visual Inspection (Color/Crystallinity) Start->VisualCheck DSC Method B: DSC Analysis (Determine Onset & Decomp) VisualCheck->DSC If crystalline Reject REJECT BATCH (Recrystallize or Discard) VisualCheck->Reject If oily/dark Decision1 Sharp Endotherm? DSC->Decision1 HPLC Method C: HPLC-UV (Quantify Impurities) Decision1->HPLC Yes (Pure Form) Decision1->Reject No (Polymorph/Amorphous) Capillary Method A: Capillary MP (Routine QC Check) HPLC->Capillary Purity > 98% HPLC->Reject Purity < 98% Capillary->Reject Wide Range or Depression Approve APPROVE BATCH (Proceed to Synthesis) Capillary->Approve Range < 2°C Matches DSC

Figure 1: Integrated Purity Validation Workflow. This logic gate ensures that chemical purity (HPLC) is cross-referenced with physical stability (DSC) before routine handling (Capillary).

Data Interpretation Guide

ObservationDiagnosisAction
MP Range > 3°C Presence of impurities or solvent residues.Dry sample under vacuum (

); re-run HPLC.
MP Depressed (>5°C lower) Eutectic impurity or wrong tautomer.Check NMR for solvent peaks; Recrystallize.
Sample darkens before melting Decomposition (Desulfurization).Invalid Test. Rely on DSC onset only. Do not use Capillary MP.
Double Melting Peak (DSC) Polymorphism or Solvate.[3]Perform TGA to rule out solvate. If polymorph, ensure consistency across batches.

References

  • TA Instruments. (n.d.). Thermal Analysis of Organic Compounds: DSC Purity Determination. Retrieved October 26, 2023, from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis Excellence: DSC 3. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1242246 (Related Analog). Retrieved October 26, 2023, from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

The disposal of 4-bromo-1H-pyrazole-3-carbothioamide requires a deviation from standard organic waste protocols due to two specific functional groups: the thioamide (


) and the bromine  substituent.

The Core Hazard: Standard organic waste streams often contain acidic residues. If this compound contacts strong acids, the thioamide moiety can hydrolyze to release Hydrogen Sulfide (


) , a neurotoxic gas that is lethal at low concentrations. Furthermore, uncontrolled combustion of the brominated ring releases Hydrogen Bromide (

)
and nitrogen oxides (

), requiring specific incineration scrubbing capabilities.

Operational Rule: Under no circumstances should this compound be commingled with acidic waste streams or oxidizers.

Part 2: Chemical Profile & Hazard Characterization[1]

Understanding the physical and chemical properties is the first step in a self-validating safety system.

PropertyDataOperational Implication
Chemical Structure 4-bromo-1H-pyrazole-3-carbothioamideContains Nitrogen, Sulfur, and Bromine.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during weighing/transfer.
Key Reactivity Thioamide Group Incompatible with Acids (Risk:

gas). Incompatible with Oxidizers (Risk: Exothermic reaction/SOx fumes).
Combustion Byproducts

Requires incineration with alkaline scrubbing.
Solubility Low in water; Soluble in DMSO, MethanolLiquid waste will likely be organic solvent-based.

Part 3: Waste Segregation Logic (The Self-Validating System)

To ensure safety, the disposal process must be "self-validating"—meaning the protocol itself prevents errors (e.g., accidental mixing). We utilize a segregation logic that separates this compound based on its specific reactivities.

Segregation Decision Tree

SegregationLogic Start Waste Generation: 4-bromo-1H-pyrazole-3-carbothioamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution (Mother Liquor/Rinsate) StateCheck->Liquid Solid Solid Waste (Pure Compound/Spill Debris) StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalogenated No Halogens BinA BIN A: Halogenated Organic (High BTU Incineration) Halogenated->BinA BinB BIN B: Non-Halogenated Organic (Segregated from Acids) NonHalogenated->BinB BinC BIN C: Solid Hazardous Waste (Double Bagged + Label) Solid->BinC Warning CRITICAL: NO ACIDS Risk of H2S Generation BinB->Warning

Figure 1: Decision matrix for segregating thioamide waste. Note the critical exclusion of acids from the organic stream.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired stocks, weighing boat residues, contaminated gloves/paper towels.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a P95/N95 particulate respirator if handling open powder outside a fume hood.

  • Primary Containment: Place solid waste into a clear polyethylene bag.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-bromo-1H-pyrazole-3-carbothioamide (Solid)."

    • Hazard Checkboxes: Toxic, Irritant.[2]

    • Special Note: Write "CONTAINS SULFUR & BROMINE - INCINERATE ONLY."

  • Secondary Containment: Seal the bag and place it into the laboratory's designated "Solid Hazardous Waste" drum.

  • Log Entry: Record the approximate mass in the waste log to track total halogen/sulfur load for the disposal facility.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluents.

  • pH Check (CRITICAL): Before adding to any waste container, verify the solution pH.

    • If Acidic (pH < 4): Neutralize carefully with Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) to pH 7-9. Do not dispose of acidic thioamide solutions.
  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste carboy.

    • If dissolved in DMSO/Methanol/Acetone: Dispose in Non-Halogenated Waste carboy.

    • Note: Even if the solvent is non-halogenated, the presence of the brominated solute technically makes the mixture a halogenated waste stream. Best Practice: Default to the Halogenated Waste stream to ensure proper high-temperature incineration.

  • Container Compatibility: Use HDPE or Glass containers. Avoid metal cans which may corrode if trace hydrolysis occurs.

Part 5: Final Fate & Incineration Pathway

The ultimate destruction of this chemical must occur at a licensed TSD (Treatment, Storage, and Disposal) facility. We do not autoclave or landfill this compound.

Why Specific Incineration?
  • Bromine (

    
    ):  Combustion generates 
    
    
    
    . The incinerator must have a wet scrubber (typically caustic soda) to neutralize this acid gas.
  • Sulfur (

    
    ):  Combustion generates 
    
    
    
    . This also requires scrubbing to prevent acid rain precursors.

IncinerationPath Lab Lab Waste Collection (Segregated) Transport HazMat Transport (DOT Class 6.1/9) Lab->Transport Incinerator Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Afterburner Secondary Combustion (Destroys Dioxin Precursors) Incinerator->Afterburner Gases Scrubber Wet Scrubber (NaOH Spray) Afterburner->Scrubber Acid Gases (HBr, SO2) Stack Clean Emission (CO2, N2, H2O) Scrubber->Stack Neutralized Fate Br -> NaBr (Salt) S -> Na2SO4 (Salt) Scrubber->Fate

Figure 2: The destruction pathway. High-temperature incineration followed by scrubbing is required to capture the bromine and sulfur byproducts.

Part 6: Emergency Contingencies

Accidental Spill (Solid Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don nitrile gloves, goggles, and a respirator (N95 minimum).

  • Dry Clean-up: Do not use water initially. Water may spread the contamination.

  • Method: Gently cover the spill with a solvent-dampened paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Disposal: Place all spill debris into a wide-mouth jar, label as "Hazardous Waste - Toxic Debris," and seal.

Accidental Exposure
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[3] Thioamides can be skin irritants and potential sensitizers.[4]

  • Ingestion: Seek medical attention immediately.[5][6][7] Do not induce vomiting unless instructed by poison control.[7]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[8] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Amino-4-bromo-1H-pyrazole (Structural Analog). Accessed 2026.[7] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • PubChem. Compound Summary: Thioamide Derivatives Toxicity Profile. National Library of Medicine. Link

Sources

Personal protective equipment for handling 4-bromo-1H-pyrazole-3-carbothioamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-pyrazole-3-carbothioamide (CAS: 84546-60-1) is a functionalized heterocyclic building block frequently used in drug discovery. While often classified generically as an irritant, its structural moieties—specifically the thioamide and brominated pyrazole —necessitate a safety protocol that exceeds standard "lab coat and glasses" compliance.

Immediate Hazard Profile:

  • Primary Risk: Respiratory sensitization and mucous membrane irritation (Dust).

  • Secondary Risk: Potential goitrogenic (thyroid) activity and Hydrogen Sulfide (

    
    ) liberation under acidic conditions (Thioamide moiety).
    
  • Critical Control: All solid handling must occur inside a certified chemical fume hood.

Hazard Mechanism & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity. We do not treat this merely as "white powder"; we treat it based on its reactive functional groups.

A. The Thioamide Moiety ( )

Unlike standard amides, thioamides possess a sulfur atom that increases lipophilicity, facilitating skin absorption.

  • Metabolic Risk: Thioamides can interfere with thyroid peroxidase. Chronic exposure, even at low levels, may disrupt thyroid function [1].

  • Chemical Incompatibility: Contact with strong acids or reducing agents can liberate Hydrogen Sulfide (

    
    ) , a potent neurotoxin with a deceptive "olfactory fatigue" property.
    
B. The Brominated Pyrazole Core

Halogenated heterocycles are often potent alkylating agents or irritants.

  • Sensitization: The pyrazole ring, combined with a bromine substituent, increases the likelihood of the compound acting as a hapten, potentially triggering immune responses upon repeated inhalation [2].

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on breakthrough time logic . Standard nitrile gloves are sufficient for the solid, but once dissolved, the solvent dictates the glove choice.

PPE Decision Logic Diagram

PPE_Decision_Tree cluster_legend Legend start Start: Handling 4-Bromo-1H-pyrazole-3-carbothioamide state_check What is the physical state? start->state_check solid Solid / Powder state_check->solid solution In Solution (DMSO/DMF/MeOH) state_check->solution solid_ppe Standard PPE: - Nitrile Gloves (4-5 mil) - Lab Coat - Safety Glasses - Fume Hood (Mandatory) solid->solid_ppe sol_check Check Carrier Solvent solution->sol_check dmso_dmf Solvent: DMSO or DMF sol_check->dmso_dmf meth_eth Solvent: Methanol/Ethanol sol_check->meth_eth high_risk_ppe High Permeation Risk: - Double Glove (Nitrile over Laminate) - OR Butyl Rubber - Goggles (Splash Risk) dmso_dmf->high_risk_ppe Solvent carries toxin through skin med_risk_ppe Medium Risk: - Double Nitrile (Change every 15 mins) - Chemical Splash Goggles meth_eth->med_risk_ppe key Blue: Decision Point | Green: Standard Safety | Red: High Hazard | Black: Critical PPE

Caption: PPE selection logic based on physical state and solvent carrier risks.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Respiratory Engineering Control Only (Fume Hood).N95 respirators are insufficient for potential

generation or fine organic dusts. The hood provides a capture velocity (>100 fpm) that prevents inhalation.
Hand Protection (Solid) Nitrile (Minimum 5 mil thickness). Provides adequate barrier against dry particulates.
Hand Protection (Solution) Laminate (Silver Shield®) under Nitrile. If dissolved in DMSO or DMF, the solvent acts as a vehicle, carrying the thioamide through standard nitrile gloves in <5 minutes [3].
Eye Protection Chemical Splash Goggles. Essential during dissolution to prevent splashes that could cause corneal injury or absorption through the tear ducts.
Body Protection Tyvek® Sleeves or Lab Coat. Prevents dust accumulation on street clothes, reducing "take-home" exposure risks.

Operational Protocol: Step-by-Step

This protocol utilizes a "Zone of Safety" approach to prevent cross-contamination.

Phase 1: Preparation
  • Verify Airflow: Ensure fume hood is operating at certified face velocity (typically 0.5 m/s or 100 fpm).

  • Acid Sweep: Remove any acids (HCl,

    
    ) from the immediate hood area to prevent accidental mixing and 
    
    
    
    liberation.
  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat. Dry brominated powders are prone to static charge, causing "fly-away" dust.

Phase 2: Weighing & Transfer
  • Double-Glove: Don inner nitrile gloves (taped to lab coat sleeves if possible) and outer nitrile gloves.

  • Transfer: Weigh the solid inside the hood. Never remove the open container from the hood.

  • Dissolution: Add solvent slowly. Thioamides can be exothermic upon dissolution.

  • Decontamination: Wipe the exterior of the flask with a solvent-dampened tissue (e.g., ethanol) before removing it from the hood. Dispose of the tissue as hazardous waste immediately.

Phase 3: Emergency Spill Response

If >500mg is spilled, evacuate the immediate area to allow dust to settle.

Spill_Response spill Spill Occurs assess Assess Size & State spill->assess dry_spill Dry Powder Spill assess->dry_spill wet_spill Solution Spill assess->wet_spill action_dry 1. Cover with wet paper towels (prevents dust) 2. Scoop into bag 3. Wipe with 10% Bleach dry_spill->action_dry Minimize Dust action_wet 1. Apply Absorbent Pads 2. Do NOT use Acidic Neutralizers 3. Double bag waste wet_spill->action_wet Avoid H2S

Caption: Emergency workflow emphasizing dust suppression and avoidance of acidic cleaners.

Disposal & Deactivation

Proper disposal is critical to prevent downstream environmental toxicity.[1]

  • Segregation: Do not mix with oxidizing waste streams (e.g., Nitric Acid waste). The reaction between thioamides and strong oxidizers can be violent and generate sulfur oxides (

    
    ).
    
  • Labeling: Clearly tag waste as "Halogenated Organic" and "Sulfur-Containing." This alerts the disposal facility to use scrubbers during incineration to capture HBr and

    
    .
    
  • Container: Use high-density polyethylene (HDPE) containers. Avoid metal cans which may corrode if trace hydrolysis occurs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thioamides and Thyroid Toxicity. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guidelines for Chemical Hazards: Halogenated Heterocycles. OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1H-pyrazole-3-carbothioamide
Reactant of Route 2
4-bromo-1H-pyrazole-3-carbothioamide

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